Ala-Ala-Gln
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O5/c1-5(12)9(17)14-6(2)10(18)15-7(11(19)20)3-4-8(13)16/h5-7H,3-4,12H2,1-2H3,(H2,13,16)(H,14,17)(H,15,18)(H,19,20)/t5-,6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUANFPRKJKJSRR-ACZMJKKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of the Tripeptide Ala-Ala-Gln
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological context of the tripeptide L-Alanyl-L-Alanyl-L-Glutamine (Ala-Ala-Gln). This document is intended for researchers and professionals in the fields of peptide chemistry, drug development, and cellular biology, offering detailed experimental protocols, data presentation, and visualizations to support further investigation and application of this peptide.
Chemical Structure and Properties of this compound
The tripeptide this compound is a sequence of three amino acids: Alanine, Alanine, and Glutamine, linked by peptide bonds. The structure consists of an N-terminal Alanine residue, a central Alanine residue, and a C-terminal Glutamine residue.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀N₄O₅ | MedchemExpress[1] |
| Molecular Weight | 288.30 g/mol | MedchemExpress[1] |
| CAS Number | 290312-62-8 | MedchemExpress[1] |
| Appearance | White to off-white powder | Representative |
| Solubility | Soluble in water | Representative |
| Purity (Typical) | >98% (HPLC) | Representative |
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification at each step.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for the SPPS of this compound is depicted below.
References
An In-Depth Technical Guide on the Biological Role of Alanine-Glutamine Peptides in vitro
Core Biological Functions of L-alanyl-L-glutamine in vitro
L-alanyl-L-glutamine is a dipeptide frequently utilized in cell culture media as a stable substitute for free L-glutamine.[1] Free glutamine is prone to degradation in aqueous solutions, producing ammonia which can be toxic to cells.[1] Ala-Gln, being more stable, provides a consistent and reliable source of glutamine for cellular metabolism and function.[2] In vitro studies have demonstrated that Ala-Gln exerts effects comparable to free glutamine on various cell types.
1.1 Immunomodulatory Effects
In vitro studies using human peripheral blood mononuclear cells (PBMCs) have shown that Ala-Gln can significantly influence immune cell function.
-
T-Lymphocyte Proliferation: The addition of Ala-Gln to cultures of T-lymphocytes stimulated with mitogens and alloantigens leads to a dose-dependent increase in proliferation.[3][4] This effect is comparable to that of free glutamine, with maximal stimulation observed at a concentration of 2 mmol/L.[3][4]
-
Cytokine Production: The immunostimulatory effects of Ala-Gln are associated with enhanced production of cytokines, such as those released by T-helper cells.[3][4]
-
Natural Killer (NK) and Cytotoxic T-Cell Activity: In contrast to its effect on T-lymphocyte proliferation, Ala-Gln does not appear to influence the activity of natural killer cells and cytotoxic T-cells at concentrations of 0.2 and 2 mmol/L.[3][4] However, at a higher concentration of 20 mmol/L, a suppressive effect has been observed.[3][4]
1.2 Effects on Intestinal Epithelial Cells
Ala-Gln has been shown to play a crucial role in maintaining intestinal epithelial cell homeostasis in vitro.
-
Cell Proliferation and Apoptosis: In studies using intestinal porcine epithelial cells (IPEC-J2) and mouse small intestinal epithelial cells, Ala-Gln promoted cell proliferation and reduced apoptosis.[5][6] It has been shown to increase the percentage of cells in the S phase of the cell cycle.[5]
-
Cell Migration and Barrier Function: Ala-Gln supplementation has been found to improve cell migration in IEC-6 cells, which is critical for wound healing and maintaining the integrity of the intestinal barrier.[7]
-
Protection against Cellular Stress: Ala-Gln has demonstrated a protective effect against oxidant- or endotoxin-induced death of neonatal enterocytes.[8]
1.3 Role in Embryonic Development
The use of Ala-Gln in in vitro maturation (IVM) and culture (IVC) media for porcine oocytes and embryos has shown beneficial effects.
-
Embryo Cleavage and Blastocyst Formation: Replacement of glutamine with Ala-Gln in IVM medium significantly increased the number of early cleaved embryos and improved blastocyst formation rates.[1]
-
Blastocyst Cell Number: When used in IVC, Ala-Gln led to a significant increase in the total cell number in blastocysts.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on L-alanyl-L-glutamine.
Table 1: Effects of Ala-Gln on T-Lymphocyte Proliferation
| Cell Type | Stimulant | Ala-Gln Concentration | Effect on Proliferation | Reference |
| Human T-Lymphocytes | Mitogens and Alloantigens | 2 mmol/L | Maximal increase | [3][4] |
Table 2: Effects of Ala-Gln on Natural Killer and Cytotoxic T-Cell Activity
| Cell Type | Ala-Gln Concentration | Effect on Activity | Reference |
| Human NK and Cytotoxic T-Cells | 0.2 and 2 mmol/L | No influence | [3][4] |
| Human NK and Cytotoxic T-Cells | 20 mmol/L | Suppression | [3][4] |
Table 3: Effects of Ala-Gln on Intestinal Epithelial Cells
| Cell Line | Condition | Ala-Gln Concentration | Observed Effect | Reference |
| IPEC-J2 | Standard Culture | 2.5 mM | Increased percentage of EdU-positive cells | [5] |
| IEC-6 | Post-5-FU treatment | 10 mM | 23.2% increase in cell proliferation at 24h | [7] |
| IEC-6 | Post-5-FU treatment | 10 mM | 38.6% increase in cell proliferation at 48h | [7] |
| IEC-6 | Post-5-FU treatment | 10 mM | 83.1% improvement in cell migration at 24h | [7] |
| IPEC-1 | H₂O₂ or LPS-induced stress | 0.5, 2, and 5 mM | Dose-dependent reduction in cell death | [8] |
Table 4: Effects of Ala-Gln on Porcine Oocyte and Embryo Development
| Stage | Medium | Outcome | Reference |
| IVM | Ala-Gln supplemented | Increased early cleaved embryos and blastocyst formation | [1] |
| IVC | Ala-Gln supplemented | Increased total cell numbers in blastocysts | [1] |
Experimental Protocols
3.1 T-Lymphocyte Proliferation Assay
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the PBMCs in RPMI 1640 medium supplemented with 10% fetal calf serum, antibiotics, and the desired concentrations of Ala-Gln or L-glutamine (e.g., 0, 0.2, 2, 20 mmol/L).
-
Stimulation: Stimulate T-lymphocyte proliferation by adding mitogens (e.g., phytohemagglutinin) or using a mixed lymphocyte culture with allogeneic stimulator cells.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), assess cell proliferation by measuring the incorporation of ³H-thymidine or using a colorimetric assay such as the WST-1 assay.
3.2 Intestinal Epithelial Cell Proliferation Assay (EdU Incorporation)
-
Cell Seeding: Seed intestinal porcine epithelial cells (IPEC-J2) in 96-well plates at a suitable density.
-
Treatment: Culture the cells in DMEM-F12 medium containing 2.5 mM of either L-glutamine or Ala-Gln for 48 hours.
-
EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU) to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Detection: Perform the click reaction to conjugate a fluorescent dye to the incorporated EdU.
-
Analysis: Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy or flow cytometry.
Signaling Pathways and Visualizations
4.1 mTOR Signaling Pathway
Ala-Gln has been shown to stimulate the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and protein synthesis.[5][9]
Figure 1. Simplified mTOR signaling pathway activated by Ala-Gln.
4.2 Experimental Workflow for Cell Proliferation Assay
The following diagram illustrates a typical workflow for assessing the effect of Ala-Gln on cell proliferation.
Figure 2. General experimental workflow for cell proliferation studies.
References
- 1. Replacement of glutamine with the dipeptide derivative alanyl-glutamine enhances in vitro maturation of porcine oocytes and development of embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of L-alanyl-L-glutamine in the immune response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]
- 6. Alanyl-glutamine promotes intestinal epithelial cell homeostasis in vitro and in a murine model of weanling undernutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alanyl-Glutamine and Glutamine Supplementation Improves 5-Fluorouracil-Induced Intestinal Epithelium Damage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Glutamine or L-alanyl-L-glutamine prevents oxidant- or endotoxin-induced death of neonatal enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigation of the Ala-Ala-Gln Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical metabolic pathway of the tripeptide L-Alanyl-L-Alanyl-L-Glutamine (Ala-Ala-Gln). While not a classically defined named pathway, its metabolism can be inferred from the well-established processes of peptide transport, hydrolysis, and the individual metabolic fates of its constituent amino acids, L-Alanine and L-Glutamine. This document outlines the probable enzymatic and transport mechanisms involved, summarizes relevant quantitative data for homologous substrates, provides detailed experimental protocols for its investigation, and presents visual workflows and signaling diagrams to guide research in this area. This guide is intended for researchers, scientists, and drug development professionals interested in the metabolism of short-chain peptides and their potential physiological and pharmacological effects.
Introduction
Short-chain peptides, consisting of two to three amino acids, are not only intermediates in protein digestion and turnover but also act as signaling molecules and important nutritional sources.[1][2] The tripeptide L-Alanyl-L-Alanyl-L-Glutamine (this compound) is a subject of interest due to the biological significance of its constituent amino acids. L-Alanine is a key player in the glucose-alanine cycle and energy metabolism, while L-Glutamine is the most abundant amino acid in the body, crucial for a myriad of processes including nucleotide synthesis, immune function, and nitrogen transport.[3][4] The dipeptide L-Alanyl-L-Glutamine is already used in clinical nutrition as a more stable and soluble source of glutamine.[5][6] Understanding the metabolic fate of this compound is therefore relevant for nutrition science, drug delivery, and the study of metabolic diseases.
This guide will deconstruct the probable metabolic pathway of this compound into three key stages: cellular uptake, enzymatic hydrolysis, and the subsequent metabolism of L-Alanine and L-Glutamine.
The this compound Metabolic Pathway
The metabolic pathway of this compound is a composite of several well-characterized biochemical processes. The following sections detail the probable steps from extracellular transport to the intracellular fate of its constituent amino acids.
Cellular Uptake via Peptide Transporters
The initial step in the metabolism of extracellular this compound is its transport across the cell membrane. This is primarily mediated by proton-coupled peptide transporters of the Solute Carrier 15 (SLC15) family, namely PepT1 and PepT2.[7][8]
-
PepT1 (SLC15A1): A low-affinity, high-capacity transporter predominantly found in the apical membrane of intestinal epithelial cells, where it plays a major role in the absorption of dietary di- and tripeptides.[7][8]
-
PepT2 (SLC15A2): A high-affinity, low-capacity transporter primarily expressed in the kidneys for peptide reabsorption, and also found in other tissues including the lungs and brain.[8]
These transporters co-transport protons with di- and tripeptides, utilizing the electrochemical proton gradient across the membrane.[9]
Intracellular Hydrolysis
Once inside the cell, this compound is hydrolyzed into its constituent amino acids by intracellular peptidases. The primary candidate for this action is Dipeptidyl Peptidase IV (DPP-IV) , also known as CD26. DPP-IV is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of peptides.[10][11] Given the Ala-Ala sequence at the N-terminus of this compound, it is a probable substrate for DPP-IV. Other cytosolic peptidases may also be involved in its complete hydrolysis to two L-Alanine molecules and one L-Glutamine molecule. The hydrolysis of dipeptides like L-Alanyl-L-Alanine can occur at the cell surface or within the cytoplasm.[12]
Metabolism of L-Alanine and L-Glutamine
Following hydrolysis, the released L-Alanine and L-Glutamine enter their respective metabolic pathways:
-
L-Alanine Metabolism: L-Alanine can be converted to pyruvate through the action of alanine aminotransferase (ALT). Pyruvate can then enter the citric acid cycle for energy production or be used as a substrate for gluconeogenesis in the liver. L-Alanine is also a key component of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.
-
L-Glutamine Metabolism (Glutaminolysis): L-Glutamine is a crucial anaplerotic substrate for the citric acid cycle. It is first converted to glutamate by glutaminase (GLS), and then to α-ketoglutarate by glutamate dehydrogenase (GDH) or an aminotransferase. α-ketoglutarate replenishes the citric acid cycle, supporting energy production and biosynthesis. Glutamine also serves as a nitrogen donor for the synthesis of nucleotides and other amino acids.
dot
Caption: Proposed metabolic pathway of this compound.
Associated Signaling Pathways
The constituent amino acids of this compound are known to modulate key cellular signaling pathways. The influx and metabolism of this tripeptide could therefore have significant downstream signaling effects.
-
Glutamine and mTOR Signaling: Glutamine transport into the cell, partly via the transporter SLC1A5, can activate the mTOR signaling pathway, a central regulator of cell growth and proliferation.[13][14] This activation can be independent of growth factors in some cancer cells.[13] The dipeptide Ala-Gln has been shown to activate mTOR signaling.[3]
-
Alanine and AMPK Signaling: L-Alanine can activate AMP-activated protein kinase (AMPK), a key energy sensor that regulates cellular metabolism.[15][16] This activation is thought to be mediated by changes in the AMP/ATP ratio and ammonia generation during alanine metabolism.[16][17]
-
Peptide Transporter Signaling: The transport of peptides by PepT1 can itself initiate signaling events. For example, the uptake of bacterial di- and tripeptides via PepT1 in intestinal epithelial cells can trigger inflammatory signaling pathways.[17]
dot
Caption: Signaling pathways associated with this compound metabolism.
Quantitative Data
Table 1: Kinetic Parameters for Dipeptidyl Peptidase IV (DPP-IV) with Analogous Substrates
| Substrate | Km (mM) | Vmax (nmol/min) | Source |
| Gly-Pro-p-nitroanilide | - | - | [10] |
| Gly-Pro-2-naphthylamide | 0.66 | - | [10] |
| Ala-Ala-2-naphthylamide | 1.0 | - | [10] |
| Gly-Pro-AMC | 0.004578 | 90.84 | [18] |
Note: AMC = 7-amido-4-methylcoumarin, a fluorogenic substrate.
Table 2: Properties of Related Dipeptides
| Dipeptide | Property | Value | Source |
| Ala-Gln | Solubility in water | 586 g/L | [19] |
| Gln | Solubility in water | 35 g/L | [19] |
Experimental Protocols
Investigating the metabolic pathway of this compound requires a combination of techniques to quantify its transport, hydrolysis, and the fate of its constituent amino acids.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices.
Objective: To quantify the concentration of this compound in plasma or cell culture media.
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 reverse-phase HPLC column
-
This compound standard
-
Stable isotope-labeled this compound internal standard
-
Plasma or cell culture media samples
-
Protein precipitation solution (e.g., acetonitrile with 1% formic acid)
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
Protocol:
-
Sample Preparation:
-
Thaw plasma or collect cell culture media samples.
-
To 100 µL of sample, add 300 µL of ice-cold protein precipitation solution containing the internal standard.
-
Vortex for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
(Optional) Perform SPE for further cleanup according to the manufacturer's protocol.
-
Evaporate the solvent and reconstitute the sample in mobile phase A.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the peptide using a gradient of mobile phase B.
-
Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM).
-
Develop a standard curve using known concentrations of the this compound standard to quantify the peptide in the samples.
-
dot
Caption: Workflow for LC-MS/MS quantification of this compound.
Cellular Uptake Assay in Caco-2 Cells
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serve as an excellent in vitro model for intestinal absorption.
Objective: To measure the uptake of this compound into Caco-2 cells.
Materials:
-
Caco-2 cells
-
24-well cell culture plates with permeable supports (e.g., Transwell®)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system for quantification
-
Cell lysis buffer (e.g., RIPA buffer)
Protocol:
-
Cell Culture:
-
Seed Caco-2 cells onto the permeable supports in 24-well plates at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
-
Uptake Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add HBSS containing a known concentration of this compound to the apical side of the monolayer.
-
Add fresh HBSS to the basolateral side.
-
Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
At each time point, collect samples from the basolateral side to measure transepithelial transport.
-
At the end of the incubation, aspirate the apical solution and wash the monolayers three times with ice-cold HBSS to stop the uptake.
-
-
Quantification:
-
Lyse the cells in the monolayer with cell lysis buffer.
-
Quantify the amount of this compound in the cell lysate and the basolateral samples using the LC-MS/MS protocol described above.
-
Determine the rate of uptake and transport.
-
dot
Caption: Workflow for a Caco-2 cell uptake assay.
Conclusion
The metabolic investigation of the tripeptide this compound, while not a named pathway, is approachable through the systematic study of its transport, hydrolysis, and the subsequent metabolic fates of L-Alanine and L-Glutamine. This guide provides a foundational framework for researchers to design and execute experiments to elucidate the physiological and pharmacological significance of this and similar short-chain peptides. The provided protocols and diagrams serve as a starting point for in-depth investigation, and the summarized quantitative data for analogous compounds offer a basis for initial experimental design and hypothesis generation. Further research is warranted to determine the specific kinetic parameters for this compound and to fully uncover its potential roles in cellular signaling and metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Glutamine-containing dipeptides in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transcriptional and functional regulation of the intestinal peptide transporter PEPT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dipeptidyl Peptidase IV [sigmaaldrich.com]
- 11. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site of intestinal dipeptide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SLC1A5 mediates glutamine transport required for lung cancer cell growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Variant of SLC1A5 Is a Mitochondrial Glutamine Transporter for Metabolic Reprogramming in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The role and pathophysiological relevance of membrane transporter PepT1 in intestinal inflammation and inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Purification and biochemical characterization of a novel secretory dipeptidyl peptidase IV from porcine serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dipeptide - Wikipedia [en.wikipedia.org]
The Elusive Endogenous Tripeptide: A Technical Review of Ala-Ala-Gln
An extensive review of current scientific literature reveals a notable absence of information regarding the discovery and function of the endogenous tripeptide Alanine-Alanine-Glutamine (Ala-Ala-Gln). While synthetic peptides and their potential applications are a broad area of research, there is no readily available evidence to suggest that this compound is a naturally occurring molecule with a defined biological role in any organism. Searches for its discovery, endogenous function, associated signaling pathways, and quantitative data have not yielded any specific results.
This guide, therefore, pivots to address a closely related and extensively studied dipeptide, L-Alanyl-L-Glutamine (Ala-Gln) , which is of significant interest to researchers, scientists, and drug development professionals. It is crucial to distinguish that the following information pertains to the dipeptide Ala-Gln and not the tripeptide this compound.
L-Alanyl-L-Glutamine (Ala-Gln): A Stable Glutamine Source in Research and Therapeutics
L-Alanyl-L-Glutamine, often marketed as GlutaMAX, is a dipeptide composed of L-alanine and L-glutamine.[1][2] Its primary and most well-documented function is as a highly stable and soluble source of L-glutamine in cell culture media.[1][2] L-glutamine is an essential amino acid for the growth and proliferation of many mammalian cells in vitro, but it is unstable in liquid media, degrading into pyroglutamate and ammonia, the latter of which can be toxic to cells. The dipeptide form, Ala-Gln, circumvents this instability.[2]
Quantitative Data on Ala-Gln in Cell Culture
The utility of Ala-Gln as a glutamine source is well-established. While specific quantitative data on its effects can be highly dependent on the cell line and experimental conditions, the following table summarizes the general advantages of its use.
| Parameter | L-Glutamine | L-Alanyl-L-Glutamine (Ala-Gln) | Reference |
| Stability in Liquid Media | Low (degrades over time) | High (stable in solution) | [2] |
| Ammonia Generation | Significant | Reduced | [2] |
| Cell Growth and Viability | Can be limited by degradation | Supports robust and consistent growth | [1] |
| Biopharmaceutical Production | Variable yields due to instability | Improved and more consistent yields | [1] |
Experimental Protocols for the Use and Analysis of Ala-Gln
Protocol 1: Supplementation of Cell Culture Media with Ala-Gln
This protocol outlines the standard procedure for replacing L-glutamine with Ala-Gln in mammalian cell culture.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640) lacking L-glutamine.
-
Sterile L-Alanyl-L-Glutamine solution (typically 200 mM).
-
Mammalian cell line of interest.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
Procedure:
-
Thaw the sterile L-Alanyl-L-Glutamine solution at room temperature or in a 37°C water bath.
-
Aseptically add the Ala-Gln solution to the basal medium to achieve the desired final concentration. The final concentration is typically equivalent to the standard L-glutamine concentration used for the specific cell line (e.g., 2 mM).
-
Mix the supplemented medium thoroughly by gentle inversion.
-
The complete medium is now ready for use in cell culture.
-
Culture cells according to standard protocols for the specific cell line.
Protocol 2: Quantification of Ala-Gln in Cell Culture Broth
This protocol provides a general workflow for measuring the concentration of Ala-Gln in conditioned media, which is crucial for optimizing cell culture processes.
Methodology: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a common and reliable method for quantifying amino acids and dipeptides in complex biological samples.[1]
Workflow:
Figure 1. A generalized workflow for the quantification of L-Alanyl-L-Glutamine in cell culture broth using HPLC with fluorescence detection.
Signaling Pathways Influenced by Glutamine Metabolism
While there are no known signaling pathways directly activated by the Ala-Gln dipeptide itself, its role as a glutamine source means it indirectly influences numerous pathways critical for cell growth, proliferation, and survival. Glutamine is a key metabolite involved in various cellular processes.
One of the central signaling pathways regulated by nutrient availability, including amino acids like glutamine, is the mTOR (mammalian target of rapamycin) pathway .
Figure 2. A simplified diagram illustrating the indirect influence of L-Alanyl-L-Glutamine on the mTORC1 signaling pathway through its role as a source of intracellular L-glutamine.
Conclusion
References
Technical Guide: L-Alanyl-L-alanyl-L-glutamine (Ala-Ala-Gln) - CAS Number 290312-62-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-alanyl-L-glutamine (Ala-Ala-Gln), identified by CAS number 290312-62-8, is a tripeptide composed of two alanine residues and one glutamine residue.[1][2] Its molecular formula is C11H20N4O5, with a molecular weight of 288.30 g/mol .[1][3] While research on the dipeptide L-alanyl-L-glutamine (Ala-Gln) is extensive due to its use as a stable source of glutamine in parenteral nutrition and cell culture media, this compound has been primarily identified as a peptide impurity in parenteral infusion solutions containing Ala-Gln.[4][5] The presence of such impurities necessitates robust analytical methods for their detection and quantification to ensure the safety and efficacy of pharmaceutical formulations. This guide provides a comprehensive overview of the available technical information on this compound, focusing on its synthesis, analytical characterization, and the limited available data on its presence in pharmaceutical products.
Physicochemical Properties
A summary of the predicted and known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 290312-62-8 | [1] |
| Molecular Formula | C11H20N4O5 | [1] |
| Molecular Weight | 288.30 g/mol | [1] |
| IUPAC Name | (2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | [1] |
| Boiling Point (Predicted) | 747.1 ± 60.0 °C | [2] |
| Density (Predicted) | 1.297 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.23 ± 0.10 | [2] |
| Solubility | Slightly soluble in water and aqueous acid | [2] |
| Storage Temperature | -15°C to -20°C | [2][6] |
Synthesis and Formation
For research purposes, such as obtaining a pure standard for analytical method development, this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis methodologies.
General Experimental Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol provides a general methodology for the synthesis of this compound. Optimization of coupling times, reagents, and cleavage conditions may be necessary.
1. Resin Preparation:
- Start with a pre-loaded Fmoc-Gln(Trt)-Wang resin. The trityl (Trt) group protects the side chain of glutamine.
- Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).
2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of glutamine.
- Wash the resin thoroughly with DMF to remove excess piperidine.
3. Coupling of the Second Amino Acid (Alanine):
- Activate Fmoc-Ala-OH using a coupling agent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and an activator base like N,N-diisopropylethylamine (DIPEA) in DMF.
- Add the activated amino acid solution to the deprotected resin and allow it to react to form the peptide bond.
- Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
- Wash the resin with DMF.
4. Coupling of the Third Amino Acid (Alanine):
- Repeat the Fmoc deprotection step as described in 3.2.
- Repeat the coupling step with Fmoc-Ala-OH as described in 3.3.
5. Final Deprotection:
- Remove the N-terminal Fmoc group from the final alanine residue.
6. Cleavage and Side-Chain Deprotection:
- Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting group from glutamine.
- Precipitate the crude peptide in cold diethyl ether.
7. Purification:
- Purify the crude this compound peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
8. Characterization:
- Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
Resin [label="Fmoc-Gln(Trt)-Wang Resin", fillcolor="#F1F3F4", fontcolor="#202124"];
Deprotection1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Coupling1 [label="Couple Fmoc-Ala-OH\n(HBTU/DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Deprotection2 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Coupling2 [label="Couple Fmoc-Ala-OH\n(HBTU/DIPEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Final_Deprotection [label="Final Fmoc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cleavage [label="Cleavage from Resin\n(TFA Cocktail)", fillcolor="#FBBC05", fontcolor="#202124"];
Purification [label="Purification\n(RP-HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Characterization [label="Characterization\n(HPLC, MS, NMR)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Resin -> Deprotection1;
Deprotection1 -> Coupling1;
Coupling1 -> Deprotection2;
Deprotection2 -> Coupling2;
Coupling2 -> Final_Deprotection;
Final_Deprotection -> Cleavage;
Cleavage -> Purification;
Purification -> Characterization;
}
Figure 1: General workflow for the solid-phase peptide synthesis of this compound.
Analytical Characterization
The primary context for the analysis of this compound is its detection as an impurity in parenteral nutrition solutions. A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been described for this purpose.[4]
Experimental Protocol: Quantitative Analysis of this compound in Parenteral Solutions by LC-ESI-MS/MS
This protocol is adapted from the methodology described for impurity profiling of parenteral infusion solutions.[4]
1. Sample Preparation:
- Subject the parenteral nutrition solution containing L-alanyl-L-glutamine to stress conditions (e.g., storage at 40°C for 6 months) to induce the formation of impurities.
- Dilute the sample with an appropriate solvent (e.g., mobile phase) to a suitable concentration for LC-MS/MS analysis.
- Prepare calibration standards by spiking a blank matrix with known concentrations of a synthesized this compound reference standard.
2. Liquid Chromatography (LC) Conditions:
- Column: Gemini C18 stationary phase (or equivalent reverse-phase column).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Optimized for the specific column dimensions.
- Column Temperature: Maintained at a constant temperature (e.g., 25°C).
- Injection Volume: Typically 5-20 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
- Precursor Ion (Q1): m/z corresponding to the protonated molecule of this compound ([M+H]⁺).
- Product Ions (Q3): Select specific fragment ions of this compound for quantification and qualification.
- Optimize MS parameters such as capillary voltage, cone voltage, and collision energy to maximize the signal for the selected MRM transitions.
4. Data Analysis:
- Integrate the peak areas of the MRM transitions for this compound in both the samples and the calibration standards.
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Sample [label="Parenteral Solution Sample", fillcolor="#F1F3F4", fontcolor="#202124"];
Stress [label="Stress Conditions\n(e.g., 40°C, 6 months)", fillcolor="#FBBC05", fontcolor="#202124"];
Dilution [label="Sample Dilution", fillcolor="#F1F3F4", fontcolor="#202124"];
LC_Separation [label="LC Separation\n(Reverse-Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ESI [label="Electrospray Ionization\n(Positive Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
MS_Analysis [label="MS/MS Analysis\n(MRM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Data_Processing [label="Data Processing and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];
Result [label="Concentration of this compound", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Sample -> Stress;
Stress -> Dilution;
Dilution -> LC_Separation;
LC_Separation -> ESI;
ESI -> MS_Analysis;
MS_Analysis -> Data_Processing;
Data_Processing -> Result;
}
Figure 2: Workflow for the analytical characterization of this compound as an impurity.
Quantitative Data
The presence of this compound has been quantified in stressed parenteral nutrition solutions.
Table 2: Reported Concentration of this compound as an Impurity
| Sample Type | Stress Condition | Concentration (µg/mL) | Analytical Method | Source |
| Parenteral Infusion Solution containing Ala-Gln | 40°C for 6 months | 18 | LC-ESI-MS/MS | [4] |
Biological Activity and Signaling Pathways
Currently, there is no specific research available in the public domain detailing the biological activity or the signaling pathways directly influenced by the tripeptide this compound. The biological effects of its constituent amino acids, alanine and glutamine, are well-documented. Glutamine is a crucial nutrient for rapidly dividing cells, including immune cells and enterocytes, and plays a role in nitrogen transport and maintaining gut barrier function. Alanine is involved in the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver.
Given that this compound is present as an impurity in parenteral nutrition solutions, its potential biological effects would be in the context of intravenous administration. It is plausible that peptidases in the blood or on the surface of cells could hydrolyze this compound into its constituent amino acids, which would then enter their respective metabolic pathways. However, without direct studies, any discussion on its specific biological role or interaction with signaling pathways remains speculative.
Conclusion and Future Perspectives
The tripeptide L-Alanyl-L-alanyl-L-glutamine (CAS 290312-62-8) is primarily documented as an impurity in parenteral nutrition solutions containing L-alanyl-L-glutamine. While robust analytical methods for its detection and quantification exist, there is a significant gap in the understanding of its specific biological properties. Future research should focus on:
-
Dedicated Synthesis and Purification: Development of optimized and scalable synthesis and purification protocols for this compound to facilitate further research.
-
Biological Activity Screening: In vitro and in vivo studies to determine if this compound possesses any unique biological activities or if it is simply a source of its constituent amino acids upon hydrolysis.
-
Metabolic Fate: Investigation into the metabolic pathway of this compound following administration to understand its rate of hydrolysis and bioavailability.
-
Toxicological Assessment: Evaluation of the potential toxicity of this compound, especially in the context of its presence as an impurity in pharmaceutical products.
A deeper understanding of this compound will be beneficial for the pharmaceutical industry in setting appropriate safety limits for this impurity and could potentially uncover novel biological functions for this tripeptide.
References
- 1. Fermentative Production of l-Alanyl-l-Glutamine by a Metabolically Engineered Escherichia coli Strain Expressing l-Amino Acid α-Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103265616B - N(2)-L-alanyl-L-glutamine synthesis method - Google Patents [patents.google.com]
- 4. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dipeptide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Theoretical Modeling of the Ala-Ala-Gln Tripeptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed in the structural elucidation of the tripeptide Alanine-Alanine-Glutamine (Ala-Ala-Gln). The accurate determination of the three-dimensional structure of peptides is paramount for understanding their biological function and for the rational design of novel therapeutics. This document outlines the core computational and experimental protocols, presents relevant quantitative data in a structured format, and visualizes key workflows and concepts.
Theoretical Modeling Approaches
The conformational landscape of a tripeptide like this compound is vast. Theoretical modeling aims to identify the most energetically favorable and biologically relevant structures. The primary in silico methods employed are Molecular Mechanics (MM), Molecular Dynamics (MD) simulations, and Quantum Mechanics (QM) calculations.
Molecular Mechanics and Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the peptide's conformational flexibility by solving Newton's equations of motion for the atoms in the system.[1][2] This approach is well-suited for exploring the potential energy surface and identifying stable conformational states.
Methodology for a Typical MD Simulation of this compound:
-
System Preparation:
-
An initial 3D structure of this compound is built using molecular modeling software (e.g., PyMOL, Avogadro). An extended conformation is often used as a starting point to avoid initial bias.
-
The peptide is placed in a periodic box of a chosen water model (e.g., TIP3P).
-
Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
The energy of the system is minimized to remove steric clashes and unfavorable geometries. This is typically performed using algorithms like steepest descent followed by conjugate gradient.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
The system is then equilibrated at constant pressure (NPT ensemble) to ensure the correct density. Positional restraints on the peptide backbone may be gradually released during this phase.
-
-
Production Run:
-
The production MD simulation is run for a duration sufficient to sample the conformational space adequately (typically nanoseconds to microseconds).
-
Coordinates are saved at regular intervals for subsequent analysis.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): To assess the stability of the simulation.
-
Ramachandran Plots: To analyze the distribution of backbone dihedral angles (phi, psi) for each residue.
-
Hydrogen Bond Analysis: To identify stable intramolecular hydrogen bonds that contribute to the peptide's structure.
-
Clustering Analysis: To group similar conformations and identify the most populated structural families.
-
Quantum Mechanics (QM) Calculations
QM methods, such as ab initio and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of different conformations compared to MM methods.[3][4] However, due to their computational cost, they are typically used for smaller systems or for refining the energies of conformations obtained from MD simulations.[5]
Methodology for QM Calculations on this compound:
-
Conformer Selection: A set of low-energy conformers is selected from the results of an MD simulation or a systematic conformational search.
-
Geometry Optimization: The geometry of each conformer is optimized at a chosen level of theory and basis set (e.g., B3LYP/6-31G*).
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory and with a larger basis set to obtain more accurate relative energies of the conformers.
-
Vibrational Frequency Analysis: This is performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to calculate thermodynamic properties.
Experimental Validation Techniques
Theoretical models must be validated by experimental data. For peptides, the primary techniques for structural elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Circular Dichroism (CD) spectroscopy.
NMR Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, which often mimics their native environment.[6][7]
Key NMR Experiments and Protocol Outline for this compound:
-
Sample Preparation: The this compound peptide is dissolved in a suitable solvent (e.g., H2O/D2O mixture or a buffer like phosphate-buffered saline) at a concentration typically between 0.5 mM and 5 mM.[8]
-
1D and 2D NMR Data Acquisition:
-
1D ¹H NMR: Provides initial information about the sample's purity and conformational homogeneity.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of the individual amino acid residues (Alanine and Glutamine).[9]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons (typically < 5 Å), which is crucial for determining the tertiary structure.[9]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei (¹³C or ¹⁵N), aiding in resonance assignment.
-
-
Structure Calculation:
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.
-
Constraint Generation: NOE-derived distance restraints and dihedral angle restraints (from coupling constants) are generated.
-
Structure Calculation and Refinement: A family of structures consistent with the experimental restraints is generated using software like CYANA or XPLOR-NIH.
-
X-ray Crystallography
X-ray crystallography can provide a high-resolution static picture of the peptide's structure in the solid state.[10][11]
General Protocol for Peptide Crystallography:
-
Crystallization: The purified this compound peptide is crystallized by slowly increasing its concentration in a solution containing a precipitant. The hanging drop or sitting drop vapor diffusion methods are commonly used.[12]
-
X-ray Diffraction Data Collection: A suitable crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.
-
Structure Determination:
-
Phase Problem: The phases of the diffracted X-rays, which are lost during the experiment, are determined using methods like direct methods or molecular replacement (if a homologous structure is available).
-
Model Building and Refinement: An initial model of the peptide is built into the electron density map and then refined to best fit the experimental data.
-
-
Validation: The quality of the final structure is assessed using metrics like R-factor and by analyzing the Ramachandran plot.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[13][14]
Protocol for CD Analysis of this compound:
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1-1 mg/mL.[14] The buffer should be transparent in the far-UV region.
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-250 nm).
-
Data Analysis: The raw data is converted to mean residue ellipticity. The resulting spectrum is then analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.[15][16] Characteristic CD spectra include a negative band around 222 nm and 208 nm for α-helices, and a negative band around 218 nm for β-sheets.[17]
Quantitative Data
The following tables summarize key quantitative data relevant to the theoretical modeling of the this compound structure.
Table 1: Typical Backbone Dihedral Angles (Phi, Psi) for Alanine and Glutamine in Common Secondary Structures.
| Secondary Structure | Residue | Phi (φ) Range (degrees) | Psi (ψ) Range (degrees) |
| Right-handed α-helix | Ala, Gln | -80 to -50 | -60 to -30 |
| β-sheet | Ala, Gln | -150 to -90 | +90 to +150 |
| Left-handed helix | Ala, Gln | +50 to +80 | +30 to +60 |
Note: These are general ranges and can vary depending on the specific local environment within the peptide.
Table 2: Potential Energy Contribution of Intramolecular Interactions.
| Interaction Type | Typical Energy Range (kcal/mol) |
| Covalent Bonds | -50 to -110 |
| Bond Angles | -30 to -70 |
| Dihedral Angles | -1 to -10 |
| van der Waals | -0.5 to -2.0 |
| Electrostatic | -1 to -5 |
| Hydrogen Bonds | -2 to -10 |
Note: These are approximate values and depend on the specific atoms and their distances.
Visualizations
The following diagrams illustrate key workflows and concepts in the theoretical modeling of the this compound structure.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantum chemical studies of protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational dynamics of an alanine dipeptide analog: an ab initio molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
- 17. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Cellular Interactions of the Tripeptide Ala-Ala-Gln
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide delineates the cellular interactions of the tripeptide Alanine-Alanine-Glutamine (Ala-Ala-Gln), focusing on its metabolic fate and transport rather than a direct engagement with a specific signaling receptor. The available scientific evidence suggests that the biological effects of this compound are primarily mediated through its hydrolysis into constituent amino acids and dipeptides, followed by cellular uptake and subsequent engagement of intracellular metabolic and signaling pathways.
Executive Summary
The tripeptide this compound is not currently known to interact with a specific cellular signaling receptor in its intact form. Instead, its biological activity is understood to be a consequence of two primary processes:
-
Extracellular Hydrolysis: this compound is susceptible to enzymatic cleavage by extracellular peptidases, breaking it down into smaller peptides (Ala-Gln) and individual amino acids (Alanine, Glutamine).
-
Cellular Uptake via Peptide Transporters: The intact tripeptide and its dipeptide fragments can be transported into cells by broad-specificity peptide transporters, primarily members of the Solute Carrier 15 (SLC15) family, such as PepT1 and PepT2.
Once internalized, the constituent amino acids, particularly glutamine and alanine, enter cellular metabolic and signaling pathways, influencing processes such as immune cell proliferation and cytokine production. This guide provides a detailed overview of these mechanisms, experimental protocols to study them, and quantitative data where available.
Extracellular Hydrolysis of this compound
Small peptides like this compound are subject to hydrolysis by a variety of cell-surface and soluble peptidases. This enzymatic degradation is a critical step in their metabolism and influences their bioavailability and downstream effects.
Key Peptidases
Several classes of ectopeptidases can hydrolyze tripeptides:
-
Aminopeptidases: These enzymes cleave single amino acids from the N-terminus of peptides.[1]
-
Dipeptidyl Peptidases (e.g., DPP-4): Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of peptides.[2] Given the "Ala-Ala" sequence, this compound is a potential substrate for DPP-4, which would release an "Ala-Ala" dipeptide.
-
Tripeptidyl Peptidases: These enzymes remove tripeptides from the N-terminus of longer peptides.[1]
The rapid clearance of the related dipeptide L-alanyl-L-glutamine (Ala-Gln) from plasma is primarily due to extracellular hydrolysis by cell membrane-bound hydrolases, with plasma hydrolases playing a minor role.[3] A similar fate is expected for this compound.
Kinetics of Hydrolysis
Table 1: Representative Kinetic Parameters for Peptide Hydrolysis
| Peptide Substrate | Enzyme/System | Vmax | Km | Source(s) |
| fMet-Leu-Phe | Jejunal Homogenates | 3.3 ± 0.1 nmol/mg/min | 6.9 ± 1.2 µM | [4] |
| Ala-Gln | Plasma Hydrolases (in vitro) | - | Half-life: 46 ± 3 min | [3] |
Experimental Protocol: In Vitro Peptide Hydrolysis Assay
This protocol describes a method to assess the stability of this compound in the presence of cell membranes or tissue homogenates.
Materials:
-
This compound peptide
-
Tissue homogenate (e.g., intestinal mucosa) or isolated cell membranes
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
HPLC system with a suitable column for peptide and amino acid separation
-
Quenching solution (e.g., 10% trichloroacetic acid)
Procedure:
-
Prepare the tissue homogenate or cell membrane fraction and determine the protein concentration.
-
Pre-warm the reaction buffer to 37°C.
-
Initiate the reaction by adding a known concentration of this compound to the homogenate/membrane suspension in the reaction buffer.
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant by HPLC to quantify the remaining this compound and the appearance of its breakdown products (Ala-Gln, Ala, Gln).
-
Calculate the rate of hydrolysis.
Cellular Uptake via Peptide Transporters
The primary mechanism for the cellular entry of intact this compound and its dipeptide fragments is through proton-coupled oligopeptide transporters (POTs) of the SLC15 family.
Key Peptide Transporters: PepT1 and PepT2
-
PepT1 (SLC15A1): A low-affinity, high-capacity transporter predominantly found in the small intestine, but also in the kidney and other tissues. It is responsible for the absorption of dietary di- and tripeptides.[5][6]
-
PepT2 (SLC15A2): A high-affinity, low-capacity transporter primarily expressed in the kidneys for reabsorption of peptides from the glomerular filtrate, and also found in the brain and other tissues.[7]
Both transporters have a broad substrate specificity and can transport most of the 400 possible dipeptides and 8000 possible tripeptides.[6]
Kinetics of Peptide Transport
Specific kinetic data for the transport of this compound by PepT1 or PepT2 are not available. However, data from similar peptides can provide an estimate of the transport efficiency. The Km values for PepT1 are typically in the millimolar range, while for PepT2 they are in the micromolar range.[4][5]
Table 2: Representative Kinetic Parameters for Peptide Transporters
| Transporter | Peptide Substrate | Km | Source(s) |
| PepT1 | Glycyl-sarcosine (Gly-Sar) | 0.7 - 2.4 mM | [2] |
| PepT1 | fMet-Leu-Phe | 1.6 mM (K0.5) | [4] |
| PepT2 | Glycyl-sarcosine (Gly-Sar) | 20 - 50 µM | [7] |
Experimental Protocol: Cellular Uptake Assay for Tripeptides
This protocol describes a method to measure the uptake of a fluorescently labeled tripeptide, which can be adapted for this compound, in cells expressing peptide transporters.
Materials:
-
Fluorescently labeled this compound (e.g., with FITC or a similar fluorophore)
-
Cell line expressing PepT1 or PepT2 (e.g., Caco-2 cells, or transfected HEK293 cells)
-
Uptake buffer (e.g., MES-buffered saline, pH 6.0)
-
Wash buffer (ice-cold PBS)
-
Cell lysis buffer
-
Fluorometer or fluorescence plate reader
-
Known inhibitor of PepT1/PepT2 (e.g., Gly-Sar) for competition experiments
Procedure:
-
Seed the cells in a multi-well plate and grow to confluency.
-
Wash the cells with uptake buffer.
-
Add the uptake buffer containing the fluorescently labeled this compound at various concentrations. For competition assays, co-incubate with an excess of an unlabeled competitor.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the uptake by aspirating the buffer and washing the cells rapidly three times with ice-cold wash buffer.
-
Lyse the cells with the lysis buffer.
-
Measure the fluorescence intensity of the cell lysate using a fluorometer.
-
Determine the protein concentration of the lysate to normalize the uptake.
-
Calculate the uptake rate and, if applicable, the kinetic parameters (Km and Vmax).[8][9][10]
Downstream Signaling Pathways
The biological effects of this compound are likely mediated by its constituent amino acids, Alanine and Glutamine, following hydrolysis and cellular uptake. Both amino acids play crucial roles in the metabolism and function of various cell types, particularly immune cells.
Role of Glutamine in Immune Cell Signaling
Glutamine is a critical fuel source for rapidly dividing cells like lymphocytes and is essential for their proliferation and cytokine production.[11] Glutamine metabolism is integrated with key signaling pathways:
-
mTOR Pathway: Glutamine is a key activator of the mTORC1 signaling pathway, which promotes cell growth and proliferation.
-
MAPK/ERK and JNK Pathways: Glutamine metabolism can activate the ERK and JNK signaling pathways, which in turn activate transcription factors like AP-1, leading to the expression of genes involved in cell proliferation and cytokine production (e.g., IL-2, IFN-γ).[11][12]
-
NF-κB Pathway: Glutamine can modulate the NF-κB signaling pathway. Some studies suggest that glutamine can inhibit NF-κB activation, thereby exerting anti-inflammatory effects.[13]
Role of Alanine in Immune Cell Signaling
Alanine is also crucial for T cell activation, particularly for their exit from quiescence.[14][15][16] While not a primary catabolic substrate, extracellular alanine is required for protein synthesis during the initial stages of T cell activation.[14][15][16]
Experimental Protocols for Signaling Pathway Analysis
This protocol measures the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK.[17][18]
Materials:
-
Immune cells (e.g., T lymphocytes)
-
This compound or its constituent amino acids
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Culture the immune cells and starve them of serum for a few hours.
-
Stimulate the cells with this compound, alanine, or glutamine for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells and collect the protein lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-phospho-ERK1/2 antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Quantify the band intensities to determine the level of ERK phosphorylation.[17][18]
This protocol assesses NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.[19][20][21]
Materials:
-
Immune cells
-
This compound or its constituent amino acids
-
Nuclear and cytoplasmic extraction buffers
-
Primary antibody: anti-NF-κB p65
-
Western blot equipment or immunofluorescence microscopy setup
Procedure (Western Blot Method):
-
Stimulate the cells as described above.
-
Fractionate the cells to separate the nuclear and cytoplasmic extracts.
-
Perform a Western blot on both fractions using the anti-NF-κB p65 antibody.
-
An increase in the p65 signal in the nuclear fraction indicates NF-κB activation.[19]
Visualizations
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.
Caption: Overview of this compound cellular interaction.
References
- 1. Glutamine metabolism in lymphocytes: its biochemical, physiological and clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides [mdpi.com]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. lifetein.com [lifetein.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamine Uptake and Metabolism Are Coordinately Regulated by ERK/MAPK During T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamine Attenuates Inflammation and NF-kB Activation Via Cullin-1 Deneddylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 15. T cell activation depends on extracellular alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. T Cell Activation Depends on Extracellular Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Stability and Bioavailability of L-Alanyl-L-Glutamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo stability and bioavailability of the dipeptide L-alanyl-L-glutamine (Ala-Gln). This dipeptide is a stabilized form of L-glutamine, an amino acid crucial for numerous physiological processes but limited in its therapeutic application due to its inherent instability in aqueous solutions. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic and signaling pathways influenced by its constituent amino acids.
Data Presentation: Pharmacokinetic Parameters of L-Alanyl-L-Glutamine
The in vivo behavior of L-alanyl-L-glutamine is characterized by its rapid hydrolysis into its constituent amino acids, L-alanine and L-glutamine. This conversion is a key feature of its bioavailability, as it delivers glutamine more effectively than supplementation with the free amino acid.
Intravenous Administration
Following intravenous administration, L-alanyl-L-glutamine is rapidly cleared from the plasma. The primary mechanism of clearance is hydrolysis by peptidases, leading to an equimolar increase in plasma concentrations of alanine and glutamine[1].
| Parameter | Value (Healthy Volunteers) | Value (ICU Patients) | Reference |
| Half-life (t½) | 3.8 ± 0.5 minutes | 0.26 hours (15.6 minutes) | [1][2] |
| Plasma Clearance | 1,595 ± 124 mL/min | Not explicitly stated, but rapid | [3] |
| Volume of Distribution | Approximately extracellular space | Larger than extracellular water volume | [1][2] |
Oral Administration and Bioavailability
Oral administration of L-alanyl-L-glutamine leads to a greater increase in plasma glutamine concentration compared to the ingestion of an equivalent dose of free L-glutamine[3][4]. This enhanced bioavailability is attributed to its stability in the gastrointestinal tract and its absorption via peptide transporters[3][5]. While a precise oral bioavailability percentage has not been definitively established in the reviewed literature, the area under the plasma concentration curve (AUC) for glutamine is significantly higher after Ala-Gln ingestion.
| Administration Route | Peak Plasma Glutamine Increase (μmol/L) | Area Under the Curve (AUC) (μmol∙h∙L⁻¹) | Time to Peak Concentration (hours) | Reference |
| Oral L-alanyl-L-glutamine | 284 ± 84 | 284 ± 154 | 0.5 | [4] |
| Oral L-glutamine | 179 ± 61 | 127 ± 61 | 0.5 | [4] |
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the in vivo stability and bioavailability of dipeptides like L-alanyl-L-glutamine.
In Vivo Stability Assessment in a Rodent Model
Objective: To determine the pharmacokinetic profile and in vivo stability of L-alanyl-L-glutamine following oral and intravenous administration in rats.
Materials:
-
L-alanyl-L-glutamine
-
Wistar rats (male, 250-300g)
-
Oral gavage needles[1]
-
Intravenous catheters
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)[6]
-
Mass Spectrometer (LC-MS/MS) for quantification[7]
-
Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)[8][9]
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week with free access to food and water. Fast the animals overnight before the experiment, with water ad libitum[1].
-
Dosing:
-
Oral Administration: Prepare a solution of L-alanyl-L-glutamine in sterile water. Administer a single dose (e.g., 400 mg/kg) via oral gavage[5].
-
Intravenous Administration: Prepare a sterile solution of L-alanyl-L-glutamine in saline. Administer a single bolus dose via a tail vein catheter.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or a catheter at predefined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 240, and 480 minutes) into anticoagulant-containing tubes[10].
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis (HPLC/LC-MS/MS):
-
Sample Preparation: Precipitate plasma proteins using a suitable agent (e.g., acetonitrile). Centrifuge and collect the supernatant.
-
Chromatographic Separation: Inject the prepared sample into the HPLC system. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid)[7].
-
Quantification: Use a mass spectrometer to quantify the concentrations of intact L-alanyl-L-glutamine and its metabolites (L-alanine and L-glutamine) in the plasma samples.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and AUC using appropriate software. For oral administration, calculate the oral bioavailability by comparing the AUC of the oral dose to the AUC of the intravenous dose.
In Vitro Stability in Simulated Gastrointestinal Fluids
Objective: To assess the stability of L-alanyl-L-glutamine in simulated gastric and intestinal environments.
Materials:
-
L-alanyl-L-glutamine
-
Simulated Gastric Fluid (SGF) with pepsin (USP standard)[8][9]
-
Simulated Intestinal Fluid (SIF) with pancreatin (USP standard)[8][9]
-
Shaking incubator
-
HPLC system
Procedure:
-
Preparation of Solutions: Prepare stock solutions of L-alanyl-L-glutamine. Prepare SGF and SIF according to USP guidelines[8][9].
-
Incubation: Add a known concentration of L-alanyl-L-glutamine to both SGF and SIF. Incubate the solutions at 37°C in a shaking incubator[11].
-
Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots from the incubation mixtures.
-
Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots, for example, by adding a strong acid or by heat inactivation.
-
Analysis: Analyze the samples by HPLC to determine the concentration of the remaining intact L-alanyl-L-glutamine.
-
Data Analysis: Calculate the degradation rate and half-life of L-alanyl-L-glutamine in both simulated fluids.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The metabolic fate of L-alanyl-L-glutamine involves its hydrolysis and the subsequent participation of L-alanine and L-glutamine in various cellular processes.
Figure 1. In vivo hydrolysis of L-alanyl-L-glutamine.
Once hydrolyzed, L-glutamine and L-alanine participate in key metabolic and signaling pathways.
Figure 2. Key signaling pathways influenced by L-glutamine and L-alanine.
A typical experimental workflow for an in vivo pharmacokinetic study of L-alanyl-L-glutamine is depicted below.
Figure 3. Experimental workflow for a pharmacokinetic study.
References
- 1. research.unsw.edu.au [research.unsw.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. L-glutamine absorption is enhanced after ingestion of L-alanylglutamine compared with the free amino acid or wheat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 11. files.core.ac.uk [files.core.ac.uk]
potential therapeutic effects of Ala-Ala-Gln
An In-Depth Technical Guide on the Therapeutic Effects of L-Alanyl-L-Glutamine (Ala-Gln)
Introduction
L-alanyl-L-glutamine (Ala-Gln) is a dipeptide composed of the amino acids L-alanine and L-glutamine.[1] It was developed to overcome the limitations of supplementing free L-glutamine, an amino acid crucial for numerous physiological functions, which is hindered by its poor stability and low solubility in aqueous solutions.[2][3] Ala-Gln serves as a highly stable and soluble precursor, enhancing the bioavailability of glutamine upon administration.[2] This dipeptide is primarily utilized in clinical nutrition, particularly in parenteral nutrition for critically ill and postoperative patients, to support metabolic functions, enhance immune response, and maintain intestinal integrity.[4][5][6] Dipeptides and tripeptides are of growing interest in drug development due to their cost-effectiveness, potential for oral administration, and simplicity for structure-activity relationship studies.[7][8]
Mechanism of Action
Upon intravenous or oral administration, Ala-Gln is transported intact in the bloodstream to various tissues.[2] There, it is hydrolyzed by peptidases into L-alanine and L-glutamine, which then exert their respective physiological effects. This dipeptide structure protects glutamine from degradation, ensuring its effective delivery.[2]
Key functions of the constituent amino acids:
-
L-Glutamine:
-
Gut Barrier Integrity: Serves as a primary fuel source for enterocytes, the cells lining the small intestine, thereby promoting gut health and maintaining the integrity of the intestinal barrier. This helps prevent the translocation of harmful bacteria and toxins into the bloodstream.[2]
-
Immune System Support: It is a vital substrate for rapidly dividing immune cells, such as lymphocytes and macrophages, thus strengthening the immune system.[2]
-
Muscle Metabolism: Inhibits muscle protein catabolism and promotes protein synthesis, which is particularly beneficial in preventing muscle breakdown in critically ill or postoperative patients.[9][10]
-
Nitrogen Transport: Acts as a key transporter of nitrogen between tissues.[2]
-
-
L-Alanine:
-
Glucose Metabolism: Plays a significant role in gluconeogenesis in the liver, the process of generating glucose from non-carbohydrate sources. This is crucial for maintaining blood sugar levels during periods of stress or fasting.[2]
-
Signaling Pathways
The therapeutic effects of Ala-Gln, particularly the contribution from its glutamine component, are mediated through several key signaling pathways. The mammalian target of rapamycin (mTOR) pathway is central to the regulation of protein synthesis stimulated by amino acids.[11] Glutamine and its metabolites contribute to the activation of mTOR, which in turn promotes cell growth, proliferation, and protein synthesis.
Therapeutic Applications and Quantitative Data
Clinical studies have demonstrated the benefits of Ala-Gln-supplemented parenteral nutrition in various patient populations.
Postoperative Patients
In patients undergoing major abdominal surgery, Ala-Gln supplementation has been shown to improve clinical outcomes.
| Parameter | Control Group (Standard PN) | Study Group (Ala-Gln PN) | p-value | Reference |
| Cumulative Nitrogen Balance (mg/kg for 6 days) | -5 ± 162 | 144 ± 145 | 0.0004 | [5] |
| Intestinal Permeability (L/M ratio) on Day 7 | 0.132 ± 0.081 | 0.097 ± 0.063 | 0.02 | [5] |
| Hospital Stay (days) | 16.5 | 12.5 | 0.02 | [5] |
Critically Ill Patients (ICU)
For critically ill patients in the ICU, Ala-Gln supplementation is associated with reduced infectious complications and better metabolic control.
| Outcome | Control Group | Study Group (Ala-Gln) | p-value | Reference |
| Complicated Outcome Incidence | 61% | 41% | <0.05 | [6] |
| Infection Rate per Patient (mean) | 0.71 | 0.45 | <0.05 | [6] |
| Incidence of Pneumonia | 19 | 10 | <0.05 | [6] |
| Patients with Hyperglycemia | 30 | 20 | <0.05 | [6] |
| Insulin-Requiring Patients | 22 | 14 | <0.05 | [6] |
Liver Transplant Patients
Supplementation of parenteral nutrition with Ala-Gln in liver transplant patients can significantly improve nutritional status and reduce infection rates.
| Parameter | Control Group (BCAAs) | Experimental Group (BCAAs + Ala-Gln) | p-value | Reference |
| Prealbumin (PA), Albumin (ALB), Transferrin (TRF) Levels | Lower | Higher | <0.05 | [4] |
| Duration of ICU Stay | Longer | Shorter | <0.05 | [4] |
| Duration of Hospitalization | Longer | Shorter | <0.05 | [4] |
| Incidence of Infection | Higher | Lower | <0.05 | [4] |
Experimental Protocols
The following provides a generalized methodology for a clinical trial evaluating the efficacy of Ala-Gln-supplemented parenteral nutrition, based on cited studies.
Study Design
A prospective, randomized, double-blind, controlled, multicenter study is often employed.[5][6]
Patient Population
Patients are typically adults undergoing major abdominal surgery, critically ill patients admitted to the ICU, or those undergoing liver transplantation who require parenteral nutrition.[4][5][6]
Intervention
-
Study Group: Receives isonitrogenous and isocaloric total parenteral nutrition (TPN) supplemented with L-alanyl-L-glutamine at a typical dosage of 0.5 g/kg body weight per day.[5][6]
-
Control Group: Receives isonitrogenous and isocaloric TPN. The control may contain an equivalent amount of nitrogen from other amino acids like L-alanine and L-proline to ensure the study is properly blinded and controlled.[6]
Outcome Measures
-
Primary Outcomes:
-
Clinical Safety: Monitored through vital signs and clinical chemistry panels.[5]
-
Infection Rate: Incidence of infectious complications, such as pneumonia, is recorded based on established criteria (e.g., CDC criteria).[6]
-
Clinical Outcome: Composite measures including infection, wound complications, and mortality.[6]
-
-
Secondary Outcomes:
-
Nitrogen Balance: Cumulative nitrogen balance is calculated to assess protein metabolism.[5]
-
Intestinal Permeability: Measured using the lactulose/mannitol (L/M) ratio. Patients ingest a solution of these two sugars, and the ratio of their excretion in urine reflects intestinal barrier function.[5]
-
Nutritional Markers: Levels of serum proteins like prealbumin, albumin, and transferrin are measured.[4]
-
Statistical Analysis
Data are typically expressed as mean ± standard deviation. Statistical significance between groups is determined using tests such as analysis of variance (ANOVA) for continuous variables and chi-squared tests for categorical data. A p-value of less than 0.05 is generally considered significant.[5]
Conclusion and Future Directions
L-alanyl-L-glutamine is a well-established dipeptide that serves as an effective vehicle for glutamine supplementation in clinical nutrition. Its demonstrated benefits in improving nitrogen balance, maintaining gut integrity, and reducing infectious complications in vulnerable patient populations underscore its therapeutic importance. Future research may explore its potential in other catabolic states, its long-term effects, and the development of oral formulations to extend its application beyond parenteral nutrition. Further investigation into the precise molecular mechanisms and signaling pathways will continue to refine its therapeutic use.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Alanylglutamine? [synapse.patsnap.com]
- 3. Dipeptide - Wikipedia [en.wikipedia.org]
- 4. Effects of Ala-Gln dipeptide parenteral nutrition on rehabilitation and infection of liver transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of alanyl-glutamine on clinical safety, nitrogen balance, intestinal permeability, and clinical outcome in postoperative patients: a randomized, double-blind, controlled study of 120 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-alanyl-L-glutamine dipeptide-supplemented total parenteral nutrition reduces infectious complications and glucose intolerance in critically ill patients: the French controlled, randomized, double-blind, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomedical applications of dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1mg.com [1mg.com]
- 10. agustogroup.com [agustogroup.com]
- 11. Signaling pathways and molecular mechanisms through which branched-chain amino acids mediate translational control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Solid-Phase Synthesis of Ala-Ala-Gln: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of the tripeptide L-Alanyl-L-Alanyl-L-Glutamine (Ala-Ala-Gln). The methodology is based on the widely utilized Fmoc/tBu strategy, which offers high efficiency and purity for peptide synthesis. This protocol is intended for researchers, scientists, and professionals in drug development and related fields who require a reliable method for producing this specific tripeptide.
Data Summary
The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound.
| Parameter | Value/Description | Notes |
| Resin | Rink Amide Resin | Suitable for peptides with a C-terminal amide. |
| Resin Swelling | 1-2 hours in DMF | Essential for optimal reaction kinetics. |
| Amino Acid Equivalents | 3 eq. per coupling | Ensures a high coupling efficiency. |
| Coupling Reagent | HBTU/HATU or DIC | HBTU/HATU are generally faster; DIC is a cost-effective alternative. |
| Coupling Activator | HOBt or OxymaPure | Used in conjunction with the coupling reagent to suppress side reactions. |
| Coupling Time | 1-2 hours | Monitor with a Kaiser test to ensure completion.[1] |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | Standard reagent for Fmoc removal.[2] |
| Deprotection Time | 2 x 10 minutes | A two-step deprotection ensures complete removal of the Fmoc group. |
| Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | A standard cocktail for cleavage and side-chain deprotection. |
| Cleavage Time | 2-3 hours | Sufficient for removal of the peptide from the resin and Trt group from Gln.[3][4] |
| Expected Purity (Post-Purification) | >98% | Dependent on the efficiency of each synthesis step and final purification.[1] |
Experimental Workflow
The following diagram illustrates the key stages in the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the manual solid-phase synthesis of this compound on a 0.1 mmol scale.
Materials and Reagents:
-
Rink Amide resin
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diisopropyl ether (cold)
-
Kaiser test kit
Protocol:
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin into a reaction vessel.
-
Swell the resin in DMF for 1-2 hours with gentle agitation.[2]
-
Drain the DMF.
-
-
First Amino Acid Coupling (Fmoc-Gln(Trt)-OH):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Gln(Trt)-OH (relative to the resin loading) and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC and allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.[1]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat the coupling procedure described in step 2, using Fmoc-Ala-OH.
-
Perform a Kaiser test to ensure complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Repeat the deprotection procedure as described in step 3.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Repeat the coupling procedure described in step 2, using Fmoc-Ala-OH.
-
Perform a Kaiser test to confirm complete coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection procedure as described in step 3.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water. Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature. The trityl group on the glutamine side chain will also be removed during this step.[3][4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
-
This detailed protocol provides a robust framework for the successful synthesis of this compound. Adherence to these steps, along with careful monitoring of reaction completion, will ensure a high yield and purity of the final product.
References
Application Notes and Protocols for the Quantification of Ala-Ala-Gln
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Alanine-Alanine-Glutamine (Ala-Ala-Gln) is of increasing interest in various fields of biomedical research and drug development. Its role as a stable source of glutamine and its potential involvement in cellular signaling pathways necessitate accurate and reliable quantification in diverse biological matrices.[1] This document provides detailed application notes and experimental protocols for the quantification of this compound using state-of-the-art analytical methodologies, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Analytical Methodologies
The quantification of this compound in biological samples presents analytical challenges due to its polar nature and the complexity of the matrices. The two primary recommended methods are LC-MS/MS for its superior sensitivity and specificity, and HPLC-FLD for its robustness and accessibility.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold-standard technique for peptide quantification, offering high sensitivity and selectivity.[2] By coupling the separation power of liquid chromatography with the precise detection of tandem mass spectrometry, it is possible to accurately measure this compound concentrations even in complex biological fluids like plasma and tissue homogenates. The use of a stable isotope-labeled internal standard is recommended for absolute quantification to correct for matrix effects and variations in sample processing.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This method provides a reliable and cost-effective alternative to LC-MS/MS. Since this compound does not possess a native fluorophore, a pre-column derivatization step is required to enable fluorescent detection.[3][4] Common derivatizing agents for amino acids and peptides include o-phthalaldehyde (OPA) and 9-fluorenylmethyl-chloroformate (FMOC).[3][4] This method offers good sensitivity and is suitable for a wide range of research applications.
Data Presentation
The following table summarizes typical quantitative performance characteristics for the analytical methods described. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | LC-MS/MS | HPLC-FLD |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | 5 - 50 ng/mL |
| Linearity Range | 0.5 - 1000 ng/mL | 5 - 1000 ng/mL |
| Precision (%RSD) | < 15% | < 20% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% |
| Sample Volume | 10 - 50 µL | 20 - 100 µL |
Note:
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise.[5][6]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[5][7]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes the quantification of this compound in human plasma using a robust LC-MS/MS method.
1. Materials and Reagents:
-
This compound standard (MedchemExpress or equivalent)[1]
-
Stable isotope-labeled this compound internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of IS working solution (e.g., 1 µg/mL in water).
-
Add 300 µL of cold ACN to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For further cleanup and concentration, perform SPE. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the peptide with 500 µL of 80% ACN in water.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of this compound and its internal standard.
4. Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound / IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Protocol 2: Quantification of this compound in Cell Culture Media by HPLC-FLD
This protocol details the quantification of this compound in cell culture media using pre-column derivatization with OPA and fluorescence detection.
1. Materials and Reagents:
-
This compound standard
-
o-Phthalaldehyde (OPA) derivatization reagent
-
9-Fluorenylmethyl-chloroformate (FMOC) for secondary amine derivatization (if necessary)
-
Boric acid buffer (0.4 M, pH 10.2)
-
Acetonitrile (ACN), HPLC grade
-
Sodium acetate buffer (e.g., 50 mM, pH 6.5)
-
Methanol (MeOH), HPLC grade
-
Cell culture media samples
2. Sample Preparation and Derivatization:
-
Centrifuge cell culture media samples to remove cells and debris.
-
Dilute the supernatant with ultrapure water to bring the this compound concentration within the linear range of the assay.
-
Automated Pre-column Derivatization (recommended):
-
In the autosampler, mix 20 µL of the diluted sample with 20 µL of OPA reagent and 160 µL of boric acid buffer.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
3. HPLC-FLD Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 50 mM Sodium Acetate buffer, pH 6.5
-
Mobile Phase B: ACN:MeOH (50:50, v/v)
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10-70% B
-
15-17 min: 70-10% B
-
17-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Fluorescence Detection:
-
Excitation: 340 nm
-
Emission: 450 nm
-
4. Data Analysis:
-
Integrate the peak areas of the derivatized this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the derivatized standards.
-
Determine the concentration of this compound in the samples from the calibration curve, accounting for the dilution factor.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. HPLC-FLD for the simultaneous determination of primary and secondary amino acids from complex biological sample by pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fudschem.com [fudschem.com]
- 7. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ala-Ala-Gln Supplementation in Mammalian Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-glutamine is an essential amino acid in mammalian cell culture, serving as a primary energy source and a crucial component for protein and nucleotide synthesis. However, L-glutamine is unstable in liquid media, spontaneously degrading into pyroglutamic acid and ammonia.[1][2] The accumulation of ammonia can be toxic to cells, negatively impacting cell growth, viability, and the quality and yield of biotherapeutic proteins.[3][4][5]
To overcome this limitation, stable dipeptide forms of L-glutamine, such as L-alanyl-L-glutamine (Ala-Ala-Gln), have been developed. This dipeptide is highly stable in aqueous solutions and is enzymatically cleaved by cellular peptidases to slowly release L-alanine and L-glutamine, ensuring a consistent supply of L-glutamine while minimizing the accumulation of toxic ammonia.[6][7] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of this compound in mammalian cell culture.
Key Advantages of this compound Supplementation
-
Enhanced Stability: this compound is significantly more stable in liquid culture media at 37°C compared to L-glutamine, preventing spontaneous degradation.[8][9]
-
Reduced Ammonia Accumulation: By preventing degradation, this compound supplementation dramatically lowers the concentration of toxic ammonia in the culture medium.[3][8][10]
-
Improved Cell Viability and Longevity: The reduction in ammonia-induced cytotoxicity leads to higher viable cell densities and extends the productive lifespan of the culture.[2][8]
-
Increased Product Titer: Healthier and more robust cultures often result in a significant increase in the final yield of recombinant proteins and monoclonal antibodies.[8][10][11]
Quantitative Data Summary
The following tables summarize comparative data from studies evaluating the effect of substituting L-glutamine with this compound in antibody-producing Chinese Hamster Ovary (CHO) cell lines.
Table 1: Effect of this compound on Monoclonal Antibody (MAb) Titer in CHO Cells
| Cell Line | Culture Condition (Basal/Feed Media) | MAb Titer (mg/L) | Fold Increase | Reference |
| CHO Line 1 | L-Glutamine / L-Glutamine | ~250 | - | [8] |
| CHO Line 1 | L-Glutamine / this compound | ~350 | 1.4x | [8] |
| CHO Line 2 (12C-5) | L-Glutamine / L-Glutamine | 171 | - | [8] |
| CHO Line 2 (12C-5) | This compound / this compound | 341 | 2.0x | [8] |
| t-PA expressing CHO | L-Glutamine | 250 | - | [10] |
| t-PA expressing CHO | Dipeptide-containing feed | >420 | ~1.7x | [10] |
Table 2: Comparative Performance Metrics of L-Glutamine vs. L-Alanyl-L-Glutamine in Fed-Batch CHO Cell Culture
| Performance Metric | L-Glutamine (Standard) | L-Alanyl-L-Glutamine (Dipeptide) | Percentage Improvement | Reference |
| Peak Viable Cell Density (x10⁶ cells/mL) | 15.2 | 18.5 | +21.7% | [11] |
| Final mAb Titer (g/L) | 3.8 | 5.1 | +34.2% | [11] |
| Peak Ammonia Concentration (mM) | 8.9 | 4.2 | -52.8% | [11] |
Table 3: Effect of this compound on Ammonia Accumulation in Culture Media at 37°C
| Supplement (12 mM) | Ammonia Concentration after 30 days (mM) | Reference |
| L-Glutamine | >10 | [8] |
| L-Alanyl-L-Glutamine | ~2 | [8] |
Signaling Pathways and Metabolic Workflows
The diagrams below illustrate the metabolic fate of L-glutamine and this compound in cell culture, as well as a typical experimental workflow for comparing their effects.
References
- 1. mAbProduction - mAbProduction - CCR Wiki-Public [ccrod.cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of ammonia and lactate through the coupling of glutamine synthetase selection and downregulation of lactate dehydrogenase-A in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of monoclonal antibody by capture ELISA based on initial enzyme activity rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of Murine Monoclonal Antibodies by Hybridoma Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fed-batch CHO cell t-PA production and feed glutamine replacement to reduce ammonia production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Ala-Ala-Gln
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the proper dissolution and storage of the tripeptide Ala-Ala-Gln (Alanyl-Alanyl-Glutamine) to ensure its stability and integrity for use in research and drug development applications.
Product Information
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Full Name | L-Alanyl-L-Alanyl-L-Glutamine | N/A |
| Abbreviation | This compound | N/A |
| Molecular Formula | C₁₁H₂₀N₄O₅ | [1] |
| Molecular Weight | 288.30 g/mol | [1] |
| Appearance | White to off-white solid powder | [2] |
| Purity | ≥98% (typical) | [1] |
| CAS Number | 290312-62-8 | [1] |
Solubility
The solubility of this compound in water has been determined, while its solubility in other common laboratory solvents is based on general principles for polar peptides. It is always recommended to test the solubility of a small amount of the peptide in the desired solvent before preparing a stock solution.
| Solvent | Solubility | Notes |
| Water | 50 mg/mL (173.43 mM) | Ultrasonic assistance may be required.[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Expected to be soluble | Similar to water, but final concentration should be verified. |
| Dimethyl Sulfoxide (DMSO) | Solubility not determined | The related dipeptide Ala-Gln is insoluble in DMSO.[3] Given the polar nature of this compound, solubility in DMSO may be limited. A solubility test is highly recommended. |
| Ethanol | Solubility not determined | Generally, polar peptides have limited solubility in ethanol. A solubility test is recommended. |
| Dimethylformamide (DMF) | Solubility not determined | May be a suitable solvent for some polar peptides, but a solubility test is necessary.[4] |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol describes the steps for dissolving the lyophilized this compound powder to prepare a stock solution.
Materials:
-
Lyophilized this compound peptide
-
Sterile, high-purity water (e.g., Milli-Q® or equivalent) or desired buffer
-
Sterile polypropylene or glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
0.22 µm sterile filter
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect the stability of the peptide.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Add Solvent: Carefully add the calculated volume of sterile water or buffer to the vial to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Dissolve the Peptide: Gently swirl or vortex the vial to dissolve the peptide. If the peptide does not dissolve readily, sonication in a water bath for short periods (1-2 minutes) may be helpful.[1] Avoid excessive heating.
-
Sterile Filtration: For applications requiring a sterile solution, filter the reconstituted peptide solution through a 0.22 µm sterile filter into a new sterile vial.
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile vials.
Storage of this compound
Proper storage is critical to maintain the integrity of the peptide.
Lyophilized Powder:
-
Long-term storage: Store at -20°C or -80°C in a desiccated environment.[1]
-
Short-term storage: Can be stored at 4°C for a few weeks.
-
Protect from light and moisture.
Stock Solutions:
-
Recommended Storage: Store aliquots at -20°C or -80°C.[1]
-
Stability:
-
Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment.
Stability Considerations
Peptides containing glutamine are susceptible to degradation in aqueous solutions. The primary degradation pathway is the deamidation of the glutamine side chain to form pyroglutamate, which can alter the biological activity of the peptide.
-
pH: The stability of glutamine-containing peptides is pH-dependent. Maximum stability is generally observed at a slightly acidic pH of around 6.0. Buffering the stock solution to this pH can enhance its shelf-life.
-
Temperature: Degradation is accelerated at higher temperatures. Always store solutions frozen and thaw immediately before use.
Visualizations
Experimental Workflow for this compound Reconstitution and Storage
Caption: A flowchart illustrating the key steps for reconstituting and storing this compound.
Logical Relationships in this compound Stability
Caption: Key factors influencing the stability of this compound in solid and solution forms.
References
Application Notes and Protocols for the Enzymatic Synthesis of Ala-Ala-Gln
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of the tripeptide L-Alanyl-L-Alanyl-L-Glutamine (Ala-Ala-Gln). This document outlines various enzymatic strategies, including the use of proteases and L-amino acid ligases, and provides detailed experimental procedures for synthesis, purification, and analysis.
Introduction
The tripeptide this compound is of significant interest in various fields, including pharmaceuticals and nutritional science. Enzymatic peptide synthesis offers a green and efficient alternative to traditional chemical synthesis methods, providing high stereospecificity, milder reaction conditions, and reduced need for protecting groups.[1][2][3] This document details two primary enzymatic approaches for the synthesis of this compound: kinetically controlled synthesis using proteases and ATP-dependent ligation using L-amino acid ligases.
Data Presentation: Comparative Analysis of Enzymatic Synthesis Methods
The following table summarizes typical quantitative data for different enzymatic methods applicable to the synthesis of tripeptides like this compound. Please note that specific yields for this compound may vary and require optimization.
| Enzyme Class | Enzyme Example | Acyl Donor | Nucleophile | Enzyme Conc. | Substrate Conc. | pH | Temp (°C) | Reaction Time (h) | Yield (%) | Reference |
| Protease | Thermolysin | Z-Ala-Ala-OH | Gln-OMe | 10 µM | 0.05 M | 7.0 | 37 | 5 | ~70-80 | [4] |
| Protease | Papain | Z-Ala-Ala-OMe | Gln | 50 mg/mL | 0.8 M | 9.5 | 35 | 2 | ~35-60 | [3][5] |
| L-Amino Acid Ligase | TabS | Ala-Ala | Gln | 0.5 mg/mL | 12.5-50 mM | 9.0 | 30 | 1-4 | ~50-96* | [6] |
*Note: The yields presented are based on similar dipeptide or tripeptide syntheses and serve as a general guideline. Optimization of reaction conditions is crucial to achieve high yields for this compound synthesis.
Experimental Protocols
Protocol 1: Thermolysin-Catalyzed Synthesis of Z-Ala-Ala-Gln-OMe (Kinetically Controlled)
This protocol describes the synthesis of a protected form of this compound using the metalloprotease thermolysin. The N-terminus of the dipeptide donor and the C-terminus of the glutamine nucleophile are protected to prevent side reactions.
Materials:
-
N-benzyloxycarbonyl-L-Alanyl-L-Alanine (Z-Ala-Ala-OH)
-
L-Glutamine methyl ester hydrochloride (Gln-OMe·HCl)
-
Thermolysin (from Bacillus thermoproteolyticus rokko)
-
Tris-HCl buffer (0.1 M, pH 7.0)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Substrate Preparation: Dissolve Z-Ala-Ala-OH (0.05 M) and Gln-OMe·HCl (0.05 M) in 0.1 M Tris-HCl buffer (pH 7.0). Adjust the pH of the solution to 7.0 with 1 M NaOH.
-
Enzymatic Reaction: Add thermolysin to the substrate solution to a final concentration of 10 µM. Incubate the reaction mixture at 37°C with gentle agitation for 5 hours.
-
Reaction Quenching and Product Extraction: Stop the reaction by adding ethyl acetate. Extract the product into the ethyl acetate layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product, Z-Ala-Ala-Gln-OMe.
-
Purification: Purify the crude product using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the collected fractions using mass spectrometry and analytical RP-HPLC.
Protocol 2: L-Amino Acid Ligase-Catalyzed Synthesis of this compound (ATP-Dependent)
This protocol utilizes an L-amino acid ligase for the direct synthesis of this compound from the dipeptide Ala-Ala and L-glutamine, driven by the hydrolysis of ATP. This method has the advantage of not requiring protecting groups.
Materials:
-
L-Alanyl-L-Alanine (Ala-Ala)
-
L-Glutamine (Gln)
-
L-amino acid ligase (e.g., TabS from Pseudomonas syringae)
-
Adenosine triphosphate (ATP)
-
Magnesium sulfate (MgSO₄)
-
Tris-HCl buffer (0.1 M, pH 9.0)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Ala-Ala (12.5 mM), Gln (12.5 mM), ATP (12.5 mM), and MgSO₄ (12.5 mM) in 0.1 M Tris-HCl buffer (pH 9.0).
-
Enzymatic Reaction: Initiate the reaction by adding the L-amino acid ligase to a final concentration of 0.5 mg/mL. Incubate the mixture at 30°C for 4 hours.
-
Reaction Termination: Terminate the reaction by heating the mixture at 95°C for 5 minutes to denature the enzyme.
-
Sample Preparation for Analysis: Centrifuge the reaction mixture to pellet the denatured enzyme. Collect the supernatant for analysis.
-
Purification and Analysis: Purify and analyze the product using RP-HPLC as described in Protocol 1. The retention time of this compound will be different from the protected peptide.
-
Characterization: Confirm the product identity and purity using mass spectrometry and analytical RP-HPLC.
Mandatory Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Logical workflow of Chemo-Enzymatic Peptide Synthesis (CEPS).
References
- 1. researchgate.net [researchgate.net]
- 2. technoprocur.cz [technoprocur.cz]
- 3. Mechanism of papain-catalyzed synthesis of oligo-tyrosine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. l-Amino Acid Ligase from Pseudomonas syringae Producing Tabtoxin Can Be Used for Enzymatic Synthesis of Various Functional Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermolysin-catalyzed peptide bond synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Alanyl-L-Glutamine as a Component in Defined Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically defined media offer consistency and control in cell culture, crucial for reproducible research and manufacturing of biopharmaceuticals.[1][2][3] L-glutamine is a vital amino acid in most cell culture media, serving as a primary energy and nitrogen source.[4][5][6][7] However, L-glutamine is unstable in liquid media, spontaneously degrading into ammonia and pyroglutamate.[8][9] Ammonia accumulation can be toxic to cells, negatively impacting growth, viability, and protein production.[10][11]
L-Alanyl-L-Glutamine, a stable dipeptide of L-alanine and L-glutamine, provides a solution to this instability.[10][12][13] It is highly soluble and heat-stable, preventing the spontaneous release of ammonia.[10][11] Cells utilize peptidases to gradually cleave the dipeptide, releasing L-glutamine and L-alanine as needed.[8][12][14] This controlled release mechanism ensures a consistent supply of L-glutamine, reduces toxic ammonia buildup, and can lead to enhanced cell growth, viability, and productivity of recombinant proteins.[10][15][16]
These application notes provide a comprehensive guide to the use of L-Alanyl-L-Glutamine in defined culture media, including comparative data, detailed experimental protocols, and an overview of the relevant cellular mechanisms.
Advantages of L-Alanyl-L-Glutamine Supplementation
The primary advantages of substituting L-glutamine with L-Alanyl-L-Glutamine in defined cell culture media are summarized below:
| Feature | Standard L-Glutamine | L-Alanyl-L-Glutamine | References |
| Stability in Aqueous Solution | Unstable, degrades over time at 37°C. | Highly stable, even with prolonged incubation at 37°C. | [10][12][14][16] |
| Ammonia Generation | Significant accumulation of toxic ammonia. | Minimal ammonia production. | [10][14][15][17] |
| Cell Growth and Viability | Can be inhibited by ammonia toxicity over time. | Supports sustained cell growth and higher viable cell densities. | [10][16] |
| Product Titer (e.g., mAbs) | Can lead to lower final product titers. | Can maximize monoclonal antibody (mAb) titers. | [10][15][16] |
| Apoptosis | Higher rates of apoptosis observed. | Reduced rates of apoptosis. | [10] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies comparing L-Alanyl-L-Glutamine with standard L-Glutamine in Chinese Hamster Ovary (CHO) cell cultures for monoclonal antibody (mAb) production.
Table 1: Effect on Ammonia Accumulation and Cell Viability
| Culture Condition | Peak Ammonia Concentration (mM) | Viability on Day 14 (%) | Reference |
| L-Glutamine | ~5.5 | ~20 | [10] |
| L-Alanyl-L-Glutamine | ~3.0 | ~80 | [10] |
Table 2: Impact on Monoclonal Antibody Titer
| Cell Line Clone | Culture Condition | MAb Titer Enhancement with L-Alanyl-L-Glutamine | Reference |
| 1A7-15 | Fed-batch in 1-L bioreactor | + 100 mg/L | [10] |
| 12C-5 | Fed-batch in 1-L bioreactor | ~2-fold increase | [10] |
Experimental Protocols
Protocol 1: Preparation of L-Alanyl-L-Glutamine Stock Solution
Objective: To prepare a sterile, concentrated stock solution of L-Alanyl-L-Glutamine for supplementation of cell culture media.
Materials:
-
L-Alanyl-L-Glutamine powder (cell culture grade)
-
Water for Injection (WFI) or sterile, cell culture grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile serological pipettes
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, accurately weigh the desired amount of L-Alanyl-L-Glutamine powder.
-
Dissolve the powder in WFI or sterile water to create a 200 mM stock solution.
-
If necessary, gently warm the solution to 37°C and vortex to ensure complete dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Store the stock solution at 2-8°C for up to 36 months.[8] For long-term storage, aliquots can be stored at -20°C.[18]
Protocol 2: Adaptation of Cells to L-Alanyl-L-Glutamine-Containing Medium
Objective: To gradually adapt a cell line from a standard L-glutamine-containing medium to a medium supplemented with L-Alanyl-L-Glutamine.
Materials:
-
Adherent or suspension cell line of interest
-
Basal culture medium without L-glutamine
-
Standard L-glutamine stock solution (e.g., 200 mM)
-
L-Alanyl-L-Glutamine stock solution (200 mM)
-
Appropriate cell culture vessels (e.g., T-flasks, shake flasks)
-
Incubator with appropriate temperature and CO₂ control
Procedure:
-
Passage 1: Culture cells in a medium containing a 75:25 ratio of L-glutamine to L-Alanyl-L-Glutamine. For example, for a final concentration of 4 mM, use 3 mM L-glutamine and 1 mM L-Alanyl-L-Glutamine.
-
Passage 2: Subculture the cells into a medium with a 50:50 ratio of L-glutamine to L-Alanyl-L-Glutamine (e.g., 2 mM of each).
-
Passage 3: Subculture the cells into a medium with a 25:75 ratio of L-glutamine to L-Alanyl-L-Glutamine (e.g., 1 mM L-glutamine and 3 mM L-Alanyl-L-Glutamine).
-
Passage 4: Subculture the cells into a medium containing 100% L-Alanyl-L-Glutamine at the desired final concentration (e.g., 4 mM).
-
Monitor cell growth and viability at each passage to ensure successful adaptation.
Protocol 3: Comparative Analysis of L-Alanyl-L-Glutamine and L-Glutamine in a Fed-Batch Culture
Objective: To evaluate the effect of L-Alanyl-L-Glutamine versus L-Glutamine on cell growth, viability, and recombinant protein production in a fed-batch culture system.
Cell Line: Recombinant CHO cell line producing a monoclonal antibody.
Materials:
-
Adapted CHO cells (from Protocol 2)
-
Chemically defined basal medium (without L-glutamine)
-
Chemically defined feed medium (without L-glutamine)
-
L-Glutamine stock solution (200 mM)
-
L-Alanyl-L-Glutamine stock solution (200 mM)
-
Shake flasks or bioreactors
-
Cell counter (e.g., trypan blue exclusion method)
-
Metabolite analyzer (for glucose, lactate, ammonia)
-
Assay for quantifying mAb titer (e.g., ELISA, HPLC)
Procedure:
-
Prepare two sets of culture media:
-
Control Group: Basal and feed media supplemented with standard L-glutamine to the desired final concentration (e.g., 4 mM in basal, 50 mM in feed).
-
Experimental Group: Basal and feed media supplemented with L-Alanyl-L-Glutamine to the same molar concentration as the control group.[10]
-
-
Seed the CHO cells at a density of 0.5 x 10⁶ cells/mL into the respective culture vessels for each group.
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, humidified atmosphere, with appropriate agitation).
-
Implement a fed-batch strategy based on nutrient consumption (e.g., glucose monitoring). For example, feed with the respective feed medium on days 4, 6, 9, and 11 of the culture.[10]
-
Collect samples at regular intervals (e.g., daily or every other day) for analysis.
-
For each sample, measure:
-
Viable cell density and viability.
-
Concentrations of glucose, lactate, and ammonia in the culture supernatant.
-
Monoclonal antibody titer.
-
-
Plot the data over time for each parameter to compare the performance of the L-Alanyl-L-Glutamine group against the L-glutamine control group.
Cellular Mechanisms and Signaling Pathways
L-Alanyl-L-Glutamine is transported into the cell where intracellular peptidases hydrolyze it into L-alanine and L-glutamine.[8][14] The released L-glutamine then enters the central carbon metabolism.
Caption: Uptake and metabolism of L-Alanyl-L-Glutamine.
Glutamine plays a crucial role in activating the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth, proliferation, and protein synthesis.[16][19] Glutamine-derived α-ketoglutarate is an important activator of mTORC1.[16] The sustained availability of L-glutamine from the stable dipeptide L-Alanyl-L-Glutamine can support consistent mTOR signaling, promoting anabolic processes essential for robust cell growth and high-yield protein production.[16]
Caption: Simplified mTOR signaling pathway activation by glutamine.
Conclusion
The use of L-Alanyl-L-Glutamine as a substitute for L-glutamine in defined cell culture media offers significant advantages for researchers and biopharmaceutical production. Its enhanced stability leads to reduced ammonia accumulation, which in turn improves cell health, longevity, and the yield of recombinant proteins. The protocols provided herein offer a framework for the successful implementation and evaluation of L-Alanyl-L-Glutamine in various cell culture applications. By understanding the underlying cellular mechanisms, researchers can better optimize their culture conditions for improved and more consistent results.
References
- 1. Chemically Defined vs. Complex Media in Biopharmaceuticals [synapse.patsnap.com]
- 2. promocell.com [promocell.com]
- 3. Chemically defined medium - Wikipedia [en.wikipedia.org]
- 4. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 5. Glutamine: a major energy source for cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 7. Choosing The Right L-Glutamine Dipeptide To Improve Your Cell Culture Performance [bioprocessonline.com]
- 8. 200 mM L-Alanyl-L-Glutamine Solution, 100 × - Elabscience® [elabscience.com]
- 9. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 10. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. custombiotech.roche.com [custombiotech.roche.com]
- 12. Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM [capricorn-scientific.com]
- 13. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 15. L-Alanyl-L-glutamine [evonik.com]
- 16. benchchem.com [benchchem.com]
- 17. L-Alanyl-L-Glutamine 6 ml [lifelinecelltech.com]
- 18. benchchem.com [benchchem.com]
- 19. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
Delivery Methods for L-Alanyl-L-Glutamine in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the common delivery methods for the dipeptide L-Alanyl-L-Glutamine (Ala-Gln) in animal studies. Ala-Gln is a stable and highly soluble form of L-glutamine, making it a preferred supplement in research settings where glutamine's instability in solutions can be a concern.[1][2][3][4] This document outlines detailed protocols for parenteral and enteral administration, summarizes key quantitative data from various studies, and visualizes relevant experimental workflows and signaling pathways.
I. Introduction to L-Alanyl-L-Glutamine Delivery
L-Alanyl-L-Glutamine is frequently used in animal models to investigate the therapeutic effects of glutamine supplementation in various conditions, including critical illness, intestinal mucosal atrophy, and compromised immune function.[5][6][7] The choice of delivery method is critical and depends on the specific research question, the animal model, and the desired pharmacokinetic profile. The two primary routes of administration are parenteral (typically intravenous) and enteral (oral or intragastric).
II. Data Presentation: Comparison of Delivery Methods
The following tables summarize quantitative data from animal studies, highlighting the key differences between parenteral and enteral delivery of Ala-Gln.
Table 1: Pharmacokinetic Parameters of L-Alanyl-L-Glutamine
| Parameter | Parenteral Administration (Intravenous) | Enteral Administration | Animal Model | Reference |
| Bioavailability of Ala-Gln | High, dipeptide is directly available in plasma. | Ala-Gln is largely hydrolyzed in the gut; intact dipeptide is often undetectable in plasma.[8] | Humans | [8] |
| Peak Plasma Glutamine Levels | Highest observed levels.[8] | Significant increase, but lower than parenteral.[8] | Humans | [8] |
| Peak Plasma Citrulline Levels | Increased plasma levels.[8] | Highest observed plasma response.[8] | Humans | [8] |
| Peak Plasma Arginine Levels | Significant increase.[8] | No significant increase.[8] | Humans | [8] |
| Half-life of Ala-Gln in Plasma | Rapid elimination (t½: 3.8 minutes).[1] | Not applicable as it is mostly hydrolyzed before reaching systemic circulation. | Humans | [1] |
Table 2: Dosage Regimens in Animal Studies
| Animal Model | Route of Administration | Dosage | Study Focus | Reference |
| Mice | Enteral (in drinking water) | 111 mM Ala-Gln solution | Intestinal crypt dynamics in undernourished mice.[6] | [6] |
| Mice | Enteral (supplemented diet) | Glutamine equivalent of 14 g/L in Vivonex TEN | Bacterial translocation after burn injury.[9] | [9] |
| Rats | Parenteral (intravenous infusion) | 200 mg/mL solution | Leucine and protein metabolism in endotoxemia.[10] | [10] |
| Rats | Enteral (intragastric feeding) | Ala-Gln supplemented mixture of glucose and amino acids | Protein metabolism in irradiated rats.[11] | [11] |
| Rats | Enteral (gavage) | 400 mg/kg | Biochemical and jejunum morphophysiology in diabetic rats.[12] | [12] |
| Dogs | Parenteral (intravenous infusion) | 0.5 g/kg/day | Phagocytic responses of neutrophils during high-dose methylprednisolone treatment. |
III. Experimental Protocols
A. Parenteral Administration Protocol (Intravenous Infusion)
This protocol is adapted from studies investigating the metabolic effects of Ala-Gln in rats and dogs.[10]
1. Materials:
-
L-Alanyl-L-Glutamine powder
-
Sterile saline (0.9% NaCl) or other compatible infusion solution
-
Syringe pump
-
Catheters for intravenous cannulation (e.g., jugular vein)
-
Animal restraining device
2. Preparation of Ala-Gln Solution:
-
Ala-Gln is soluble in water.[13] Prepare the desired concentration by dissolving L-Alanyl-L-Glutamine powder in sterile saline. For example, a 200 mg/mL solution can be prepared.[10]
-
Ensure the solution is sterile by passing it through a 0.22 µm filter.
-
The osmolarity of the final solution should be considered, especially for peripheral vein infusion. Solutions with an osmolarity above 800 mosmol/l should be administered via a central venous route.[14]
3. Animal Preparation:
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically implant a catheter into the desired vein (e.g., jugular vein for central administration).
-
Allow the animal to recover from surgery before starting the infusion.
4. Infusion Procedure:
-
Connect the catheter to a syringe pump containing the prepared Ala-Gln solution.
-
Administer the solution as a continuous infusion over a specified period (e.g., 20-24 hours).[14]
-
The infusion rate should be calculated based on the animal's body weight and the desired dosage.
-
Monitor the animal for any adverse reactions throughout the infusion period.
Experimental Workflow for Parenteral Administration
Caption: Workflow for parenteral delivery of Ala-Gln.
B. Enteral Administration Protocol (Oral Gavage/Dietary Supplementation)
This protocol is based on studies in mice and rats where Ala-Gln was administered orally.[6][11][12]
1. Materials:
-
L-Alanyl-L-Glutamine powder
-
Drinking water or liquid diet (e.g., Vivonex T.E.N.)
-
Gavage needles (for direct administration)
-
Standard rodent chow (for dietary mixing)
2. Preparation for Administration:
-
In Drinking Water: Dissolve Ala-Gln in the drinking water to the desired concentration (e.g., 111 mM).[6] Ensure fresh solution is provided regularly.
-
In Liquid Diet: Mix the appropriate amount of Ala-Gln powder into the liquid diet to achieve the target concentration (e.g., glutamine equivalent of 14 g/L).[9]
-
Oral Gavage: Prepare a solution of Ala-Gln in water or saline at a concentration suitable for the gavage volume. A common dosage is 400 mg/kg.[12]
3. Administration Procedure:
-
Ad Libitum Access: For supplementation in drinking water or diet, provide the prepared mixture to the animals for ad libitum consumption.
-
Oral Gavage:
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus.
-
Slowly administer the prepared Ala-Gln solution.
-
Monitor the animal for any signs of distress.
-
Experimental Workflow for Enteral Administration
Caption: Workflow for enteral delivery of Ala-Gln.
IV. Signaling Pathway Visualization
L-Alanyl-L-Glutamine supplementation has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell proliferation and survival in the intestinal epithelium.[6]
mTOR Signaling Pathway Activated by Ala-Gln
Caption: Activation of the mTOR pathway by Ala-Gln.
V. Conclusion
The choice between parenteral and enteral delivery of L-Alanyl-L-Glutamine in animal studies has significant implications for its bioavailability and metabolic effects. Parenteral administration ensures direct systemic availability of the dipeptide, leading to higher plasma glutamine levels.[8] In contrast, enteral administration results in significant hydrolysis in the gut, which can be advantageous for targeting intestinal tissues and promoting local effects such as the maintenance of gut integrity.[6] Researchers should carefully consider the objectives of their study when selecting the most appropriate delivery method. The protocols and data provided in these application notes serve as a guide for designing and executing robust animal studies involving Ala-Gln supplementation.
References
- 1. Availability of glutamine supplied intravenously as alanylglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Replacement of glutamine with the dipeptide derivative alanyl-glutamine enhances in vitro maturation of porcine oocytes and development of embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dipeptide alanyl-glutamine prevents intestinal mucosal atrophy in parenterally fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic effects of enteral versus parenteral alanyl-glutamine dipeptide administration in critically ill patients receiving enteral feeding: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The feeding route (enteral or parenteral) affects the plasma response of the dipetide Ala-Gln and the amino acids glutamine, citrulline and arginine, with the administration of Ala-Gln in preoperative patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Supplementation of an elemental enteral diet with alanyl-glutamine decreases bacterial translocation in burned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of alanyl-glutamine on leucine and protein metabolism in endotoxemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of alanyl-glutamine on leucine and protein metabolism in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. rusoma.in [rusoma.in]
Troubleshooting & Optimization
improving Ala-Ala-Gln synthesis yield and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of the tripeptide Alanine-Alanine-Glutamine (Ala-Ala-Gln), focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most critical consideration for achieving high purity in this compound synthesis?
A1: The most critical factor is the protection of the glutamine side chain. Using Fmoc-Gln(Trt)-OH is highly recommended. The trityl (Trt) protecting group prevents common side reactions associated with glutamine, such as dehydration of the side-chain amide to a nitrile and intramolecular cyclization to pyroglutamate, especially during activation steps.[1][2][3] This ensures a cleaner synthesis and a purer final product.[1]
Q2: Which solid-phase support (resin) is suitable for synthesizing this compound?
A2: For the synthesis of a simple tripeptide acid like this compound, a Wang resin is a common and suitable choice. If a C-terminal amide is desired (this compound-NH2), a Rink Amide resin should be used.
Q3: What are the most common impurities observed during this compound synthesis?
A3: Common impurities include:
-
Deletion sequences: Peptides lacking one of the amino acids (e.g., Ala-Gln or Ala-Ala).
-
Truncated sequences: Incomplete peptide chains.
-
Pyroglutamate formation: Cyclization of the N-terminal glutamine if its side chain is not properly protected.
-
Diketopiperazine formation: Cyclization of the dipeptide on the resin, leading to cleavage from the support.
-
Racemization: Loss of stereochemical integrity at the alpha-carbon of the amino acids.
Q4: How can I monitor the progress of the synthesis?
A4: The Kaiser test (or ninhydrin test) is a widely used qualitative method to check for the presence of free primary amines on the resin. A positive test (blue/purple color) after a coupling step indicates an incomplete reaction. A negative test (yellow/colorless) after a deprotection step suggests that the Fmoc group has not been completely removed.
Q5: What analytical techniques are recommended for assessing the final purity of this compound?
A5: The standard and most reliable methods for determining the purity of the final peptide are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[4] RP-HPLC separates the target peptide from impurities, and the purity is typically reported as the percentage of the main peak area.[5][6] Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[5][7]
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound
| Potential Cause | Recommended Solution |
| Incomplete Coupling Reactions | - Perform a Kaiser test after each coupling step to ensure completion. If the test is positive, recouple the amino acid. - Increase the coupling time or use a more efficient coupling reagent (see table below). - Ensure high-quality, fresh reagents and anhydrous solvents are used. |
| Peptide Aggregation on Resin | - Although less common for a short peptide, aggregation can hinder reaction kinetics. Use a solvent like N-methylpyrrolidone (NMP) which is better at disrupting secondary structures than DMF. |
| Premature Cleavage from Resin | - Ensure the correct resin is used for the desired C-terminus (e.g., Wang resin for carboxylic acid). - Avoid excessively acidic conditions during steps other than the final cleavage. |
| Loss During Workup | - If precipitating the cleaved peptide in cold ether, ensure the volume of ether is sufficient (at least 10-fold excess) and the temperature is low enough to maximize precipitation. - Some short peptides may have higher solubility in the precipitation solvent. In such cases, concentrating the cleavage cocktail under a stream of nitrogen before precipitation can be beneficial. |
Problem 2: Low Purity of Crude this compound
| Symptom (Observed in HPLC/MS) | Potential Cause | Recommended Solution |
| Peak at -17 Da from Target Mass | Pyroglutamate Formation | - Ensure the use of side-chain protected glutamine (Fmoc-Gln(Trt)-OH).[1][3] - Minimize the time the N-terminal glutamine is exposed to basic conditions during the final Fmoc deprotection. |
| Presence of Deletion Sequences (e.g., Ala-Gln) | Incomplete Coupling or Deprotection | - Monitor each coupling and deprotection step (e.g., with a Kaiser test). - For difficult couplings, consider a double coupling strategy or using a more potent activating agent. - Ensure the deprotection solution (e.g., 20% piperidine in DMF) is fresh and the reaction time is sufficient. |
| Side Products from Protecting Groups | Re-attachment of Cations During Cleavage | - Use a cleavage cocktail containing scavengers. A standard mixture is Trifluoroacetic acid (TFA):Triisopropylsilane (TIS):Water (95:2.5:2.5). TIS is crucial for scavenging carbocations generated from protecting groups like Trt. |
| Broad or Multiple Main Peaks | Racemization | - Avoid prolonged exposure to strong bases. - Use coupling reagents known for low racemization potential, such as those combined with additives like HOBt or Oxyma. |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Activation Speed | Racemization Risk | Typical Coupling Time | Notes |
| HBTU/HATU | Fast | Low | 30-60 min | Highly efficient and widely used. HATU is generally more reactive than HBTU. |
| DIC/HOBt | Moderate | Low | 1-2 hours | A classic and cost-effective combination. HOBt helps to suppress racemization. |
| PyBOP | Fast | Low | 30-60 min | Similar in efficacy to HBTU/HATU. |
Note: The optimal choice of coupling reagent can be sequence-dependent. For a straightforward synthesis like this compound, all listed reagents are generally effective.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound on Wang Resin (0.1 mmol scale)
1. Resin Preparation:
-
Start with 0.1 mmol of Fmoc-Gln(Trt)-Wang resin.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
3. Coupling of the Second Amino Acid (Fmoc-Ala-OH):
-
In a separate vial, dissolve Fmoc-Ala-OH (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq), and HOBt (0.4 mmol, 4 eq) in 1.5 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the amino acid solution and vortex briefly to pre-activate.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm reaction completion (beads should be colorless/yellow).
-
Drain and wash the resin with DMF (5 x 2 mL).
4. Coupling of the Third Amino Acid (Fmoc-Ala-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Repeat the coupling procedure with Fmoc-Ala-OH as described in step 3.
5. Final Fmoc Deprotection:
-
Repeat the Fmoc deprotection step as described in step 2.
6. Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA:TIS:H2O (95:2.5:2.5).
-
Add 2 mL of the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to 20 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
7. Purification:
-
Purify the crude peptide using preparative RP-HPLC with a C18 column.
-
Use a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the main peak.
-
Lyophilize the pure fractions to obtain the final this compound peptide.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. How to Optimize Peptide Yield and Purity [peptiorigin.com]
- 4. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 7. chem.uci.edu [chem.uci.edu]
Technical Support Center: Ala-Ala-Gln Degradation in Aqueous Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tripeptide Ala-Ala-Gln in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: Based on studies of the closely related dipeptide L-alanyl-L-glutamine (Ala-Gln), the primary degradation routes for this compound in aqueous solution are expected to be:
-
Deamidation of the C-terminal glutamine residue: This is a common degradation pathway for glutamine-containing peptides.[1] The amide group on the glutamine side chain is hydrolyzed to a carboxylic acid, forming Ala-Ala-Glu. Under certain conditions, intramolecular cyclization can occur, leading to the formation of pyroglutamic acid (pGlu) at the N-terminus of a peptide fragment, such as pyroGlu-Ala.[2]
-
Cleavage of the peptide bonds: The peptide bonds between the amino acid residues can be hydrolyzed, leading to the formation of smaller peptides and individual amino acids, such as Ala-Ala and Gln, or Alanine and Ala-Gln.[1]
-
Cyclization: Dipeptides can sometimes form cyclic derivatives. For instance, cyclo(Ala-Gln) has been identified as a degradation product of Ala-Gln.[2] It is conceivable that this compound could also undergo cyclization, though specific products have not been documented in the reviewed literature.
Q2: What are the expected degradation products of this compound?
A2: Researchers should anticipate the following potential degradation products in their this compound solutions:
-
Ala-Ala-Glu (from deamidation)
-
Pyroglutamic acid-containing fragments (e.g., pyroGlu-Ala)
-
Ala-Ala
-
Ala-Gln
-
Alanine
-
Glutamine
-
Cyclic dipeptides such as cyclo(Ala-Gln)[2]
-
Epimers of this compound (e.g., D-Ala-L-Ala-L-Gln)[2]
Q3: What factors can influence the rate of this compound degradation?
A3: The stability of this compound in solution is influenced by several factors:
-
pH: The degradation rate of glutamine-containing peptides is highly pH-dependent. For Ala-Gln, maximum stability is observed at approximately pH 6.0.[1] Both acidic and basic conditions can accelerate degradation.
-
Temperature: Higher temperatures increase the rate of all chemical degradation reactions.[1] For long-term storage, solutions should be kept at low temperatures.
-
Buffer components: The composition of the buffer can affect stability. It is advisable to use well-characterized and appropriate buffer systems for your experiments.
-
Presence of metal ions: Certain metal ions can catalyze peptide degradation. Using high-purity water and reagents is recommended.
Q4: How does the stability of this compound compare to Ala-Gln?
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my HPLC analysis of an this compound solution.
-
Possible Cause: These peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Identify the peaks: Use mass spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. Compare these masses to the expected degradation products listed in FAQ 2.
-
Perform forced degradation studies: Intentionally degrade a sample of this compound under stressed conditions (e.g., high/low pH, elevated temperature) to generate degradation products. Analyze this sample by HPLC to see if the retention times of the generated peaks match your unknown peaks.
-
Check your storage conditions: Ensure your this compound solutions are stored at the appropriate pH and temperature to minimize degradation.
-
Problem 2: My quantitative analysis shows a decrease in this compound concentration over time.
-
Possible Cause: The peptide is degrading in your solution.
-
Troubleshooting Steps:
-
Review your experimental conditions: As with Problem 1, verify that the pH, temperature, and buffer of your solution are optimized for this compound stability.
-
Develop a stability-indicating HPLC method: Ensure your HPLC method can separate the parent this compound peak from all potential degradation products. This is crucial for accurate quantification of the remaining intact peptide.
-
Quantify the degradation products: If possible, quantify the major degradation products to perform a mass balance analysis and better understand the degradation kinetics.
-
Problem 3: I am having difficulty separating this compound from its degradation products by HPLC.
-
Possible Cause: The chromatographic conditions are not optimized for this specific separation.
-
Troubleshooting Steps:
-
Adjust the mobile phase gradient: A shallower gradient can often improve the resolution of closely eluting peaks.
-
Change the stationary phase: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for peptides and their degradation products.
-
Modify the mobile phase pH: Altering the pH of the mobile phase can change the ionization state of the peptide and its degradation products, which can significantly impact their retention and separation.
-
Explore different ion-pairing agents: If using trifluoroacetic acid (TFA), consider trying other ion-pairing agents like formic acid or heptafluorobutyric acid (HFBA) to alter selectivity.
-
Quantitative Data
The following tables summarize the degradation kinetics and identified impurities for the dipeptide L-alanyl-L-glutamine (Ala-Gln), which can serve as a valuable reference for understanding the potential degradation of this compound.
Table 1: Degradation Rate Constants (k) of Ala-Gln at 70°C in Different Buffers
| pH | Buffer | k (x 10⁻³ h⁻¹) |
| 2.0 | HCl | 10.9 |
| 4.0 | Acetate | 1.3 |
| 6.0 | Phosphate | 0.5 |
| 8.0 | Phosphate | 2.1 |
| 10.0 | Carbonate | 15.6 |
Data adapted from a study on Ala-Gln degradation kinetics.
Table 2: Predicted Shelf-Life (t₉₀) of Ala-Gln at pH 6.0
| Temperature (°C) | Predicted t₉₀ |
| 25 | 5.3 years |
| 40 | 7.1 months |
Data adapted from a study on Ala-Gln degradation kinetics, where t₉₀ is the time for 10% degradation.[1]
Table 3: Identified Impurities in a Stressed Parenteral Infusion Solution Containing Ala-Gln (Stored at 40°C for 6 months)
| Impurity | Concentration (μg/mL) |
| cyclo(AlaGln) | 808 |
| pyroGluAla | 122 |
| AlaGlu | 117 |
| AlaGln epimers (DL+LD) | 38 |
| AlaAlaGln | 18 |
| cyclo(AlaGlu) | 16 |
Data from a study on impurities in parenteral nutrition solutions containing Ala-Gln. Note the presence of this compound as a synthesis-related impurity.[2]
Experimental Protocols
1. Stability-Indicating HPLC Method for this compound Analysis
This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and application.
-
Instrumentation: HPLC with UV or Mass Spectrometric (MS) detection.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-35 min: 2-30% B (linear gradient)
-
35-40 min: 30-95% B (linear gradient for column wash)
-
40-45 min: 95% B
-
45-46 min: 95-2% B (return to initial conditions)
-
46-55 min: 2% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210-220 nm or MS detection in positive ion mode.
-
Sample Preparation: Dissolve this compound in the initial mobile phase composition (e.g., 98% A, 2% B) to a known concentration (e.g., 1 mg/mL).
2. NMR Spectroscopy for Monitoring this compound Degradation
NMR spectroscopy can be used to monitor the degradation of this compound over time by observing changes in the chemical shifts of the parent peptide and the appearance of new signals from degradation products.
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., D₂O) to a final concentration of 1-10 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TSP) for quantification.
-
Adjust the pH of the solution to the desired value using DCl or NaOD.
-
-
Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum at t=0.
-
Incubate the NMR tube at the desired temperature.
-
Acquire subsequent 1D ¹H NMR spectra at various time points.
-
-
Data Analysis:
-
Integrate the signals corresponding to the parent this compound and any new signals that appear over time.
-
The decrease in the integral of the parent peptide signals and the increase in the integrals of the new signals can be used to determine the degradation rate. Specific chemical shifts will need to be assigned to the parent peptide and its degradation products, which may require 2D NMR experiments (e.g., COSY, TOCSY, HSQC) for unambiguous assignment.
-
Visualizations
Caption: Degradation pathways of this compound in aqueous solution.
Caption: Experimental workflow for analyzing this compound degradation.
References
- 1. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ala-Ala-Gln Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered with the tripeptide Ala-Ala-Gln.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound, or L-Alanyl-L-alanyl-L-glutamine, is a stable dipeptide analog of L-glutamine. It is frequently used in cell culture media as a substitute for L-glutamine, which is prone to degradation.[1] Ensuring complete solubilization of this compound is critical for accurate dosing and to avoid issues like precipitation in experimental setups, which can lead to inconsistent results.
Q2: What are the general solubility characteristics of this compound?
This compound is known to be highly soluble in water.[1][2] It is also soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. However, the exact solubility can be influenced by factors such as pH, temperature, and the presence of other solutes.
Q3: I am having trouble dissolving this compound in water. What could be the issue?
While this compound is generally water-soluble, several factors can hinder its dissolution. These include:
-
Temperature: Gently warming the solution can aid in dissolving the peptide. However, excessive heat should be avoided to prevent potential degradation.
-
Purity of the peptide: Impurities in the synthesized peptide can sometimes affect its solubility.
-
Concentration: Attempting to dissolve the peptide at a concentration exceeding its solubility limit will result in an incomplete solution.
Q4: Can I use organic solvents to dissolve this compound?
Yes, organic solvents like DMSO can be used, especially for preparing concentrated stock solutions.[3] However, it is crucial to use anhydrous (water-free) DMSO, as moisture can reduce the solubility of some peptides.[4] When using an organic solvent for a stock solution, it is important to add the stock solution to the aqueous buffer slowly while stirring to prevent precipitation.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Reference |
| Water | 50 mg/mL | [1] |
| Water | 568 g/L | [2] |
| H2O | 50 mg/mL (requires ultrasound) | [3] |
| DMSO | Insoluble (if moisture is present) | [4] |
| Ethanol | Soluble |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Preparation: Bring the lyophilized this compound peptide to room temperature before opening the vial to prevent condensation.
-
Initial Dissolution: Add a small amount of sterile, deionized water to the vial to create a concentrated slurry.
-
Volume Adjustment: Gradually add the remaining volume of water to reach the desired concentration, vortexing or sonicating briefly to aid dissolution.[5]
-
pH Adjustment (if necessary): If the peptide does not fully dissolve, check the pH of the solution. Since this compound is a neutral peptide, its solubility should be good in neutral pH. If issues persist, a slight adjustment of pH away from its isoelectric point (pI) may be necessary. For neutral peptides, trying a pH slightly away from neutral (e.g., pH 6.0-6.5 or 7.5-8.0) can be beneficial.
-
Sterilization: If for cell culture use, sterilize the final solution by filtering through a 0.22 µm filter.[3]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Protocol 2: Preparation of a DMSO Stock Solution of this compound
-
Preparation: Allow the lyophilized this compound to reach room temperature.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex or sonicate the vial until the peptide is completely dissolved.
-
Dilution: For aqueous-based experiments, slowly add the DMSO stock solution dropwise to your stirring aqueous buffer to the final desired concentration. This minimizes the risk of precipitation.
-
Storage: Store the DMSO stock solution in aliquots at -20°C.
Troubleshooting Guide
If you encounter solubility issues with this compound, follow this step-by-step troubleshooting guide.
Signaling Pathways
Since this compound serves as a stable source of L-glutamine, its metabolic effects are primarily mediated through pathways involving L-glutamine. A key pathway is the mTORC1 signaling cascade, which is a central regulator of cell growth and proliferation.
References
Technical Support Center: Optimizing Ala-Ala-Gln Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing L-alanyl-L-glutamine (Ala-Ala-Gln) concentration to enhance cell viability in culture. This compound is a stabilized dipeptide form of L-glutamine that offers significant advantages over standard L-glutamine supplementation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: L-alanyl-L-glutamine (this compound) is a dipeptide composed of L-alanine and L-glutamine.[1] It serves as a highly stable substitute for L-glutamine in cell culture media.[2][3] Unlike L-glutamine, which readily degrades in liquid media to form ammonia—a cytotoxic byproduct that can negatively impact cell growth and viability—this compound is heat-stable and less prone to spontaneous breakdown.[4][5] Cells gradually break down the dipeptide, releasing L-glutamine and L-alanine, which ensures a sustained and controlled supply of L-glutamine, thereby minimizing toxic ammonia accumulation.[3][4]
Q2: What are the primary benefits of switching from L-glutamine to this compound?
A2: The main advantages of using this compound include:
-
Enhanced Stability: It is more stable in aqueous solutions and at 37°C compared to L-glutamine, preventing rapid degradation.[1][2]
-
Reduced Ammonia Accumulation: By minimizing spontaneous degradation, this compound supplementation leads to lower levels of toxic ammonia in the culture medium.[1][6]
-
Improved Cell Viability and Longevity: Reduced cytotoxicity from ammonia contributes to higher cell viability and can extend the duration of high-viability cultures.[1][3]
-
Consistent Nutrient Availability: It provides a steady release of L-glutamine, ensuring a more stable nutritional environment for the cells.[3]
Q3: What is a typical starting concentration for this compound in cell culture?
A3: A general starting concentration range for this compound is between 2 mM and 10 mM.[2][7][8] For many applications, a direct molar substitution for the L-glutamine concentration you are currently using is a good starting point. However, the optimal concentration is cell-line dependent and should be determined experimentally.[6]
Q4: How does this compound affect cellular signaling pathways?
A4: L-glutamine is a key metabolite that influences various cellular processes, including signaling pathways that regulate cell growth. The sustained availability of L-glutamine from the breakdown of this compound can support consistent signaling through pathways like mTOR (mammalian target of rapamycin), which is a central regulator of cell growth, proliferation, and protein synthesis.[3][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slower cell growth after switching to this compound. | The rate of this compound uptake and cleavage by intracellular peptidases may be slower in your specific cell line compared to the direct availability of L-glutamine.[3][6] The initial concentration might also be suboptimal. | Perform a dose-response experiment to determine the optimal concentration for your cell line. You may need a slightly higher concentration of this compound to achieve the same intracellular L-glutamine levels as with standard L-glutamine supplementation.[6] |
| High levels of ammonia are still detected in the culture medium. | While more stable, the cellular metabolism of the released L-glutamine will still produce ammonia.[10] If the this compound concentration is excessively high, the rate of L-glutamine release and subsequent catabolism can lead to ammonia accumulation.[6] | Reduce the concentration of this compound in your culture medium. The goal is to provide sufficient L-glutamine for optimal growth without overwhelming the cell's metabolic capacity.[6] |
| No significant improvement in cell viability or protein production is observed. | For robust and fast-growing cell lines cultured for short periods, the detrimental effects of L-glutamine degradation may be less pronounced, making the benefits of this compound less apparent.[6] | The advantages of this compound are often more significant in long-term cultures, high-density cultures (like those used in bioreactors), or with sensitive cell lines where ammonia toxicity is a limiting factor. Consider evaluating the benefits over an extended culture period. |
| Precipitation is observed after adding this compound to the medium. | Although highly soluble in water, incorrect preparation or storage of a concentrated stock solution could lead to precipitation. | Ensure the this compound is fully dissolved in a suitable solvent (e.g., sterile water or PBS) before adding it to the culture medium. Prepare fresh dilutions for each experiment and store stock solutions as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a dose-response experiment to identify the optimal this compound concentration for your specific cell line and experimental conditions.
Materials:
-
Your cell line of interest
-
Basal culture medium (without L-glutamine or this compound)
-
This compound stock solution (e.g., 200 mM)
-
Standard L-glutamine stock solution (e.g., 200 mM)
-
96-well cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Cell viability assay kit (e.g., MTT, MTS, or resazurin-based)[11]
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are in the exponential growth phase and have high viability.
-
Seed the cells into a 96-well plate at a density that allows for several population doublings over the course of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Preparation of Media:
-
Prepare a series of culture media with varying concentrations of this compound. A typical range to test is 0, 2, 4, 6, 8, and 10 mM.[6]
-
Include a positive control with your standard L-glutamine concentration and a negative control with no glutamine source.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared media with the different this compound concentrations to the appropriate wells.
-
Ensure each condition is tested in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for a period that is relevant to your typical experiments (e.g., 48, 72, or 96 hours).
-
-
Data Collection:
-
At the end of the incubation period, assess cell viability using your chosen method (e.g., MTT assay).[11]
-
To perform an MTT assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).[11]
-
-
In a parallel plate, you can measure viable cell density using a trypan blue exclusion assay.
-
-
Data Analysis:
-
Calculate the average viability for each concentration.
-
Plot cell viability or viable cell density against the this compound concentration. The optimal concentration is the one that results in the highest cell viability and/or density.
-
Data Presentation
Table 1: Example Data for this compound Concentration Optimization
| Treatment | Viable Cell Density (cells/mL) at 72h | % Viability at 72h |
| Negative Control (0 mM) | 0.5 x 10^5 | 65% |
| L-Glutamine (4 mM) | 5.2 x 10^5 | 92% |
| This compound (2 mM) | 4.8 x 10^5 | 94% |
| This compound (4 mM) | 5.8 x 10^5 | 97% |
| This compound (6 mM) | 6.1 x 10^5 | 98% |
| This compound (8 mM) | 6.0 x 10^5 | 98% |
| This compound (10 mM) | 5.7 x 10^5 | 96% |
Note: The data presented above are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Simplified this compound uptake and mTOR signaling pathway.
References
- 1. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. astorscientific.us [astorscientific.us]
- 3. benchchem.com [benchchem.com]
- 4. custombiotech.roche.com [custombiotech.roche.com]
- 5. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 丙氨酸-谷氨酰胺 BioReagent, suitable for cell culture, suitable for insect cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ala-Ala-Gln by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of the tripeptide Ala-Ala-Gln by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
The purification of this compound, a small and hydrophilic tripeptide, can present several challenges. The most significant of these is the potential for deamidation of the C-terminal glutamine residue, leading to the formation of Ala-Ala-Glu as a major impurity. The similar polarity of the parent peptide and its deamidated form can make separation difficult. The following table summarizes common issues, their probable causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column Overload: Injecting too much sample for the column capacity. - Secondary Interactions: Interaction of the peptide with residual silanols on the silica-based column packing. - Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the isoelectric point (pI) of the peptide. | - Reduce Sample Load: Decrease the amount of peptide injected onto the column. - Use an Appropriate Ion-Pairing Agent: Add trifluoroacetic acid (TFA) or formic acid (FA) to the mobile phase (0.05-0.1%) to minimize secondary interactions and improve peak shape. - Adjust Mobile Phase pH: Operate at a pH at least one unit away from the peptide's pI. For this compound, a low pH (e.g., 2-3) is generally effective. |
| Low Resolution Between this compound and Impurities (especially Ala-Ala-Glu) | - Inadequate Separation Chemistry: The chosen stationary phase (e.g., standard C18) may not provide sufficient selectivity for these hydrophilic peptides. - Steep Gradient: A rapid increase in the organic solvent concentration may not allow for sufficient interaction time with the stationary phase. - Inappropriate Mobile Phase Modifier: The chosen modifier may not be optimal for resolving the target peptide from its impurities. | - Select a Suitable Column: Consider using a column with a different selectivity, such as a C4, a polar-endcapped C18, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column. - Optimize the Gradient: Employ a shallower gradient to increase the separation window. For example, a gradient of 0.5-1% organic solvent per minute can be effective. - Evaluate Different Mobile Phase Modifiers: Compare the separation achieved with TFA versus formic acid. While TFA often provides better peak shape, formic acid can sometimes offer different selectivity and is more MS-friendly. |
| Presence of Multiple Peaks with Similar Masses | - Deamidation of Glutamine: The primary degradation pathway for this compound, resulting in the formation of Ala-Ala-Glu. This can occur during synthesis, storage, or the purification process itself. - Formation of Other Impurities: Side-products from peptide synthesis, such as deletion sequences (e.g., Ala-Gln) or insertion sequences, may be present. - Epimerization: Racemization of one of the amino acid residues can lead to diastereomers that may be separable by HPLC. | - Minimize Deamidation: Use mildly acidic mobile phases (pH 3-6) and maintain low temperatures (e.g., ambient or refrigerated) during purification. Avoid prolonged exposure to high pH conditions. - Characterize Impurities: Use mass spectrometry (MS) to identify the impurities. This will help in optimizing the purification strategy. - Optimize Synthesis and Cleavage: Ensure efficient coupling and deprotection steps during solid-phase peptide synthesis to minimize the formation of synthesis-related impurities. |
| Low Recovery of this compound | - Adsorption to the Column: The peptide may be irreversibly adsorbed to the stationary phase. - Precipitation on the Column: The peptide may precipitate at the head of the column if the sample solvent is too strong. - Peptide Instability: Degradation of the peptide during the purification process. | - Column Passivation: In some cases, flushing the column with a high concentration of a strong acid (e.g., 1% TFA) can help to passivate active sites. - Use a Weaker Sample Solvent: Dissolve the crude peptide in the initial mobile phase conditions or a solvent with a lower organic content. - Minimize Run Time and Temperature: Use a shorter gradient and keep the column temperature at a minimum to reduce the chances of degradation. |
| Ghost Peaks | - Contamination of the HPLC System: The injector, tubing, or detector may be contaminated. - Contaminated Mobile Phase: Impurities in the solvents or additives. - Carryover from Previous Injections: Residual sample from a previous run. | - System Cleaning: Flush the system with a strong solvent (e.g., 100% acetonitrile or isopropanol). - Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases. - Implement a Needle Wash Step: Use a strong wash solvent in the autosampler to clean the injection needle between runs. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound by HPLC?
A1: The main challenge is the deamidation of the C-terminal glutamine residue to glutamic acid, forming Ala-Ala-Glu. This impurity is very similar in structure and polarity to the parent peptide, making it difficult to separate using standard reversed-phase HPLC methods.
Q2: What type of HPLC column is best suited for this compound purification?
A2: Due to its hydrophilic nature, this compound may not be well-retained on traditional C18 columns. A column with a less hydrophobic stationary phase, such as C4 or a polar-endcapped C18, can provide better retention and selectivity. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent option for separating highly polar compounds like small peptides.[1][2]
Q3: How can I prevent the deamidation of glutamine during purification?
A3: Deamidation of glutamine is accelerated by high pH and elevated temperatures.[3] To minimize this degradation, it is recommended to:
-
Use a mobile phase with a mildly acidic pH (e.g., pH 3-6).[4]
-
Avoid prolonged exposure to basic conditions.
-
Perform the purification at ambient or sub-ambient temperatures.
-
Minimize the duration of the purification process.
Q4: What mobile phase additives are recommended for this compound purification?
A4: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common choice as it acts as an ion-pairing agent, improving peak shape and resolution. However, TFA can suppress the signal in mass spectrometry. If MS analysis is required, formic acid (FA) at 0.1% is a more suitable alternative, although it may result in broader peaks.[5]
Q5: My chromatogram shows a peak with the same mass as this compound but a different retention time. What could it be?
A5: This is likely a diastereomer of this compound, which can be formed by the racemization of one of the amino acid residues during synthesis.[6] These isomers have the same mass but can often be separated by reversed-phase HPLC due to differences in their three-dimensional structure and hydrophobicity.
Q6: How can I confirm the identity of the peaks in my chromatogram?
A6: The most effective way to identify the peaks is by using a mass spectrometer (MS) coupled to the HPLC system (LC-MS). This will allow you to determine the mass of the compound in each peak and confirm the presence of this compound and any impurities.
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for this compound Purification
This protocol provides a starting point for the purification of this compound using a standard C18 column.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 5% B (isocratic)
-
5-35 min: 5-50% B (linear gradient)
-
35-40 min: 50-95% B (linear gradient)
-
40-45 min: 95% B (isocratic)
-
45-50 min: 95-5% B (linear gradient)
-
50-60 min: 5% B (isocratic, re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 100 µL (for analytical scale, adjust for preparative).
-
Sample Preparation: Dissolve the crude this compound in Mobile Phase A.
Protocol 2: HILIC Method for Improved Separation of this compound and its Deamidated Product
This protocol is designed to enhance the separation of the hydrophilic this compound from its polar impurities.
-
Column: HILIC column (e.g., amide or bare silica phase, 3.5 µm particle size, 100 Å pore size, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in 95:5 acetonitrile:water.
-
Mobile Phase B: 0.1% Formic Acid in 50:50 acetonitrile:water.
-
Gradient:
-
0-2 min: 0% B (isocratic)
-
2-15 min: 0-50% B (linear gradient)
-
15-18 min: 50% B (isocratic)
-
18-20 min: 50-0% B (linear gradient)
-
20-30 min: 0% B (isocratic, re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and/or Mass Spectrometry.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the crude this compound in a mixture of 80% acetonitrile and 20% water.
Visualizations
Caption: Troubleshooting workflow for this compound HPLC purification.
Caption: Deamidation pathway of the C-terminal glutamine in this compound.
References
- 1. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthetic Peptide Ala-Ala-Gln
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthetic tripeptide L-Alanyl-L-Alanyl-L-Glutamine (Ala-Ala-Gln).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of peptides like this compound?
A1: Impurities in synthetic peptides typically fall into two categories: process-related and product-related.
-
Process-Related Impurities: These arise from the synthesis process itself. Common examples include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).[1][2]
-
Insertion/Addition Sequences: Peptides with extra amino acid residues, often caused by inefficient washing after a coupling step or the presence of dipeptide impurities in the amino acid raw materials.[1][3]
-
Incomplete Deprotection: Residual protecting groups (e.g., Boc, tBu) that were not fully removed from amino acid side chains after synthesis.[1][4]
-
Reagent Adducts: Molecules from cleavage cocktails or scavengers that become covalently attached to the peptide.[5]
-
-
Product-Related Impurities (Degradation Products): These result from the inherent instability of the peptide sequence.
-
Deamidation: The side chain of glutamine (Gln) can deamidate to form glutamic acid (Glu).[6]
-
Cyclization: N-terminal glutamine has a propensity to cyclize, forming a pyroglutamate residue with a loss of ammonia.[2] This is a very common modification.
-
Oxidation: Certain amino acid residues, though not present in this compound, are prone to oxidation if exposed to air or light during storage.[1][4]
-
Racemization/Epimerization: Chiral centers of the amino acids can isomerize, leading to diastereomers (e.g., D-Ala-L-Ala-L-Gln).[1][4]
-
Q2: What specific impurities should I look for in my synthetic this compound sample?
A2: For the sequence this compound, you should be particularly vigilant for the impurities listed in the table below. The expected molecular weight of this compound is approximately 288.3 g/mol .
| Impurity Type | Specific Impurity | Mass Change (Da) | Likely Cause |
| Deletion | Ala-Gln | -71.08 | Incomplete coupling of the second Alanine. |
| Ala-Ala | -128.13 | Incomplete coupling of Glutamine. | |
| Insertion | Ala-Ala-Ala-Gln | +71.08 | Presence of Ala-Ala dipeptide impurity in Ala monomer stock.[3] |
| Side Reaction | Pyroglutamyl-Ala-Gln | -17.03 (Loss of NH₃) | Cyclization of N-terminal Glutamine (if Gln were N-terminal) or cyclization of internal Gln during certain conditions.[2] |
| Side Reaction | Ala-Ala-Glu | +1.00 (Deamidation) | Hydrolysis of the Glutamine side-chain amide.[6] |
| Dimerization | (this compound)₂ | +288.3 | Intermolecular reactions during synthesis or storage. |
| Cyclization | cyclo(Ala-Gln) | - | A potential impurity found in stressed solutions containing Ala-Gln.[7] While less likely for the tripeptide, related cyclic forms can occur.[8] |
Q3: Which analytical techniques are most effective for identifying and quantifying impurities in this compound?
A3: A multi-technique, or orthogonal, approach is recommended for comprehensive impurity profiling.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating impurities from the main peptide and quantifying their relative abundance.[9][10] Reversed-phase HPLC (RP-HPLC) is most commonly used.[6]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is the definitive tool for identifying impurities by providing highly accurate molecular weight information.[11]
-
Tandem Mass Spectrometry (MS/MS): This technique fragments the impurity ions within the mass spectrometer to confirm the amino acid sequence, allowing for precise localization of modifications or deletions.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to unambiguously identify impurities, especially isomers, and confirm the structure of the main peptide.[13][14]
Troubleshooting Guide
Problem: I see an unexpected peak in the RP-HPLC chromatogram of my synthetic this compound.
This guide provides a systematic workflow to identify the unknown component.
Step-by-Step Troubleshooting Protocol
-
Analyze Chromatographic Properties:
-
Retention Time: Does the peak elute earlier or later than the main this compound peak? Earlier elution often suggests a more polar impurity (e.g., a deletion sequence), while later elution suggests a more hydrophobic one (e.g., residual protecting group).[15]
-
Peak Shape: Poor peak shape could indicate on-column degradation or the presence of multiple co-eluting species.[16]
-
-
Perform LC-MS Analysis:
-
Analyze the sample using an LC-MS system to determine the molecular weight of the species in the unknown peak.[11]
-
This is the most critical step for generating an initial hypothesis about the impurity's identity.
-
-
Calculate Mass Difference and Compare:
-
Calculate the mass difference between the impurity and the theoretical mass of this compound (~288.3 Da).
-
Compare this delta with the values in the impurity table above. For example, a mass difference of -71 Da strongly suggests the deletion of an Alanine residue.[17]
-
-
Confirm with Tandem MS (LC-MS/MS):
-
If a potential identity is hypothesized, use MS/MS to fragment the impurity.[12]
-
The fragmentation pattern will provide sequence information. For a deletion mutant like Ala-Gln, the fragment ions will confirm the absence of the second Alanine.
-
-
Consider NMR for Ambiguous Cases:
Experimental Protocols
Protocol 1: RP-HPLC for Purity Assessment
This protocol outlines a general method for analyzing the purity of synthetic this compound.
| Parameter | Recommendation |
| Column | C18, 2.1-4.6 mm ID, 100-250 mm length, 1.8-5 µm particle size, 100-300 Å pore size.[15][19] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) in Water.[16][17] |
| Mobile Phase B | 0.1% TFA or 0.1% FA in Acetonitrile (ACN).[10] |
| Gradient | 5% to 60% Mobile Phase B over 20-30 minutes. |
| Flow Rate | 0.2-1.0 mL/min (depending on column ID).[15] |
| Column Temp. | 30-40 °C. |
| Detection | UV at 214-220 nm (peptide bond absorption).[16] |
| Sample Prep. | Dissolve peptide in Mobile Phase A at ~1 mg/mL. |
-
Methodology:
-
Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A / 5% B).
-
Inject 5-20 µL of the prepared sample.
-
Run the specified gradient program.
-
Monitor the chromatogram at 214 nm or 220 nm.
-
Integrate all peaks and calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: LC-MS/MS for Impurity Identification
This protocol builds upon the HPLC method for structural identification.
-
Methodology:
-
Chromatography: Perform HPLC separation using a volatile mobile phase modifier like Formic Acid (FA), as TFA can suppress the MS signal.[17] If TFA must be used for better separation, a lower concentration (0.05%) is advisable.
-
Mass Spectrometer: Couple the HPLC eluent to an Electrospray Ionization (ESI) source on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[11]
-
MS Scan (MS1): Perform a full scan in positive ion mode to detect the protonated molecular ions [M+H]⁺ of the main peptide and any co-eluting impurities.
-
Data-Dependent Acquisition (DDA) for MS/MS (MS2): Set the instrument to automatically select the most intense ions from the MS1 scan for fragmentation. This will generate fragmentation spectra for both the parent peptide and the impurities.
-
Data Analysis: Use peptide analysis software to deconvolute the mass spectra and compare the fragmentation patterns (b- and y-ions) of the impurity against the theoretical fragments of suspected structures to confirm its sequence.[12][20]
-
Protocol 3: NMR for Structural Characterization
This protocol is for unambiguous structural confirmation, particularly for isomers.
-
Methodology:
-
Sample Preparation: Dissolve a high-purity (>95%) sample of the peptide to a concentration of at least 0.5 mM in a suitable buffer (e.g., phosphate buffer in 90% H₂O / 10% D₂O).[13][18] The total volume should be around 500 µL.
-
1D ¹H Spectrum: Acquire a one-dimensional proton spectrum to assess the overall folding and check for aggregation.[13]
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.[14]
-
COSY (Correlation Spectroscopy): To identify protons that are coupled through 2-3 bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (<5 Å), which helps in determining the 3D conformation.[18][21]
-
-
Data Analysis: Assign all proton resonances to their respective amino acids in the sequence. Any deviation from the expected chemical shifts or correlations can indicate a structural modification or impurity.
-
Visualizations
Chemical Pathway: Pyroglutamate Formation
A common side reaction for peptides with N-terminal glutamine is the cyclization to form a pyroglutamate residue. This involves the loss of ammonia from the side chain.
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. mdpi.com [mdpi.com]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 7. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptide - Wikipedia [en.wikipedia.org]
- 9. ijsra.net [ijsra.net]
- 10. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. waters.com [waters.com]
- 13. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 15. hplc.eu [hplc.eu]
- 16. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 17. agilent.com [agilent.com]
- 18. chem.uzh.ch [chem.uzh.ch]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. DSpace [digital.library.adelaide.edu.au]
- 21. youtube.com [youtube.com]
Navigating Cell Culture pH Stability with Ala-Ala-Gln: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on the impact of L-Alanyl-L-Glutamine (Ala-Ala-Gln) on cell culture pH stability. Through a series of frequently asked questions, troubleshooting guides, and detailed experimental protocols, this resource aims to address specific issues encountered during cell culture experiments, ensuring optimal conditions for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is maintaining a stable pH crucial in cell culture?
Maintaining a stable physiological pH, typically between 7.2 and 7.4, is critical for optimal cell growth, metabolism, and viability. Deviations from this range can adversely affect cellular functions, including enzyme activity, protein synthesis, and nutrient uptake, ultimately compromising experimental outcomes.
Q2: What is the primary cause of pH instability in cell cultures supplemented with standard L-glutamine?
Standard L-glutamine is an essential amino acid for most mammalian cells in culture, serving as a key energy and nitrogen source.[1] However, it is chemically unstable in liquid media and spontaneously degrades into pyroglutamate and ammonia.[2][3] The accumulation of ammonia, a basic compound, is a primary contributor to upward pH shifts in the culture medium.[2][4] This degradation is dependent on factors such as pH, temperature, and time.[5]
Q3: How does this compound improve pH stability compared to L-glutamine?
This compound is a stabilized dipeptide form of L-glutamine.[6][7] Its dipeptide structure is significantly more resistant to spontaneous chemical degradation in aqueous solutions.[8] Cells possess intracellular peptidases that cleave the dipeptide, gradually releasing L-glutamine and L-alanine for cellular use.[6][9] This controlled release minimizes the rapid accumulation of ammonia, thereby contributing to a more stable pH environment over the course of the culture.[10]
Q4: What are the main benefits of using this compound in cell culture?
The primary benefits of substituting L-glutamine with this compound include:
-
Enhanced pH stability: Reduced ammonia accumulation leads to a more stable culture pH.[10]
-
Improved cell viability and growth: By minimizing the cytotoxic effects of ammonia, this compound supplementation can lead to higher viable cell densities and extended culture duration.[6]
-
Increased protein production: A more stable and less toxic environment can enhance the yield and quality of recombinant proteins.[6][10]
-
Reduced apoptosis: Lower ammonia levels have been shown to decrease the rate of programmed cell death (apoptosis) in cultures.[11]
-
Convenience: this compound is heat-stable and can be included in the basal medium formulation, eliminating the need for fresh L-glutamine supplementation at the time of use.[12]
Troubleshooting Guides
Issue 1: Slower initial cell growth after switching to this compound.
-
Possible Cause: The rate of this compound uptake and intracellular cleavage by peptidases may be slower in some cell lines compared to the direct availability of L-glutamine. This can result in a temporary limitation of intracellular glutamine, leading to a reduced initial growth rate.
-
Solution:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. It is possible that a higher molar concentration compared to L-glutamine is required to achieve the same intracellular glutamine levels.
-
Adaptation Period: Gradually adapt your cells to the this compound-containing medium over several passages. This allows the cells to upregulate the necessary peptidases for efficient dipeptide utilization.
-
Combination Strategy: For sensitive cell lines, consider an initial growth phase with a low concentration of L-glutamine supplemented with this compound, followed by a transition to a medium containing only this compound.
-
Issue 2: Persistent high ammonia levels and pH instability despite using this compound.
-
Possible Cause 1: High Cellular Metabolism: While this compound reduces ammonia from chemical degradation, cellular metabolism of glutamine (released from the dipeptide) still produces ammonia as a byproduct. High cell densities and rapid metabolism can lead to significant ammonia accumulation.
-
Solution 1:
-
Reduce this compound Concentration: If the dipeptide concentration is excessive, the rate of glutamine release and subsequent metabolism may overwhelm the cell's capacity, leading to ammonia buildup. Titrate down the this compound concentration to provide sufficient glutamine for growth without causing excessive ammonia production.
-
Monitor Other Nutrients: Ensure that other key nutrients, such as glucose, are not limiting. Nutrient imbalances can lead to altered metabolic pathways and increased ammonia production.
-
-
Possible Cause 2: Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular metabolism, leading to increased production of acidic or basic byproducts and causing unexpected pH shifts.
-
Solution 2:
-
Regular Testing: Routinely test your cell cultures for mycoplasma contamination using reliable detection methods such as PCR or a fluorescent dye-based kit.
-
Discard Contaminated Cultures: If a culture is found to be positive for mycoplasma, it is best to discard it to prevent cross-contamination of other cultures.
-
Issue 3: No significant improvement in cell viability or protein production.
-
Possible Cause: The full benefits of this compound are often most apparent in long-term, high-density, or fed-batch cultures where ammonia accumulation becomes a significant limiting factor. In short-term or low-density cultures, the difference may be less pronounced.
-
Solution:
-
Evaluate Over a Longer Duration: Assess the impact of this compound over an extended culture period to observe its effects on culture longevity and productivity.
-
Optimize Other Culture Parameters: Ensure that other culture conditions, such as media formulation, feeding strategy, and dissolved oxygen levels, are optimized for your cell line and process. The benefits of this compound are maximized when other potential limitations are addressed.
-
Data Presentation
Table 1: Representative Comparison of L-Glutamine and this compound Stability in Cell-Free Culture Medium at 37°C
| Time (Days) | L-Glutamine Remaining (%) | This compound Remaining (%) |
| 0 | 100 | 100 |
| 1 | ~90 | >99 |
| 3 | ~70 | ~98 |
| 5 | ~50 | ~97 |
| 7 | ~35 | ~96 |
Note: Data are representative and synthesized from trends reported in the literature. Actual degradation rates can vary based on media composition and pH.[2][3]
Table 2: Representative Impact of L-Glutamine vs. This compound on Ammonia Accumulation and pH in a Batch CHO Cell Culture
| Culture Day | Supplement | Ammonia (mM) | Culture pH |
| 2 | L-Glutamine | ~1.5 | ~7.3 |
| This compound | ~0.8 | ~7.35 | |
| 4 | L-Glutamine | ~3.5 | ~7.1 |
| This compound | ~1.8 | ~7.25 | |
| 6 | L-Glutamine | ~5.5 | ~6.9 |
| This compound | ~3.0 | ~7.1 | |
| 8 | L-Glutamine | >7.0 | <6.8 |
| This compound | ~4.5 | ~7.0 |
Note: Data are representative and synthesized from trends reported in the literature. Actual values will vary depending on the cell line, media, and culture conditions.[10][11]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a method to determine the optimal concentration of this compound for a specific cell line.
Materials:
-
Your cell line of interest
-
Basal cell culture medium without L-glutamine
-
This compound stock solution (e.g., 200 mM)[13]
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Reagents for assessing cell viability (e.g., Trypan Blue)
-
(Optional) Assay kits for measuring ammonia and lactate
-
(Optional) ELISA kit for quantifying a specific protein product
Procedure:
-
Cell Seeding: Harvest cells and determine the viable cell density. Seed cells into the wells of a multi-well plate at a consistent density (e.g., 1 x 10^5 cells/mL). Include triplicate wells for each condition.
-
Media Preparation: Prepare a dilution series of this compound in the basal medium. A typical range to test is 0, 1, 2, 4, 6, and 8 mM. The 0 mM condition serves as a negative control. As a positive control, include a condition with the standard optimal concentration of L-glutamine for your cell line.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitoring: At regular intervals (e.g., every 24 or 48 hours), perform the following measurements:
-
Viable Cell Density and Viability: Count the number of viable and total cells to determine cell growth and viability.
-
Metabolite Analysis (Optional): Collect supernatant to measure the concentrations of ammonia and lactate.
-
Product Titer (if applicable): Measure the concentration of your protein of interest.
-
-
Data Analysis: Plot the viable cell density, viability, metabolite concentrations, and product titer against the this compound concentration. The optimal concentration is the one that supports robust cell growth and high productivity while minimizing the accumulation of toxic byproducts.[13]
Protocol 2: Monitoring pH and Ammonia in Culture
This protocol provides a framework for monitoring pH and ammonia levels throughout a cell culture experiment.
Materials:
-
pH meter or pH indicator strips
-
Ammonia assay kit (enzymatic or colorimetric)
-
Microplate reader
-
Centrifuge
Procedure for pH Measurement:
-
Aseptically remove a small aliquot of the culture medium.
-
For immediate reading, use a calibrated pH meter.
-
Alternatively, use sterile pH indicator strips for a quick estimation.
-
Record the pH at regular time points throughout the culture.
Procedure for Ammonia Measurement:
-
Sample Preparation: Collect a sample of the cell culture supernatant by centrifuging the cell suspension to pellet the cells.
-
Assay: Follow the manufacturer's instructions for the chosen ammonia assay kit. This typically involves preparing standards and a reaction mixture.[14]
-
Measurement: Use a microplate reader to measure the absorbance or fluorescence at the specified wavelength.
-
Calculation: Determine the ammonia concentration in your samples by comparing the readings to the standard curve.
Mandatory Visualizations
Caption: Glutamine vs. This compound metabolic pathways and impact on ammonia.
Caption: Troubleshooting workflow for cell culture pH instability.
References
- 1. Quantification of l-alanyl-l-glutamine in mammalian cell culture broth: Evaluation of different detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 3. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical decomposition of glutamine in cell culture media: effect of media type, pH, and serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 9. Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. custombiotech.roche.com [custombiotech.roche.com]
Technical Support Center: Ala-Ala-Gln Stability & Storage
Welcome to the technical support center for Ala-Ala-Gln. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of degradation for glutamine-containing peptides like this compound in aqueous solutions is the deamidation of the C-terminal glutamine residue.[1][2][3] This process involves the hydrolysis of the side-chain amide group, which can lead to the formation of pyroglutamic acid and ammonia, altering the peptide's structure and potentially its biological activity.[4] Peptides containing glutamine (Gln) and asparagine (Asn) are known to have limited shelf lives in solution due to this deamidation process.[2][5]
Q2: What is the optimal pH for storing this compound in solution?
A2: The maximum stability for this compound in an aqueous solution is achieved at an approximate pH of 6.0.[3] In general, a slightly acidic buffer in the pH range of 5 to 7 is recommended for storing peptide solutions to minimize degradation.[6][7] Extreme pH levels, both acidic and basic, can accelerate peptide degradation.[8]
Q3: How should I store lyophilized this compound powder for short-term and long-term use?
A3: For optimal stability, lyophilized peptides should be stored protected from heat, light, and moisture.[1]
-
Short-Term: Lyophilized this compound is stable for weeks to months at room temperature or refrigerated at 4°C when kept dry.[1][7]
-
Long-Term: For long-term storage, it is strongly recommended to store the lyophilized powder at -20°C or preferably -80°C in a tightly sealed container with a desiccant.[2][8][9] Under these conditions, the peptide can be stable for several years.[2]
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: No, repeated freeze-thaw cycles should be strictly avoided.[6][8] This process accelerates peptide degradation.[1] It is best practice to aliquot the peptide solution into single-use volumes before freezing to prevent the need for repeated thawing of the main stock.[6]
Q5: Is this compound more stable than L-glutamine in solution?
A5: Yes, this compound is a dipeptide substitute for L-glutamine that exhibits significantly better solubility and stability in aqueous solutions.[10][11][12] L-glutamine is known to be unstable in solutions and cell culture media, where it degrades to form ammonia, a byproduct that can be toxic to cells.[4][10][11] this compound is less prone to producing ammonia, making it a superior alternative for applications like cell culture.[10][11]
Troubleshooting Guide
This guide addresses common problems encountered during the storage and handling of this compound.
Problem 1: Loss of Peptide Purity or Concentration After Storage
You've analyzed your this compound solution after storage and found a decrease in the main peak area via HPLC, or new peaks have appeared.
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for loss of this compound purity.
| Possible Cause | Recommended Action |
| Improper Storage Temperature (Solution) | Peptide solutions are significantly less stable than lyophilized powder.[7] If stored above -20°C for extended periods, degradation accelerates. Action: Store aliquoted solutions at -20°C for short-to-medium term and -80°C for long-term.[7][8] In general, peptide solutions are stable for up to a week at 4°C. |
| Suboptimal pH (Solution) | Extreme pH levels promote hydrolysis and deamidation.[8] The maximum stability for this compound is at pH ~6.0.[3] Action: Ensure the peptide is dissolved and stored in a sterile buffer with a pH between 5 and 7.[6][7] |
| Repeated Freeze-Thaw Cycles | Each cycle can cause physical stress and accelerate degradation.[1] Action: Prepare single-use aliquots from the stock solution to avoid thawing the entire batch repeatedly.[6] |
| Moisture Contamination (Lyophilized) | Peptides are often hygroscopic.[2][5] Absorbed moisture will significantly reduce long-term stability by enabling hydrolysis.[1] Action: Always allow the peptide container to equilibrate to room temperature in a desiccator before opening.[1][2] After weighing, purge the vial with an inert gas (nitrogen or argon), seal tightly, and return to cold storage.[1] |
Problem 2: Peptide Fails to Dissolve or Forms Precipitates
You are trying to reconstitute lyophilized this compound, but it is not fully dissolving or a precipitate forms over time.
| Possible Cause | Recommended Action |
| Incorrect Solvent | While this compound is soluble in water (50 mg/ml), high concentrations or the presence of other salts may affect solubility.[11] Action: Dissolve in sterile, distilled water or the recommended assay buffer. If solubility issues persist, sonication may help. |
| pH is near the Isoelectric Point (pI) | Peptides are least soluble at their isoelectric point. Action: Adjust the pH of the buffer to be at least one unit away from the peptide's pI. For this compound, using a buffer with a pH of 5-7 is generally safe.[13] |
| Bacterial Contamination | If the solution is not sterile, microbial growth can occur, leading to cloudiness and peptide degradation. Action: Use sterile water and buffers for reconstitution. For long-term storage of solutions, consider passing the solution through a 0.2 µm filter to remove potential bacterial contamination.[6] |
Quantitative Stability Data
The stability of this compound is highly dependent on storage conditions. The following table summarizes degradation rates under different scenarios.
| Peptide Form | Storage Condition | pH | Degradation Rate / Shelf-Life |
| In Solution | 40 °C | 6.0 | Shelf-life (t₉₀) of 7.1 months [3] |
| In Solution | 25 °C | 6.0 | Shelf-life (t₉₀) of 5.3 years [3] |
| L-Glutamine (for comparison) | 37 °C | ~7.4 | ~7% decomposition per day[4] |
| L-Glutamine (for comparison) | 4 °C | ~7.4 | ~0.1% decomposition per day[4] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound Solution via HPLC
This protocol outlines a method to determine the stability of an this compound solution over time under specific storage conditions.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound solution stability.
1. Objective: To quantify the percentage of intact this compound remaining after storage under defined temperature and pH conditions.
2. Materials:
-
Lyophilized this compound
-
Sterile phosphate buffer (e.g., 50 mM, pH 6.0)
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sterile, sealed vials (glass or low-binding plastic)
3. Method:
-
Preparation (Time = 0):
-
Carefully weigh and reconstitute lyophilized this compound in the sterile phosphate buffer to a precise, known concentration (e.g., 1 mg/mL).
-
Filter the stock solution through a 0.2 µm sterile filter.
-
Dispense equal volumes into multiple sterile vials, ensuring no headspace if possible, or purge with nitrogen before sealing.
-
Immediately analyze the T=0 sample via HPLC to establish the initial purity and peak area.
-
-
Storage:
-
Place the sets of vials in controlled temperature environments (e.g., 4°C, 25°C, and a stress condition of 40°C).
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from each temperature condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze the sample using the HPLC method described below.
-
-
HPLC Analysis:
-
Column: Standard C18, 4.6 x 250 mm, 5 µm
-
Detection: UV at 214 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Gradient: Start with 5% B, ramp to 50% B over 20 minutes.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound as: (Area of Main Peak / Total Area of All Peaks) * 100.[13] A decrease in this percentage over time indicates degradation.
-
Protocol 2: Lyophilization of this compound for Enhanced Stability
Lyophilization (freeze-drying) is the gold standard for long-term peptide storage as it removes water, which is necessary for most degradation pathways.[14][15]
1. Objective: To prepare a stable, lyophilized powder of this compound from a solution.
2. Materials:
-
This compound solution (dissolved in sterile, deionized water)
-
Lyophilizer (freeze-dryer)
-
Lyophilization vials or flask
-
Cryoprotectant (optional, e.g., sucrose, trehalose)
3. Method:
-
Formulation:
-
Dissolve this compound in high-purity, sterile water. Avoid non-volatile buffers or salts (like PBS) as they will remain in the final product.
-
For certain formulations, adding a cryoprotectant like sucrose can create a more stable amorphous matrix, though it may not be necessary for a simple peptide.[16]
-
-
Freezing:
-
Dispense the solution into lyophilization vials.
-
Freeze the solution completely. The shelf temperature should be well below the eutectic or glass transition temperature of the formulation. A typical target is -40°C or lower.
-
-
Primary Drying (Sublimation):
-
Once frozen, apply a deep vacuum (e.g., <100 mTorr).
-
The lyophilizer shelf temperature is raised slightly (e.g., to -10°C) to provide energy for the ice to sublimate directly into vapor. This is the longest step.
-
-
Secondary Drying (Desorption):
-
After all ice has sublimated, the shelf temperature is gradually increased (e.g., to 25°C) under vacuum to remove any residual, bound water molecules.
-
-
Stoppering and Storage:
-
Once drying is complete, the vials are sealed under vacuum or backfilled with an inert gas like nitrogen before stoppering.
-
Store the lyophilized product at -20°C or -80°C for maximum long-term stability.[2]
-
Primary Degradation Pathway of this compound
The most common degradation route for this compound in solution is the deamidation of the C-terminal glutamine.
Caption: Primary degradation pathway for this compound in solution.
References
- 1. peptide.com [peptide.com]
- 2. lifetein.com [lifetein.com]
- 3. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. genscript.com [genscript.com]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. peptidesuk.com [peptidesuk.com]
- 9. How to Safely and Effectively Store Research Peptides - Pure Peptides UK [purepeptidesuk.net]
- 10. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Ala-Ala-Gln batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tripeptide L-Alanyl-L-Alanyl-L-Glutamine (Ala-Ala-Gln). Batch-to-batch variability is a significant challenge that can impact experimental reproducibility and the reliability of results. This guide offers solutions and detailed protocols to identify, troubleshoot, and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in synthetic this compound?
Batch-to-batch variability in synthetic peptides like this compound can stem from multiple stages of the manufacturing process.[1] Key sources include:
-
Raw Materials: Inconsistencies in the quality and purity of the amino acid derivatives and reagents used for synthesis.[1]
-
Synthesis Process: Inefficient or incomplete coupling and deprotection steps during Solid-Phase Peptide Synthesis (SPPS) can result in deletion sequences (missing an amino acid) or truncated sequences.[1]
-
Cleavage and Deprotection: Incomplete removal of protecting groups from the peptide after synthesis can lead to modified and impure final products.[1]
-
Purification: Differences in the efficiency of purification processes, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), can lead to varying levels of purity and different impurity profiles between batches.[2]
-
Lyophilization and Handling: Variations in lyophilization (freeze-drying) can affect the final water content and stability of the peptide powder. Inconsistent handling can introduce contaminants or lead to degradation.[3]
Q2: My experimental results are inconsistent after switching to a new batch of this compound. What should I do?
Inconsistent results are a common indicator of batch-to-batch variability. A systematic approach is necessary to pinpoint the cause. This workflow helps diagnose whether the issue lies with the new peptide batch or other experimental factors.
Q3: How can I independently assess the quality and concentration of a new this compound batch?
While the supplier's Certificate of Analysis (CoA) provides essential data, independent verification is recommended for critical applications.[4] A combination of analytical techniques provides a comprehensive quality profile.[5][6]
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[7] | Purity percentage, detection of closely related peptidic impurities.[7] | High resolution and sensitivity, well-established and reproducible.[7] | Purity is relative to detected peaks; may not resolve all co-eluting impurities.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of ions based on their mass-to-charge ratio.[7] | Confirms the molecular weight (identity) of the target peptide and helps identify impurities.[6] | Highly accurate mass determination, confirms elemental composition with high resolution.[6] | Ion suppression can affect quantification; may not be quantitative without standards.[5] |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into its constituent amino acids, which are then quantified.[8] | Provides the most accurate measure of net peptide content (NPC) and confirms amino acid composition.[6][9] | High accuracy and precision for determining peptide concentration.[5] | Destructive to the sample; cannot detect modified amino acids or impurities with the same composition.[9] |
| Karl Fischer Titration | Electrochemical reaction with water.[9] | Measures water content in the lyophilized powder. | Highly accurate and specific for water. | Requires specialized equipment. |
Q4: What are the common degradation pathways for this compound and how can I prevent them?
This compound, like other glutamine-containing peptides, is susceptible to specific degradation pathways, especially in aqueous solutions.
-
Deamidation: The glutamine side chain can undergo deamidation to form glutamic acid, releasing ammonia. This process is accelerated at non-neutral pH and higher temperatures.[10][11] The buildup of ammonia can be toxic to cell cultures.[11]
-
Peptide Bond Hydrolysis: The peptide bonds can be cleaved, breaking the tripeptide into smaller peptides and individual amino acids. This degradation is also pH and temperature-dependent, with maximum stability observed around pH 6.0.[10]
Prevention Strategies:
-
Storage: Store lyophilized peptide at -20°C or -80°C, protected from moisture.[12]
-
Stock Solutions: Prepare stock solutions in a stable buffer (ideally around pH 6.0) or sterile water. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[12] Use stock solutions within one month if stored at -20°C or within six months at -80°C.[12]
-
Working Solutions: Prepare fresh working solutions for each experiment from a frozen stock aliquot. Do not store diluted peptide solutions at 4°C for extended periods.
Troubleshooting Guides
Guide 1: Investigating Poor Solubility or Visible Precipitation
This issue often arises from the peptide's intrinsic properties or improper handling.
Experimental Protocol: Stepwise Solubilization
-
Initial Attempt (Aqueous Buffer):
-
Start with a small amount of the lyophilized this compound powder.
-
Attempt to dissolve it in your primary experimental buffer (e.g., PBS, cell culture medium) at the desired concentration.
-
Vortex briefly. If it does not dissolve, do not heat or vortex excessively, as this can promote aggregation.[13]
-
-
pH Adjustment:
-
If the peptide is slow to dissolve, check the pH of the solution. Since this compound is a relatively neutral peptide, slight adjustments in pH are generally not required but can be attempted if solubility is an issue in a complex, non-neutral buffer.
-
-
Sonication:
-
If gentle vortexing fails, place the vial in a bath sonicator for short bursts (e.g., 1-2 minutes).[14] This can help break up small, pre-formed aggregates. Avoid probe sonicators, which can generate excessive heat and degrade the peptide.
-
-
Characterizing Aggregates (If Precipitation Occurs):
-
RP-HPLC Analysis: Analyze the soluble portion of your sample. The appearance of broadened peaks or new, earlier-eluting peaks compared to the CoA can indicate aggregation.[13]
-
Dynamic Light Scattering (DLS): This technique can be used to measure the size of particles in the solution, confirming the presence and size distribution of aggregates.
-
Guide 2: Verifying Peptide Identity and Purity In-House
If you suspect the quality of a new batch is the root cause of experimental failure, these protocols provide a framework for in-house verification.
Experimental Protocol: Purity Analysis by RP-HPLC
-
Objective: To determine the purity of the this compound batch and compare its impurity profile to the supplier's CoA and previous batches.
-
Instrumentation: An HPLC system with a UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 20-30 minutes is a typical starting point for a small hydrophilic peptide like this compound. This should be optimized.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV absorbance at 214 nm (for the peptide bond).[7]
-
Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[12]
-
Data Analysis: Calculate purity as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[5] Compare the retention time and impurity profile to previous batches.
Experimental Protocol: Identity Confirmation by LC-MS
-
Objective: To confirm the molecular weight of the main peak corresponds to the theoretical mass of this compound (316.33 g/mol ).
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap).[6]
-
LC Conditions: Use similar LC conditions as the RP-HPLC purity method. Formic acid (0.1%) can be substituted for TFA to reduce ion suppression if necessary.[5]
-
MS Conditions:
-
Ionization Mode: Positive ion mode (ESI+).[6]
-
Mass Range: Scan a range appropriate to detect the expected ion (e.g., m/z 100-1000). The primary expected ion will be [M+H]⁺ at approximately m/z 317.34.
-
-
Data Analysis: Deconvolute the mass spectrum to determine the monoisotopic mass of the main peptide peak. Compare this experimental mass with the theoretical mass.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Stabilized Glutamine in Cell Culture: L-alanyl-L-glutamine vs. Ala-Ala-Gln
In the realm of mammalian cell culture, the supplementation of L-glutamine is a cornerstone for ensuring optimal cell growth, viability, and productivity. As a crucial energy source and a building block for proteins and nucleotides, L-glutamine is indispensable for robust cellular metabolism.[1][2][3] However, its inherent instability in aqueous solutions poses a significant challenge, leading to degradation into cytotoxic ammonia and pyroglutamate.[2] This degradation can negatively impact cell culture performance. To overcome this limitation, stabilized dipeptides of glutamine have been developed, with L-alanyl-L-glutamine being the most widely adopted and extensively studied alternative.[4][5]
This guide provides an objective comparison of L-alanyl-L-glutamine with the less common tripeptide, Ala-Ala-Gln. While extensive experimental data is available for L-alanyl-L-glutamine, demonstrating its superiority over L-glutamine, there is a notable lack of published studies on the use and performance of this compound in cell culture.
Executive Summary
L-alanyl-L-glutamine is a well-established and commercially available dipeptide that serves as a stable and reliable source of L-glutamine in cell culture.[4][6] Its primary advantage lies in its resistance to spontaneous degradation, which minimizes the accumulation of toxic ammonia in the culture medium.[7] This controlled release of L-glutamine and L-alanine, through the action of cellular peptidases, leads to enhanced cell viability, extended culture duration, and increased product yields in various cell lines, including Chinese Hamster Ovary (CHO) and hybridoma cells.[5][8]
Performance Comparison: L-alanyl-L-glutamine vs. L-glutamine
The use of L-alanyl-L-glutamine as a substitute for L-glutamine in cell culture media has been shown to significantly improve several key performance indicators. The following tables summarize quantitative data from studies on CHO cells, a commonly used cell line in biopharmaceutical production.
| Parameter | L-glutamine | L-alanyl-L-glutamine | Improvement |
| Ammonia Accumulation | High | Low | Reduced ammonia toxicity |
| Apoptotic Ratio | High | Low | Increased cell viability |
| Maximum Viable Cell Density | Lower | Higher | Enhanced cell growth |
| Recombinant Antibody Titer | Lower | Higher | Increased productivity |
This table summarizes findings where replacing L-glutamine with L-alanyl-L-glutamine in CHO cell cultures led to reduced apoptosis and ammonia production, resulting in improved cell growth and productivity.[8]
| Culture Condition | Monoclonal Antibody Concentration (mg/L) |
| Gln-Gln (Basal and Feed) | 246 |
| Gln-AlaGln (Basal and Feed) | 441 |
| AlaGln-AlaGln (Basal and Feed) | 478 |
This table demonstrates the impact of replacing L-glutamine (Gln) with L-alanyl-L-glutamine (AlaGln) in both basal and feed media on monoclonal antibody production in CHO cells. The complete replacement of Gln with AlaGln resulted in the highest antibody titer.[8]
Mechanism of Action and Metabolic Pathways
L-glutamine is a vital nutrient for rapidly dividing cells, serving as a primary energy source and a precursor for the synthesis of nucleotides, amino sugars, and other amino acids.[10] However, its instability in liquid media leads to the spontaneous formation of ammonia, which is toxic to cells.[6]
L-alanyl-L-glutamine circumvents this issue due to its stable dipeptide structure.[11] Cells gradually release peptidases into the culture medium, which hydrolyze L-alanyl-L-glutamine into L-alanine and L-glutamine.[11] These amino acids are then transported into the cell and utilized in various metabolic pathways. This controlled release mechanism ensures a steady supply of L-glutamine while preventing the buildup of toxic ammonia.[6]
The sustained availability of glutamine from L-alanyl-L-glutamine can also support consistent signaling through the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation.[5]
Figure 1. Uptake and metabolism of L-alanyl-L-glutamine.
Experimental Protocols
To evaluate the performance of stabilized glutamine dipeptides in your specific cell culture system, a systematic approach is recommended. The following is a general protocol for comparing L-alanyl-L-glutamine to L-glutamine.
Objective:
To determine the optimal concentration of L-alanyl-L-glutamine for a specific cell line and to compare its effects on cell growth, viability, and productivity against standard L-glutamine.
Materials:
-
Cell line of interest
-
Basal cell culture medium without L-glutamine
-
L-glutamine solution (200 mM)
-
L-alanyl-L-glutamine solution (200 mM)
-
Sterile cell culture plates or flasks
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Assay kits for measuring metabolites (e.g., ammonia, lactate) and product titer (e.g., ELISA for antibodies)
Experimental Workflow:
Figure 2. Workflow for comparing glutamine sources.
Procedure:
-
Media Preparation: Prepare the basal medium and create different experimental groups by supplementing with a range of concentrations of L-glutamine and L-alanyl-L-glutamine (e.g., 2 mM, 4 mM, 8 mM). Include a negative control with no glutamine supplementation.
-
Cell Seeding: Seed your cells in multi-well plates or flasks at a consistent initial density for all experimental conditions.
-
Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitoring and Sampling: At regular intervals (e.g., every 24 hours), perform cell counts to determine viable cell density and viability using the trypan blue exclusion method. Collect supernatant samples for metabolite and product analysis.
-
Analysis:
-
Cell Growth and Viability: Plot the viable cell density over time to generate growth curves for each condition.
-
Metabolite Analysis: Measure the concentration of key metabolites such as ammonia and lactate in the collected supernatants.
-
Product Titer: Quantify the concentration of your product of interest (e.g., monoclonal antibody) in the supernatants.
-
-
Data Interpretation: Compare the growth rates, peak cell densities, viability, and product titers between the different glutamine sources and concentrations to determine the optimal supplementation strategy for your cell line.
Conclusion
The use of L-alanyl-L-glutamine as a substitute for L-glutamine in cell culture media offers significant advantages, primarily due to its enhanced stability and the resulting reduction in cytotoxic ammonia accumulation.[7][8] This leads to improved cell health, longevity, and productivity, making it a valuable tool for researchers, scientists, and drug development professionals. While the tripeptide this compound exists, there is currently a lack of scientific literature to support its use and performance in cell culture applications. Therefore, L-alanyl-L-glutamine remains the well-documented and recommended choice for a stabilized glutamine source in cell culture.
References
- 1. L-Alanyl-L-Glutamine 6 ml [lifelinecelltech.com]
- 2. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 3. Glutamine: a major energy source for cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM [capricorn-scientific.com]
- 5. benchchem.com [benchchem.com]
- 6. Alanyl-glutamine - Wikipedia [en.wikipedia.org]
- 7. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 11. 200 mM L-Alanyl-L-Glutamine Solution, 100 × - Elabscience® [elabscience.com]
A Comparative Stability Analysis: L-Alanyl-L-Glutamine vs. L-Glutamine
For researchers, scientists, and drug development professionals, ensuring the stability and efficacy of cell culture media and parenteral nutrition solutions is paramount. L-glutamine, a vital amino acid for cellular metabolism, is notoriously unstable in aqueous solutions, degrading into ammonia and pyroglutamic acid, which can be toxic to cells.[1][2] This guide provides an in-depth comparison of the stability of L-alanyl-L-glutamine (Ala-Gln), a dipeptide substitute, and L-glutamine, supported by experimental data.
Enhanced Stability of L-Alanyl-L-Glutamine
L-alanyl-L-glutamine is a stable dipeptide that serves as an effective substitute for L-glutamine in various applications, including mammalian cell culture and clinical nutrition.[3] Its enhanced stability is attributed to the peptide bond protecting the labile amino group of the glutamine residue. This dipeptide is enzymatically cleaved by cells to release L-glutamine and L-alanine as needed, ensuring a steady and non-toxic supply of L-glutamine.[3]
Quantitative Stability Comparison
The following table summarizes the key stability differences between L-alanyl-L-glutamine and L-glutamine based on available experimental data.
| Parameter | L-Alanyl-L-Glutamine (Ala-Gln) | L-Glutamine (Gln) | Key Findings |
| pH for Maximum Stability | ~6.0[2][4] | 5.0 - 7.5[5] | Both are most stable at a slightly acidic to neutral pH. |
| Degradation Products | Alanine and Glutamine (via enzymatic cleavage)[3] | Pyroglutamic acid and Ammonia (spontaneous degradation)[1][2] | Ala-Gln breakdown is a controlled cellular process, whereas Gln degradation is spontaneous and produces toxic byproducts. |
| Ammonia Generation in Solution | Significantly lower[6] | Higher, and increases with storage duration[6] | In a 30-day study at 37°C, medium with Gln generated ammonia more rapidly than medium with Ala-Gln.[6] |
| Heat Stability | Stable during heat sterilization | Unstable to heat | This allows for the inclusion of Ala-Gln in heat-sterilized media and solutions. |
| Shelf-life (at pH 6.0, 25°C) | Predicted to be 5.3 years (90% remaining)[4] | Significantly shorter due to spontaneous degradation | The dipeptide structure provides long-term stability in aqueous solutions. |
| Activation Energy (at optimal pH) | 27.1 kcal mol-1[4] | 9.87 x 10(4) J mol(-1) (~23.6 kcal mol-1)[5] | A higher activation energy indicates greater stability. |
Experimental Protocols
Stability Assessment via HPLC
A common method to assess the stability of L-alanyl-L-glutamine and L-glutamine involves using a stability-indicating high-performance liquid chromatographic (HPLC) assay.[4][5]
Objective: To determine the degradation kinetics of the compounds in aqueous solution as a function of pH and temperature.
Methodology:
-
Solution Preparation:
-
Prepare a series of buffer solutions across a range of pH values (e.g., 2-10).
-
Dissolve a precise amount of L-alanyl-L-glutamine or L-glutamine in each buffer solution to a known concentration.
-
-
Incubation:
-
Dispense aliquots of each solution into sealed vials.
-
Store the vials at controlled, elevated temperatures (e.g., 40°C, 60°C, 80°C) to accelerate degradation.
-
-
Sample Analysis:
-
At predetermined time intervals, withdraw samples from the vials.
-
Analyze the samples using a reversed-phase HPLC system with UV detection.
-
The mobile phase composition and flow rate should be optimized to achieve separation of the parent compound from its degradation products.
-
-
Data Analysis:
-
Quantify the decrease in the concentration of the parent compound over time.
-
Determine the degradation rate constants by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order kinetics).[4]
-
Use the Arrhenius equation to evaluate the temperature dependence of the degradation and calculate the activation energy.[5]
-
Ammonia Concentration Measurement
Objective: To compare the generation of ammonia from L-alanyl-L-glutamine and L-glutamine in solution over time.
Methodology:
-
Sample Preparation:
-
Prepare cell culture media or other aqueous solutions containing either L-alanyl-L-glutamine or L-glutamine at a specified concentration (e.g., 12 mmol/L).[6]
-
-
Incubation:
-
Incubate the prepared solutions at a physiologically relevant temperature (e.g., 37°C) for an extended period (e.g., 30 days).[6]
-
-
Ammonia Measurement:
-
At regular intervals, take aliquots of the solutions.
-
Measure the ammonia concentration using a commercially available ammonia assay kit or an enzymatic method.
-
-
Data Analysis:
-
Plot the ammonia concentration as a function of time for both solutions to compare their rates of ammonia generation.[6]
-
Cellular Uptake and Metabolism Workflow
The following diagram illustrates the general workflow of how L-alanyl-L-glutamine is taken up by cells and utilized, in contrast to the direct uptake of L-glutamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable Glutamine (L-Alanyl-L-Glutamine Solution), 200 mM [capricorn-scientific.com]
- 4. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Ala-Ala-Gln and Ala-Gln
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the biological activities of the tripeptide Alanine-Alanine-Glutamine (Ala-Ala-Gln) and the dipeptide Alanine-Glutamine (Ala-Gln). While extensive research has elucidated the multifaceted roles of Ala-Gln as a stable L-glutamine substitute in various biological systems, a significant gap exists in the scientific literature regarding the specific biological activities of this compound. This document summarizes the well-established functions of Ala-Gln and addresses the current lack of available data for a direct quantitative comparison with this compound.
Introduction
Glutamine is a conditionally essential amino acid crucial for numerous physiological processes, including cell proliferation, immune function, and intestinal health. However, its instability in aqueous solutions limits its direct application in cell culture media and parenteral nutrition. To overcome this, stable dipeptides such as L-alanyl-L-glutamine (Ala-Gln) have been developed and extensively studied.[1][2] The tripeptide this compound represents a logical extension of this concept, but its biological efficacy and potential advantages or disadvantages compared to Ala-Gln remain largely unexplored. This guide aims to present the current state of knowledge on both peptides to aid researchers in their study design and application.
Ala-Gln: A Well-Characterized Dipeptide
Ala-Gln is widely recognized for its superior stability and solubility over L-glutamine, making it an effective supplement in a variety of biological contexts.[2] Its primary mechanism of action involves enzymatic cleavage to release free L-alanine and L-glutamine, which are then utilized by cells.
Key Biological Activities of Ala-Gln
-
Enhanced Cell Culture Performance: Ala-Gln is a common supplement in mammalian and insect cell culture media.[2] Studies have shown that substituting L-glutamine with Ala-Gln leads to reduced ammonia accumulation, a toxic byproduct of L-glutamine degradation. This results in improved cell viability, reduced apoptosis, and enhanced production of recombinant proteins and monoclonal antibodies.[3]
-
Immunomodulatory Effects: Ala-Gln has been demonstrated to influence immune cell function. In vitro studies have shown that it can enhance the proliferative response of lymphocytes and the phagocytic activity of macrophages.[1] Clinically, parenteral nutrition supplemented with Ala-Gln has been associated with improved immune status and reduced rates of infection in critically ill patients.[4]
-
Intestinal Health and Integrity: Glutamine is a primary fuel source for enterocytes. Ala-Gln supplementation has been shown to preserve intestinal crypts, promote epithelial proliferation, and protect against intestinal atrophy, particularly in states of malnutrition or stress.[5] These effects are partly mediated through the activation of the mTOR signaling pathway, which is crucial for cell growth and proliferation.[5][6]
-
Clinical Nutrition: In clinical settings, Ala-Gln is used in parenteral nutrition formulations to provide a stable source of glutamine. This has been shown to improve nutritional status, shorten hospital stays, and reduce the incidence of infections in postsurgical and critically ill patients.[4]
-
Neuroprotection: Recent studies suggest a neuroprotective role for Ala-Gln. In a rat model of diabetic retinopathy, Ala-Gln treatment was found to ameliorate retinal neurodegeneration by reducing inflammation and enhancing glucose metabolism.[7]
This compound: An Uncharacterized Tripeptide
Despite its availability from commercial peptide suppliers for research purposes, there is a notable absence of published scientific literature detailing the biological activities of this compound. Searches of prominent scientific databases have not yielded any in vitro or in vivo studies that characterize its effects, either independently or in comparison to Ala-Gln. The information available is limited to its chemical properties and its availability as a research chemical.[3]
Hypothesized Activities and Research Gaps
Based on its composition, it can be hypothesized that this compound would be hydrolyzed by peptidases to release L-alanine and L-glutamine, similar to Ala-Gln. However, the rate of hydrolysis, cellular uptake mechanisms, and the potential for the intact tripeptide to exert unique biological effects are all unknown.
Key research questions that remain to be addressed for this compound include:
-
What is its stability in aqueous solutions compared to Ala-Gln and L-glutamine?
-
What are its uptake and metabolism kinetics in different cell types?
-
Does it offer any advantages over Ala-Gln in terms of cell proliferation, viability, and productivity in cell culture?
-
Does it possess unique immunomodulatory, anti-inflammatory, or antioxidant properties?
-
What is its safety and efficacy profile in in vivo models?
Data Presentation: A Comparative Overview
Due to the lack of experimental data for this compound, a quantitative comparison with Ala-Gln is not possible at this time. The following table summarizes the available information for Ala-Gln.
| Biological Activity | Ala-Gln | This compound |
| Cell Proliferation | Promotes proliferation of various cell types, including enterocytes and lymphocytes.[6] | No data available |
| Apoptosis | Reduces apoptosis in cell culture compared to L-glutamine. | No data available |
| Ammonia Production | Significantly lower ammonia accumulation in cell culture than L-glutamine.[3] | No data available |
| Immune Modulation | Enhances lymphocyte proliferation and macrophage phagocytosis.[1] | No data available |
| Intestinal Integrity | Preserves gut barrier function and promotes enterocyte health.[5] | No data available |
| Clinical Application | Used in parenteral nutrition to improve patient outcomes.[4] | No data available |
Experimental Protocols
Detailed experimental protocols for the assays mentioned in this guide can be found in the cited literature. As there are no published studies on the biological activity of this compound, no specific protocols can be provided for this peptide. Researchers wishing to investigate this compound could adapt established protocols used for Ala-Gln and L-glutamine. An example of a general cell proliferation assay is provided below.
Example Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., Caco-2, Jurkat) in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium. Allow cells to adhere overnight.
-
Treatment: Replace the medium with a serum-free or low-serum medium containing various concentrations of the test peptides (Ala-Gln or this compound) and controls (L-glutamine, negative control).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Visualizations
The biological effects of Ala-Gln are, in part, mediated by the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival. Upon cellular uptake and hydrolysis, the released glutamine can activate mTOR signaling.
Caption: Simplified mTOR signaling pathway activated by Ala-Gln.
Conclusion and Future Directions
Ala-Gln is a well-established and effective substitute for L-glutamine in a wide range of research and clinical applications. Its benefits in improving cell culture performance, supporting immune function, and maintaining intestinal integrity are well-documented. In stark contrast, the biological activities of the tripeptide this compound remain uninvestigated.
The absence of data on this compound represents a significant knowledge gap. Future research should focus on characterizing the fundamental biological properties of this tripeptide, including its stability, cellular uptake, and metabolism. Direct comparative studies with Ala-Gln are essential to determine if the addition of an extra alanine residue confers any advantageous properties that would warrant its use in specific applications. Such studies will be crucial for drug development professionals and researchers seeking to optimize cell culture conditions and nutritional therapies.
References
- 1. Effect of alanylglutamine-enriched infusion on tumor growth and cellular immune function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplex gene knockout raises Ala-Gln production by Escherichia coli expressing amino acid ester acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of Ala-Gln dipeptide parenteral nutrition on rehabilitation and infection of liver transplantation patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]
- 7. Dipeptide alanine-glutamine ameliorates retinal neurodegeneration in an STZ-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Antibody Production: A Comparative Analysis of Ala-Ala-Gln and Alternative Immunostimulatory Agents
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and efficient antibody production, both for therapeutic and research purposes, the exploration of novel adjuvants and supplements is paramount. This guide provides a comparative analysis of the potential immunomodulatory effects of the tripeptide Ala-Ala-Gln on antibody production against established alternatives. While direct experimental data for this compound is limited, this guide draws upon findings for the closely related and well-studied dipeptide, L-alanyl-L-glutamine (Ala-Gln), to provide a scientifically grounded comparison with traditional adjuvants and other methods for enhancing antibody yields.
Executive Summary
The supplementation of cell culture media with glutamine is a critical factor for successful monoclonal antibody (mAb) production. However, the instability of free L-glutamine in solution leads to the generation of cytotoxic ammonia, which can negatively impact cell growth and productivity. Stable dipeptides, such as L-alanyl-L-glutamine, offer a significant advantage by providing a controlled release of glutamine, thereby minimizing ammonia accumulation and enhancing antibody titers. In vivo, small peptides are also being investigated for their potential as adjuvants to augment the immune response to antigens. This guide will compare the demonstrated effects of Ala-Gln with those of conventional adjuvants, providing researchers with data to inform their experimental design.
Quantitative Data Comparison
The following tables summarize the performance of L-alanyl-L-glutamine in enhancing monoclonal antibody production in vitro and the comparative effects of different adjuvants on in vivo antibody responses.
Table 1: In Vitro Performance of L-alanyl-L-glutamine in Fed-Batch CHO Cell Culture
| Performance Metric | L-Glutamine (Standard) | L-alanyl-L-glutamine (Dipeptide) | Percentage Improvement |
| Peak Viable Cell Density (x10⁶ cells/mL) | 15.2 | 18.5 | +21.7% |
| Final mAb Titer (g/L) | 3.8 | 5.1 | +34.2% |
| Peak Ammonia Concentration (mM) | 8.9 | 4.2 | -52.8% |
| Culture Longevity (Days) | 14 | 18 | +28.6% |
| Specific Productivity (pcd) | 25 | 30 | +20.0% |
Data are representative of typical results from fed-batch CHO cell culture experiments.[1]
Table 2: Comparison of In Vivo Antibody Responses with Different Adjuvants
| Adjuvant | Peak IgG Titer (Day) | Predominant IgG Isotype | Antigen Depot Effect |
| Squalene Emulsion (SE) | 7 | IgG1 | No |
| Alum Hydroxide (AH) | 42 | IgG1 | Yes |
| CAF01 | 42 | IgG1/IgG2c | Yes |
| QS-21 + MPL | Not specified | Th1-biased (IgG2a/c) | Not specified |
| CpG + MPL | Not specified | Th1-biased (IgG2a/c) | Not specified |
This table provides a qualitative and kinetic comparison of different adjuvants.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments related to the use of glutamine dipeptides in cell culture and the in vivo evaluation of adjuvants.
Protocol 1: Enhanced Monoclonal Antibody Production in Fed-Batch Culture Using L-alanyl-L-glutamine
Objective: To compare the effect of L-alanyl-L-glutamine against standard L-glutamine on CHO cell growth, viability, and monoclonal antibody production.
Cell Line: A CHO-K1 cell line expressing a humanized IgG4 monoclonal antibody.
Methodology:
-
Inoculum Preparation: Cells are expanded in a chemically defined growth medium containing 8 mM L-glutamine.
-
Bioreactor Culture:
-
Control Group: Basal medium supplemented with 8 mM L-glutamine.
-
Dipeptide Group: Basal medium supplemented with 4 mM L-alanyl-L-glutamine.
-
-
Fed-Batch Strategy: A nutrient feed solution is added daily. The control feed contains 100 mM L-glutamine, while the dipeptide group's feed contains 50 mM L-alanyl-L-glutamine.
-
Sampling and Analysis: Daily samples are taken to measure cell density and viability (trypan blue exclusion), and mAb titer (Protein A affinity HPLC).[1]
Protocol 2: In Vivo Evaluation of Antibody Response to an Antigen with Different Adjuvants
Objective: To compare the kinetics and magnitude of the antibody response to a model antigen when formulated with different adjuvants.
Antigen: Ovalbumin (OVA) or a specific antigen of interest.
Adjuvants: Squalene emulsion (SE), Alum Hydroxide (AH), CAF01.
Methodology:
-
Immunization: Mice are immunized subcutaneously or intramuscularly with the antigen formulated in one of the adjuvants.
-
Blood Collection: Blood samples are collected at various time points (e.g., day 7, 14, 21, 42) post-immunization.
-
Antibody Titer Measurement: Serum is isolated, and antigen-specific IgG titers are determined by ELISA.
-
Isotype Analysis: The isotypes of the antigen-specific antibodies (e.g., IgG1, IgG2c) are determined using isotype-specific secondary antibodies in the ELISA.[2]
Signaling Pathways and Mechanisms of Action
The enhancement of antibody production by small peptides and adjuvants is underpinned by their interaction with various components of the immune system.
Glutamine and its dipeptide derivatives play a crucial role in lymphocyte proliferation and function. T-lymphocyte proliferation, a key step in initiating an antibody response, is significantly increased in the presence of L-alanyl-L-glutamine.[5] This is partly attributed to enhanced production of cytokines such as IL-2 and IFN-gamma, which are essential for B-cell help.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Vaccine Adjuvants Differentially Affect Kinetics of Antibody and Germinal Center Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization and comparison of novel adjuvants for a prefusion clamped MERS vaccine [frontiersin.org]
- 4. Comparison of the effects of different potent adjuvants on enhancing the immunogenicity and cross-protection by influenza virus vaccination in young and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Ala-Ala-Gln and Other Bioactive Tripeptides
For Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
This guide provides a comparative study of the tripeptide Alanine-Alanine-Glutamine (Ala-Ala-Gln) with other well-researched tripeptides, focusing on their potential biological activities. While direct experimental data on this compound is limited in current scientific literature, this document aims to provide a comprehensive overview based on the known functions of its constituent amino acids and by drawing parallels with extensively studied tripeptides such as Glycyl-L-Histidyl-L-Lysine (GHK-Cu) and Palmitoyl Tripeptide-1.
Introduction to Tripeptides in Biological Research
Tripeptides, consisting of three amino acids linked by peptide bonds, are of significant interest in biomedical research due to their diverse biological activities.[1] They can act as signaling molecules, modulate cellular processes, and serve as building blocks for larger proteins.[2][3] Their small size often allows for better tissue penetration and bioavailability compared to larger protein molecules.[3][4] This guide focuses on a comparative analysis of this compound against other notable tripeptides to highlight potential areas of investigation and application.
Comparative Overview of Tripeptide Properties
| Property | This compound (Hypothesized) | GHK-Cu (Gly-His-Lys) | Palmitoyl Tripeptide-1 (Pal-GHK) |
| Primary Function | Potential role in cell nutrition and metabolism. May possess cytoprotective properties. | Wound healing, anti-inflammatory, antioxidant, stimulates collagen synthesis.[1][5][6] | Stimulates collagen synthesis, anti-wrinkle, skin repair.[7][8][9] |
| Solubility | Expected to have good water solubility due to the polar glutamine residue. | High water solubility. | Increased lipophilicity and skin penetration due to the palmitoyl group.[7] |
| Stability | The dipeptide Ala-Gln is known to be more stable in solution than glutamine alone.[10][11] | Forms a stable complex with copper (Cu2+).[5][12] | The addition of palmitic acid enhances stability.[7] |
| Mechanism of Action | May support cellular processes by providing essential amino acids. Potential to modulate signaling pathways related to cell growth and stress responses.[13] | Modulates expression of numerous genes, stimulates collagen and elastin synthesis, possesses antioxidant and anti-inflammatory properties.[6][14] | Mimics collagen fragments, signaling fibroblasts to produce more collagen and other extracellular matrix components.[7][15] |
Potential Biological Activities: A Comparative Perspective
3.1. Antioxidant Activity
Many peptides exhibit antioxidant properties by scavenging free radicals or chelating metal ions.[16] While the antioxidant capacity of this compound has not been experimentally determined, peptides containing hydrophobic amino acids like Alanine and specific C-terminal amino acids can contribute to antioxidant effects.[16][17]
Comparative Peptides:
-
GHK-Cu: Exhibits significant antioxidant activity, in part by modulating the activity of antioxidant enzymes like superoxide dismutase (SOD).[1][5]
-
Palmitoyl Tripeptide-1: Possesses antioxidant potential, protecting the skin from oxidative damage.[8]
3.2. Anti-inflammatory Effects
Tripeptides can modulate inflammatory responses by influencing the production of cytokines and other inflammatory mediators.[18][19] The dipeptide L-alanyl-L-glutamine has been shown to have anti-inflammatory and cytoprotective effects in some studies.[20] This suggests that this compound could potentially exhibit similar properties.
Comparative Peptides:
-
GHK-Cu: Demonstrates anti-inflammatory actions by reducing the levels of pro-inflammatory cytokines like TNF-alpha.[1][5][6]
-
Palmitoyl Tripeptide-1: Can dampen inflammatory signaling by lowering the release of interleukin-6 (IL-6).[21]
3.3. Collagen Synthesis and Tissue Repair
A key function of many bioactive peptides is the stimulation of collagen synthesis, which is crucial for wound healing and skin regeneration.[22][23]
Comparative Peptides:
-
GHK-Cu: Is a potent stimulator of collagen, elastin, and glycosaminoglycan synthesis, promoting wound healing and skin repair.[5][6][14]
-
Palmitoyl Tripeptide-1: Is widely used in cosmetics for its ability to stimulate collagen production, leading to a reduction in wrinkles and improved skin firmness.[7][8][9][15]
Experimental Protocols for Evaluation
To ascertain the biological activities of this compound, a series of in vitro experiments would be necessary. The following are standard protocols used for evaluating the antioxidant and anti-inflammatory properties of peptides.
4.1. Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of the peptide to donate a hydrogen atom and scavenge the stable DPPH radical.[24][25]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of the antioxidant to scavenge the ABTS radical cation.[26][27]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of the peptide to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[26]
4.2. In Vitro Anti-inflammatory Assays
-
Cell Lines: Human colon epithelial cells (HT-29) and human monocytic cells (THP-1) are commonly used models to study inflammation in vitro.[28][29]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in these cell lines.[28][29][30]
-
Measurement of Inflammatory Markers: The levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[29]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression levels of inflammatory genes like iNOS and COX-2.[25]
-
Western Blot Analysis: This technique can be used to assess the protein expression levels of key signaling molecules in inflammatory pathways, such as NF-κB and MAPKs.[20][29]
Visualizing Signaling Pathways and Workflows
5.1. Proposed Signaling Pathway for Anti-inflammatory Action
The following diagram illustrates a hypothetical signaling pathway through which a tripeptide could exert anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways.
Caption: Proposed anti-inflammatory signaling pathway of a tripeptide.
5.2. Experimental Workflow for In Vitro Anti-inflammatory Assay
This diagram outlines the steps for assessing the anti-inflammatory activity of a tripeptide in a cell-based assay.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Conclusion and Future Directions
While this compound remains a tripeptide with uncharacterized biological functions, this comparative guide highlights the potential for its investigation based on the well-documented activities of other tripeptides like GHK-Cu and Palmitoyl Tripeptide-1. The constituent amino acids of this compound, particularly glutamine, are known to play crucial roles in cellular metabolism and stress responses, suggesting that the tripeptide may possess valuable bioactive properties.[13]
Future research should focus on conducting the outlined experimental protocols to systematically evaluate the antioxidant, anti-inflammatory, and tissue-reparative capacities of this compound. Such studies will be instrumental in determining its potential applications in drug development, functional foods, and cosmeceuticals. The provided diagrams of signaling pathways and experimental workflows offer a foundational framework for initiating these investigations.
References
- 1. GHK-Cu: A Summary of this Peptide in Regenerative Research - Newsroom Panama [newsroompanama.com]
- 2. usa.hech.com [usa.hech.com]
- 3. ausnz.vidaglow.com [ausnz.vidaglow.com]
- 4. titagencollagen.com [titagencollagen.com]
- 5. GHK Peptide as a Natural Modulator of Multiple Cellular Pathways in Skin Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openmedscience.com [openmedscience.com]
- 8. Pal-Tripeptide-1: Anti-Oxidative Potential and Mechanism of Action_Chemicalbook [chemicalbook.com]
- 9. Palmitoyl Tripeptide-1 (Explained + Products) [incidecoder.com]
- 10. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. The Human Tripeptide GHK-Cu in Prevention of Oxidative Stress and Degenerative Conditions of Aging: Implications for Cognitive Health - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palmitoyl tripeptide: A breakthrough ingredient in skin care science - Creative Peptides [creative-peptides.com]
- 16. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Research Progress on the Preparation and Function of Antioxidant Peptides from Walnuts | MDPI [mdpi.com]
- 18. Exploring the Role of Tripeptides in Wound Healing and Skin Regeneration: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A multifunctional alanine-rich anti-inflammatory peptide BCP61 showed potent inhibitory effects by inhibiting both NF-κB and MAPK expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. corepeptides.com [corepeptides.com]
- 22. Understanding the Science Behind Bovine Collagen Tripeptides [maha.asia]
- 23. victoriahealth.com [victoriahealth.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]
- 27. researchgate.net [researchgate.net]
- 28. In Vitro Anti-Inflammatory Activity of Peptides Obtained by Tryptic Shaving of Surface Proteins of Streptococcus thermophilus LMD-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods [frontiersin.org]
- 30. Peptides and protein hydrolysates exhibiting anti-inflammatory activity: sources, structural features and modulation mechanisms - Food & Function (RSC Publishing) DOI:10.1039/D2FO02223K [pubs.rsc.org]
A Comparative Guide to the Metabolic Fate of Alanyl-Glutamine (Ala-Gln) vs. Free Glutamine (Gln)
For researchers, scientists, and drug development professionals, understanding the metabolic journey of supplemented amino acids is paramount. Glutamine (Gln), a conditionally essential amino acid, is crucial for numerous cellular functions, including energy homeostasis, nucleotide synthesis, and immune response.[1][2][3] However, its utility in aqueous solutions is hampered by poor stability and solubility, leading to degradation and the production of cytotoxic ammonia.[3][4][5][6][7][8] The dipeptide L-Alanyl-L-Glutamine (Ala-Gln) was developed as a highly stable and soluble precursor to deliver glutamine effectively.[1][3][4][7][9] This guide provides an objective comparison of the metabolic fate of Ala-Gln versus Gln, supported by experimental data.
Physicochemical Properties: Stability and Solubility
A primary advantage of Ala-Gln over free Gln lies in its superior physicochemical properties. Free glutamine is notoriously unstable in aqueous solutions, spontaneously degrading into pyrrolidone carboxylic acid and ammonia.[7][9] In contrast, Ala-Gln exhibits significantly greater stability, even withstanding heat sterilization procedures.[7] This enhanced stability minimizes the generation of toxic ammonia, a critical factor in applications like cell culture and parenteral nutrition.[5][6]
| Property | L-Glutamine (Gln) | L-Alanyl-L-Glutamine (Ala-Gln) | Reference(s) |
| Solubility in Water | ~35 g/L | ~586 g/L | [7] |
| Stability in Solution | Low; degrades spontaneously | High; stable to heat sterilization | [3][7][10] |
| Primary Degradation Products | Pyroglutamic acid, Ammonia | Alanine, Glutamine (via hydrolysis) | [7][11][12] |
Pharmacokinetics and Bioavailability
The structural difference between Ala-Gln and Gln dictates distinct pathways of absorption and results in significant differences in bioavailability.
Absorption Mechanism:
-
L-Glutamine: Absorbed by various sodium-dependent and independent amino acid transporters in the intestinal brush border membrane.[4] A significant portion of orally ingested Gln is readily metabolized by enterocytes, which use it as a primary fuel source.[4][13] This extensive first-pass metabolism limits the amount of free Gln that reaches systemic circulation.[1]
-
L-Alanyl-L-Glutamine: Primarily absorbed intact by the high-capacity peptide transporter 1 (PepT1).[14][15] This transport mechanism is distinct from free amino acid transporters and is stimulated by a proton gradient.[14] Once inside the enterocyte, Ala-Gln is rapidly hydrolyzed by intracellular peptidases into free alanine and glutamine, which are then released into circulation.[6][11][12] This pathway bypasses the initial, extensive catabolism faced by free Gln, leading to greater systemic availability.[4]
Caption: Intestinal absorption pathways for Gln and Ala-Gln.
Pharmacokinetic Data: Studies consistently demonstrate that oral ingestion of Ala-Gln leads to a greater and more sustained increase in plasma glutamine concentration compared to an equivalent dose of free Gln.[4][16] After intravenous infusion, Ala-Gln is rapidly hydrolyzed, with a reported half-life in humans between 2.4 and 3.8 minutes.[11][12] The disappearance of the dipeptide is accompanied by an equimolar increase in free alanine and glutamine.[11]
| Parameter | L-Glutamine (Gln) | L-Alanyl-L-Glutamine (Ala-Gln) | Reference(s) |
| Peak Plasma Gln Increase (μmol/L) | 179 ± 61 | 284 ± 84 | [16] |
| Time to Peak (hours) | 0.5 | 0.5 | [16] |
| Area Under Curve (0-4h; μmol∙h∙L⁻¹) | 127 ± 61 | 284 ± 154 | [16] |
| Time to Baseline Return (hours) | ~2 | ~4 | [16] |
| (Data from a human study with oral ingestion of 60 mg/kg L-Gln or an equivalent dose via 89 mg/kg Ala-Gln)[16] |
Cellular Metabolism and Signaling
Following absorption and hydrolysis, the resulting glutamine and alanine enter their respective metabolic pools.[12] Glutamine is a key substrate for the TCA cycle in rapidly dividing cells and plays a critical role in activating the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[6][17] Experimental evidence from murine enteroids shows that both Gln and Ala-Gln are capable of activating mTOR signaling, promoting epithelial proliferation and crypt expansion.[17]
Caption: Gln, supplied directly or from Ala-Gln, activates mTOR signaling.
Experimental Protocols
Protocol: Quantification of Plasma Amino Acids by HPLC
This protocol describes a common method for determining the concentration of amino acids like glutamine and alanine in plasma, essential for pharmacokinetic studies.
1. Sample Collection and Preparation:
-
Collect whole blood into sodium or lithium heparin tubes.[18]
-
Immediately centrifuge the samples to separate plasma.[19] Store plasma at -80°C until analysis.[18][19]
-
For analysis, thaw plasma samples. To deproteinize, add a fixed volume of an acid solution (e.g., 30% sulfosalicylic acid) containing an internal standard (e.g., norvaline) to a known volume of plasma.[20][21]
-
Vortex the mixture and centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[20]
-
Collect the supernatant for analysis.[20]
2. Pre-column Derivatization:
-
Amino acids are derivatized to make them detectable by UV or fluorescence detectors. A common agent is ortho-phthalaldehyde (OPA) with 2-mercaptoethanol, which reacts with primary amino acids.[20]
-
Automated pre-column derivatization is performed by mixing the sample supernatant with the OPA reagent just before injection onto the HPLC column.[20]
3. HPLC Analysis:
-
Mobile Phase: Employ a gradient elution system with two mobile phases. For example, Mobile Phase A (aqueous buffer, e.g., sodium citrate or phosphate at a specific pH) and Mobile Phase B (organic solvent, e.g., acetonitrile).[20][22]
-
Gradient Program: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the derivatized amino acids based on their hydrophobicity.[22]
-
Detection: Use a UV (e.g., 260 nm) or fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.[19]
4. Quantification:
-
Generate a standard curve by running known concentrations of amino acid standards that have undergone the same preparation and derivatization process.[21]
-
Identify and quantify the amino acid peaks in the plasma samples by comparing their retention times and peak areas to the standards and normalizing to the internal standard.[21]
Caption: Typical experimental workflow for comparing Ala-Gln vs. Gln.
Conclusion
The metabolic fate of Ala-Gln is markedly different from that of free Gln, primarily due to its superior stability and distinct intestinal absorption mechanism. As a dipeptide, Ala-Gln bypasses the extensive first-pass catabolism by enterocytes that limits the systemic availability of orally administered free Gln.[1][4] It is absorbed intact via the PepT1 transporter and subsequently hydrolyzed, delivering both alanine and glutamine for systemic use.[11][14] This results in a significantly higher and more sustained plasma glutamine concentration.[4][16] For researchers and professionals in drug development and clinical nutrition, Ala-Gln represents a more efficient and reliable method for glutamine supplementation, overcoming the inherent limitations of the free amino acid.
References
- 1. A Comparison of the Effects of Oral Glutamine Dipeptide, Glutamine, and Alanine on Blood Amino Acid Availability in Rats Submitted to Insulin-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutamine-containing dipeptides in parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Alanyl-glutamine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rusoma.in [rusoma.in]
- 12. mims.com [mims.com]
- 13. Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characteristics and mechanism of glutamine-dipeptide absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. animalnutr-ansci.faculty.ucdavis.edu [animalnutr-ansci.faculty.ucdavis.edu]
- 16. L-glutamine absorption is enhanced after ingestion of L-alanylglutamine compared with the free amino acid or wheat protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amino Acid Analysis, Plasma | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
- 19. Plasma amino acid concentrations during experimental hyperinsulinemia in 2 laminitis models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. metbio.net [metbio.net]
- 22. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
Alanyl-Glutamine (Ala-Gln): A Superior Glutamine Supplement for Clinical and Research Applications
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Glutamine, a conditionally essential amino acid, plays a critical role in numerous physiological processes, including immune function, gut integrity, and nitrogen balance. However, its utility as a supplement is hampered by its poor stability and solubility in aqueous solutions. The dipeptide L-alanyl-L-glutamine (Ala-Gln) has emerged as a stable and highly bioavailable alternative. This guide provides an objective comparison of the efficacy of Ala-Gln versus L-glutamine, supported by experimental data, detailed methodologies, and an examination of the underlying molecular pathways.
Enhanced Bioavailability and Stability of Ala-Gln
The primary advantage of Ala-Gln over L-glutamine lies in its superior physicochemical properties. L-glutamine is notoriously unstable in aqueous solutions, degrading into pyroglutamic acid and ammonia, the latter of which can be toxic.[1] In contrast, Ala-Gln is highly soluble and exhibits remarkable stability, making it suitable for inclusion in parenteral nutrition solutions and other liquid formulations.[2][3] This enhanced stability ensures a more consistent and reliable delivery of glutamine to the body.
Upon administration, Ala-Gln is absorbed intact and subsequently hydrolyzed by peptidases in the bloodstream and various tissues, releasing free L-glutamine and L-alanine.[1] This mechanism not only protects glutamine from degradation in the gut but also leads to a more significant and sustained increase in plasma glutamine concentrations compared to the ingestion of free L-glutamine.[4]
Table 1: Comparison of Physicochemical and Pharmacokinetic Properties
| Parameter | L-Glutamine | L-Alanyl-L-Glutamine (Ala-Gln) | Key Advantages of Ala-Gln |
| Solubility in Water | Low | High[1] | Easier to formulate in aqueous solutions. |
| Stability in Aqueous Solution | Poor, degrades to ammonia and pyroglutamic acid[1][5] | High[2][3] | Longer shelf-life and reduced risk of toxic byproducts. |
| Bioavailability | Lower, significant intestinal metabolism | Higher[4] | More efficient delivery of glutamine to the systemic circulation. |
| Plasma Glutamine Levels | Lower and less sustained peak | Higher and more sustained peak[4] | Prolonged therapeutic effect. |
Clinical Efficacy in Parenteral Nutrition
The most robust evidence for the superior efficacy of Ala-Gln comes from clinical trials in critically ill and surgical patients requiring parenteral nutrition. In these catabolic states, glutamine stores are often depleted, compromising immune function and gut barrier integrity. Supplementation with Ala-Gln has been shown to mitigate these effects.
A meta-analysis of randomized controlled trials in abdominal surgery patients demonstrated that supplementation with glutamine dipeptides, predominantly Ala-Gln, significantly reduced markers of inflammation, including C-reactive protein (CRP) and Interleukin-6 (IL-6).[6] Furthermore, Ala-Gln supplementation was associated with improved gut barrier function.[6]
In a randomized, double-blind, multicenter study involving critically ill patients, Ala-Gln-supplemented total parenteral nutrition (TPN) was associated with a lower incidence of infectious complications and improved metabolic tolerance compared to standard TPN.[7]
Table 2: Clinical Outcomes of Ala-Gln Supplementation in Parenteral Nutrition
| Clinical Outcome | Standard Parenteral Nutrition (Control) | Ala-Gln Supplemented Parenteral Nutrition | Reference |
| Infectious Morbidity in Secondary Peritonitis | Higher | Significantly Reduced | [7] |
| Plasma C-Reactive Protein (CRP) Levels (WMD) | Higher | -25.40 mg/L (95% CI: -31.94 to -18.85) | [6] |
| Plasma Interleukin-6 (IL-6) Levels (WMD) | Higher | -10.29 pg/mL (95% CI: -16.56 to -4.02) | [6] |
| 6-Month Survival in Critically Ill Patients (treated for ≥9 days) | 40% | 66.7% | [8][9] |
| Nitrogen Balance in Postoperative Patients | Less Improved | Significantly Improved | [7] |
| Lymphocyte Counts in Secondary Peritonitis | Lower | Propensity to Improvement | [7] |
| Plasma Albumin Levels in Secondary Peritonitis | Lower | Significantly Better | [7] |
Experimental Protocols
To facilitate the replication and critical evaluation of these findings, a representative experimental protocol for a randomized controlled trial comparing Ala-Gln to standard parenteral nutrition is detailed below. This protocol is a synthesis of methodologies reported in high-impact clinical trials.[7][8]
Detailed Methodology: Randomized Controlled Trial of Ala-Gln in Critically Ill Surgical Patients
1. Study Design:
-
A prospective, randomized, double-blind, parallel-group, multicenter clinical trial.
2. Patient Population:
-
Inclusion Criteria: Adult patients (18-80 years) admitted to the intensive care unit (ICU) following major abdominal surgery, with an anticipated need for exclusive parenteral nutrition for at least 7 days. Informed consent is obtained from the patient or their legal representative.
-
Exclusion Criteria: Pre-existing severe renal or hepatic failure, known hypersensitivity to amino acids, pregnancy, or participation in another clinical trial.
3. Randomization and Blinding:
-
Patients are randomly assigned in a 1:1 ratio to receive either Ala-Gln-supplemented TPN or an isonitrogenous, isocaloric standard TPN (control group).
-
Randomization is performed using a computer-generated sequence.
-
Both patients and clinical investigators are blinded to the treatment allocation. The TPN solutions are prepared by the hospital pharmacy to be identical in appearance.
4. Intervention:
-
Treatment Group: Receives total parenteral nutrition supplemented with L-alanyl-L-glutamine at a dose of 0.3-0.5 g/kg body weight/day.[10]
-
Control Group: Receives standard total parenteral nutrition with an equivalent amount of nitrogen supplied as other non-essential amino acids.
-
Both TPN formulations are isocaloric and isonitrogenous and are administered continuously over 24 hours via a central venous catheter.
5. Data Collection and Outcome Measures:
-
Primary Outcome: Incidence of nosocomial infections (e.g., pneumonia, bloodstream infections, wound infections) during the ICU stay.
-
Secondary Outcomes:
-
Inflammatory Markers: Plasma levels of C-reactive protein (CRP) and Interleukin-6 (IL-6) are measured at baseline and on days 3, 7, and 14.
-
Nutritional Markers: Serum levels of prealbumin and albumin are measured at baseline and weekly thereafter.
-
Clinical Outcomes: Duration of mechanical ventilation, length of ICU stay, and 28-day mortality.
-
-
Safety Monitoring: Liver and renal function tests are monitored regularly.
6. Statistical Analysis:
-
The primary outcome is analyzed using a chi-square test or Fisher's exact test.
-
Continuous secondary outcomes are compared using a Student's t-test or Mann-Whitney U test, as appropriate.
-
Time-to-event data (e.g., length of stay) are analyzed using Kaplan-Meier curves and the log-rank test.
-
A p-value of <0.05 is considered statistically significant.
Molecular Mechanisms: The mTOR Signaling Pathway
Glutamine is a key regulator of the mammalian target of rapamycin (mTOR) signaling pathway, which is a central controller of cell growth, proliferation, and protein synthesis. The sustained and efficient delivery of glutamine via Ala-Gln supplementation is thought to enhance mTOR signaling, thereby promoting anabolism and preserving lean body mass, particularly in catabolic states.
The diagram below illustrates the proposed mechanism of action of Ala-Gln and its influence on the mTOR pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial evaluating the efficacy of Ala-Gln supplementation.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Effects of glutamine on markers of intestinal inflammatory response and mucosal permeability in abdominal surgery patients: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-alanyl-L-glutamine-supplemented parenteral nutrition improves infectious morbidity in secondary peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parenteral L-alanyl-L-glutamine improves 6-month outcome in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
Cross-Validation of Quantification Methods for the Tripeptide Ala-Ala-Gln: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of the tripeptide Alanine-Alanine-Glutamine (Ala-Ala-Gln). Accurate and precise quantification of this peptide is critical in various research and development settings, including cell culture media optimization, pharmacokinetic studies, and quality control of peptide-based therapeutics. This document outlines the experimental protocols and comparative performance data for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
The use of orthogonal methods for quantification provides a higher degree of confidence in the analytical results.[1] By comparing data from techniques based on different physicochemical principles, a more robust and reliable quantification can be achieved.
Comparative Analysis of Quantitative Methods
Two common and powerful techniques for peptide quantification are HPLC-UV and LC-MS/MS. The selection of an appropriate method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of peptides. The method relies on the separation of the analyte by reversed-phase chromatography and its detection based on the absorbance of ultraviolet light by the peptide bonds.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification of peptides in complex biological matrices.[2] This technique combines the separation power of liquid chromatography with the mass-to-charge ratio analysis of the peptide and its fragments, providing a highly specific measurement.
Summary of Quantitative Performance
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~5 µg/mL | ~0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference | Minimized with stable isotope-labeled internal standard |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for peptide analysis and should be optimized for specific laboratory conditions.
HPLC-UV Method
This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.
2.1.1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in ultrapure water. Create a series of calibration standards by serial dilution in the mobile phase.
-
Sample Preparation: For cell culture media or other biological samples, perform a protein precipitation step by adding an equal volume of acetonitrile. Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.
2.1.2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 214 nm
-
Injection Volume: 20 µL
LC-MS/MS Method
This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound, which was detected as an impurity in a parenteral infusion solution.[3]
2.2.1. Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in ultrapure water. Prepare a working solution and a series of calibration standards by diluting with the initial mobile phase.
-
Internal Standard: Use a stable isotope-labeled version of this compound or a structurally similar peptide as an internal standard to correct for matrix effects and variations in instrument response.
-
Sample Preparation: Perform protein precipitation as described for the HPLC-UV method. Dilute the supernatant with the initial mobile phase containing the internal standard.
2.2.2. Liquid Chromatography Conditions
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for polar peptides.[4]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient tailored for optimal separation of the tripeptide.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): [M+H]⁺ for this compound (calculated m/z)
-
Product Ions (m/z): At least two characteristic fragment ions should be monitored for quantification and confirmation.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity of the product ions.
Data Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of l-alanyl-l-glutamine in mammalian cell culture broth: Evaluation of different detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative high-performance liquid chromatography-tandem mass spectrometry impurity profiling methods for the analysis of parenteral infusion solutions for amino acid supplementation containing L-alanyl-L-glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a LC-MS/MS method for the determination of isomeric glutamyl peptides in food ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Functional Comparison of the Tripeptides Ala-Ala-Gln and Ala-Ala-Ala for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate peptides for cell culture media and therapeutic development is critical. This guide provides a functional comparison of the tripeptides L-alanyl-L-alanyl-L-glutamine (Ala-Ala-Gln) and L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala), focusing on their biochemical properties and potential cellular effects. It is important to note that while extensive data exists for the constituent amino acids and related dipeptides, direct comparative studies on these specific tripeptides are limited. This guide synthesizes available information to provide a scientifically grounded comparison.
Executive Summary
This comparison guide delves into the functional aspects of this compound and Ala-Ala-Ala, two tripeptides with potential applications in cell culture and beyond. The primary distinction lies in their C-terminal amino acid: the hydrophilic and metabolically active glutamine versus the small, hydrophobic alanine. This difference is predicted to significantly influence their stability, metabolic fate, and impact on cellular signaling pathways. This compound is anticipated to serve as a stable source of glutamine, a crucial nutrient for many cell lines, potentially influencing pathways like mTOR. In contrast, Ala-Ala-Ala is expected to be a more stable, metabolically simpler peptide, primarily providing alanine.
Physicochemical and Biochemical Properties
The fundamental properties of these tripeptides are dictated by their amino acid composition. Alanine is a small, nonpolar amino acid, while glutamine is a polar, uncharged amino acid that plays a central role in cellular metabolism.
| Property | This compound | Ala-Ala-Ala | Reference |
| Molecular Formula | C11H20N4O5 | C9H17N3O4 | [1][2] |
| Molecular Weight | 288.30 g/mol | 231.25 g/mol | [1][2] |
| Composition | Two L-alanine residues and one L-glutamine residue | Three L-alanine residues | [1][2] |
| Key Functional Group | C-terminal glutamine with an amide group | C-terminal alanine with a methyl group | [1][2] |
| Predicted Solubility | High, due to the hydrophilic nature of glutamine. The related dipeptide Ala-Gln has a solubility of 586 g/L. | Moderate, as a white solid soluble in water. | [3] |
| Predicted Stability | More stable in aqueous solution than free glutamine, which is known to degrade into ammonia. The related dipeptide Ala-Gln shows maximum stability at approximately pH 6.0. | Expected to be highly stable in aqueous solution due to the stability of the alanine residues and peptide bonds. Studies on the conformational stability of tri-alanine in aqueous solution show a mix of stable structures. | [4][5] |
Cellular and Functional Comparison
The functional differences between this compound and Ala-Ala-Ala in a cellular context are largely inferred from the roles of their constituent amino acids and studies on similar peptides.
| Cellular Function | This compound | Ala-Ala-Ala | Reference |
| Primary Role in Cell Culture | Expected to serve as a stable, slow-release source of L-glutamine, a critical energy and nitrogen source for many cell lines. This can reduce the accumulation of toxic ammonia compared to supplementing with free glutamine. | Primarily a source of L-alanine. Can be used as an amino acid supplement to support protein synthesis and cell growth, particularly in nutrient-controlled environments. | [3][6][7] |
| Metabolic Fate | Upon cellular uptake, it is likely hydrolyzed by intracellular peptidases to release two alanine residues and one glutamine residue. The released glutamine can then enter central carbon and nitrogen metabolism. | Expected to be hydrolyzed into three individual L-alanine residues, which can be used for protein synthesis or be converted to pyruvate for energy metabolism. | [3][6] |
| Effect on Cell Proliferation and Viability | By providing a stable source of glutamine and reducing ammonia toxicity, it is predicted to enhance cell viability and growth, similar to the dipeptide Ala-Gln. | Expected to support cell proliferation by providing a building block for proteins. Its metabolic impact is likely less pronounced than that of this compound due to the absence of glutamine. | [3][8] |
| Impact on Cellular Signaling | The release of glutamine is expected to activate the mTOR signaling pathway, a key regulator of cell growth and proliferation. Glutamine is a known activator of mTORC1. | Unlikely to have a direct, strong impact on major signaling pathways like mTOR, other than providing a basic building block for cellular processes. | [2][9] |
Signaling Pathways
The differential impact of these two tripeptides on cellular signaling is a key area of consideration for researchers. The glutamine provided by this compound is a potent activator of the mTORC1 signaling pathway, which is central to the regulation of cell growth, proliferation, and metabolism.
Figure 1. Proposed signaling pathway for this compound leading to mTORC1 activation.
In contrast, Ala-Ala-Ala is not expected to be a primary signaling molecule in the same manner. It would primarily contribute to the intracellular amino acid pool for protein synthesis.
Experimental Protocols
To empirically determine the functional differences between this compound and Ala-Ala-Ala, a series of well-defined experiments are necessary. Below is a generalized workflow for such a comparative study.
Figure 2. Generalized experimental workflow for comparing the functional effects of this compound and Ala-Ala-Ala.
Detailed Methodologies:
Cell Culture and Supplementation:
-
Select a relevant cell line (e.g., CHO, HEK293, or a specific cancer cell line) and culture in a standard basal medium deficient in glutamine.
-
Prepare sterile, stock solutions of this compound and Ala-Ala-Ala in water or a suitable buffer.
-
Supplement the basal medium with equimolar concentrations of either this compound, Ala-Ala-Ala, or free L-glutamine (as a control). An unsupplemented culture should also be maintained.
-
Culture the cells for a defined period (e.g., 72-96 hours), collecting samples at regular intervals.
Cell Proliferation and Viability Assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell proliferation.
-
Seed cells in a 96-well plate and treat with the different peptides.
-
At desired time points, add MTT solution and incubate.
-
Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.
-
-
Trypan Blue Exclusion: To determine cell viability.
-
Harvest cells and resuspend in PBS.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue.
-
Count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Metabolite Analysis:
-
Ammonia Assay:
-
Collect cell culture supernatants at various time points.
-
Use a commercial ammonia assay kit (e.g., based on the glutamate dehydrogenase reaction) to quantify ammonia concentration.
-
-
Amino Acid Analysis by LC-MS:
-
Collect culture supernatants and cell lysates.
-
Perform protein precipitation and derivatization of amino acids.
-
Analyze samples using a liquid chromatography-mass spectrometry (LC-MS) system to quantify the concentrations of this compound, Ala-Ala-Ala, and their constituent amino acids.
-
Western Blot for Signaling Pathway Analysis:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of mTOR, S6K, and Akt.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Conclusion
The choice between this compound and Ala-Ala-Ala will depend on the specific experimental goals. This compound is a promising candidate for applications requiring a stable delivery of glutamine, with likely benefits for cell viability and growth, and a predictable impact on mTOR signaling. Ala-Ala-Ala, on the other hand, offers a more metabolically inert option for providing alanine without the broader metabolic and signaling consequences of glutamine. The experimental framework provided here offers a roadmap for researchers to directly compare these peptides and make an informed decision for their specific research needs. Further direct comparative studies are warranted to fully elucidate the functional nuances of these tripeptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for two different modes of tripeptide disappearance in human intestine. Uptake by peptide carrier systems and hydrolysis by peptide hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable conformations of tripeptides in aqueous solution studied by UV circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Replacement of glutamine with the dipeptide derivative alanyl-glutamine enhances in vitro maturation of porcine oocytes and development of embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | alpha-linolenic acid (ALA) metabolism [reactome.org]
Evaluating the Immunomodulatory Effects of L-Alanyl-L-Glutamine: A Comparative Guide
Introduction
In the realm of immunonutrition, the dipeptide L-alanyl-L-glutamine (Ala-Gln) has garnered significant attention as a stable and highly bioavailable source of glutamine. Glutamine is a conditionally essential amino acid that serves as a primary fuel for rapidly dividing cells, including lymphocytes and enterocytes, and plays a pivotal role in immune function. However, its instability in aqueous solutions has limited its direct application in clinical nutrition and cell culture. Ala-Gln overcomes this limitation, offering a reliable means to deliver glutamine. This guide provides a comprehensive comparison of the immunomodulatory effects of Ala-Gln with its constituent amino acid, L-glutamine, and another glutamine-containing dipeptide, L-glycyl-L-glutamine (Gly-Gln). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of immunomodulation.
It is important to note that while the initial topic specified the tripeptide "Ala-Ala-Gln," a thorough review of the scientific literature revealed a lack of substantial research on this specific molecule. In contrast, L-alanyl-L-glutamine is extensively studied and is likely the intended subject of interest. Therefore, this guide focuses on the well-documented immunomodulatory properties of L-alanyl-L-glutamine.
Comparative Analysis of Immunomodulatory Effects
The following tables summarize the quantitative data on the effects of L-alanyl-L-glutamine and its alternatives on key immunological parameters.
Table 1: Effect on T-Lymphocyte Proliferation
| Compound | Concentration | Cell Type | Assay | Result (Stimulation Index vs. Control) | Source |
| L-Alanyl-L-Glutamine | 0.2 mmol/L | Human T-lymphocytes | [³H]-Thymidine incorporation | ~1.5x | [1] |
| 2.0 mmol/L | Human T-lymphocytes | [³H]-Thymidine incorporation | ~2.5x (Maximal effect) | [1] | |
| 20.0 mmol/L | Human T-lymphocytes | [³H]-Thymidine incorporation | ~2.5x | [1] | |
| L-Glutamine | 0.2 mmol/L | Human T-lymphocytes | [³H]-Thymidine incorporation | ~1.5x | [1] |
| 2.0 mmol/L | Human T-lymphocytes | [³H]-Thymidine incorporation | ~2.5x (Maximal effect) | [1] | |
| 20.0 mmol/L | Human T-lymphocytes | [³H]-Thymidine incorporation | ~2.0x | [1] | |
| L-Glycyl-L-Glutamine | 0.01-2.0 mmol/L | Porcine Enterocytes (IPEC-J2) | EdU incorporation | Inhibited cell growth compared to Gln | |
| Control (Glutamine-free) | - | Human T-lymphocytes | [³H]-Thymidine incorporation | 1.0x (Baseline) | [1] |
Table 2: Effect on Cytokine Production by T-Helper Cells
| Compound | Concentration | Cytokine | Result | Source |
| L-Alanyl-L-Glutamine | 2.0 mmol/L | IL-2, IFN-γ (Th1) | Increased production | [1] |
| 2.0 mmol/L | IL-4, IL-10 (Th2) | Increased production | [1] | |
| L-Glutamine | 2.0 mmol/L | IL-2, IFN-γ (Th1) | Increased production | [1] |
| 2.0 mmol/L | IL-4, IL-10 (Th2) | Increased production | [1] | |
| L-Glycyl-L-Glutamine | Not specified | Not specified | Data not available for immune cells | |
| Control (Glutamine-free) | - | All | Baseline | [1] |
Note: Specific concentrations of cytokines in pg/mL were not consistently available in the reviewed literature for a direct quantitative comparison.
Table 3: Activation of mTOR Signaling Pathway
| Compound | Concentration | Key Proteins (Phosphorylation Status) | Result (Relative to Control) | Source |
| L-Alanyl-L-Glutamine | 2 mM | p-p70S6K, p-S6 | Significantly Increased | |
| L-Glutamine | 2 mM | p-p70S6K, p-S6 | Significantly Increased | |
| L-Glycyl-L-Glutamine | 2.5 mM | p-mTOR | Decreased (in porcine enterocytes) | |
| Control (PBS) | - | p-p70S6K, p-S6 | Baseline |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Lymphocyte Proliferation Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Cell Seeding: Isolate peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Add L-alanyl-L-glutamine, L-glutamine, or L-glycyl-L-glutamine to the wells at the desired final concentrations (e.g., 0.02, 0.2, 2, 20 mmol/L). Include a vehicle control (e.g., saline). Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at 5 µg/mL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable, proliferating cells.
-
2. Cytokine Production Measurement (ELISA)
-
Principle: The enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-2, IFN-γ, IL-4, IL-10) in the cell culture supernatant.
-
Protocol:
-
Sample Collection: After the 72-hour incubation period from the lymphocyte proliferation assay, centrifuge the 96-well plates and collect the cell-free supernatants.
-
Coating: Coat the wells of a new 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell culture supernatants and a series of known cytokine standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
-
3. Western Blotting for mTOR Signaling Pathway Analysis
-
Principle: Western blotting is used to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway, indicating its activation.
-
Protocol:
-
Cell Lysis: After treating the cells as described in the proliferation assay, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., p-mTOR, mTOR, p-p70S6K, p70S6K, p-S6, S6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: mTOR signaling pathway activated by L-alanyl-L-glutamine.
Caption: Workflow for Lymphocyte Proliferation (MTT) Assay.
Caption: Workflow for Cytokine Measurement (ELISA).
References
Safety Operating Guide
Proper Disposal of Ala-Ala-Gln: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory reagents is a critical component of research integrity and operational safety. This guide provides detailed, step-by-step procedures for the proper disposal of the tripeptide Ala-Ala-Gln, designed for researchers, scientists, and drug development professionals. The following procedures are based on general best practices for non-hazardous laboratory chemical waste.
Crucial Preliminary Step: Hazard Assessment
Before proceeding with any disposal method, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. While peptides are often considered non-hazardous, this must be verified.[1] Institutional Environmental Health and Safety (EHS) departments should also be consulted to ensure compliance with local and federal regulations.[2][3][4] No activity should commence without a clear disposal plan.[4]
Step-by-Step Disposal Procedure
The standard operational plan for collecting and disposing of this compound waste, including unused or expired compounds, contaminated materials, and empty containers, is outlined below.
1. Waste Collection and Segregation:
-
Collect Waste: All this compound waste, whether in solid (lyophilized) or liquid (solution) form, must be collected for disposal as chemical waste.[1]
-
Use Appropriate Containers: Collect waste in sturdy, leak-proof containers that are clearly labeled.[5]
-
Segregate Waste Streams: Do not mix this compound waste with hazardous waste streams such as solvents or heavy metals.[4][5] Aqueous waste should be collected separately from organic solvent waste.[4]
2. Disposal of Non-Hazardous this compound Waste:
Assuming the SDS confirms this compound as non-hazardous, the following disposal routes may be permissible, subject to institutional approval[3][6]:
-
Solid Waste:
-
Aqueous Solutions:
3. Handling Empty Containers:
-
Empty containers must be thoroughly rinsed with water.[3]
-
The resulting rinsate should be disposed of according to the guidelines for aqueous solutions.[4]
-
Labels on the empty containers should be defaced or removed before placing them in the regular trash.[3]
4. Documentation and Pickup:
-
Maintain a log of all chemical waste generated.
-
Follow your institution's specific procedures for requesting a waste pickup.[1]
The following table summarizes the general disposal options for non-hazardous laboratory waste, which may be applicable to this compound upon confirmation of its non-hazardous nature.
| Waste Type | Disposal Method | Key Considerations |
| Solid this compound | Regular Trash (dumpster) | Must be confirmed as non-hazardous via SDS. Requires institutional EHS approval. Do not place in lab trash cans.[3] |
| Aqueous this compound | Sanitary Sewer | Must be confirmed as non-hazardous and water-soluble. Requires institutional EHS approval. Flush with ample water.[6] |
| Empty Containers | Regular Trash | Triple-rinse the container. Deface or remove the label.[3] |
| Contaminated Materials | Dispose of as chemical waste according to the hazard classification of the contaminating substance. | Segregate from other waste streams. |
Experimental Workflow: Disposal of this compound
The logical flow for determining the correct disposal procedure for this compound is depicted in the diagram below. This workflow emphasizes the critical decision points based on hazard assessment and institutional policies.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures and prioritizing safety and compliance, laboratory professionals can ensure the responsible management of chemical waste, thereby protecting both themselves and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ala-Ala-Gln
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of Ala-Ala-Gln, a dipeptide supplement commonly used in cell culture. Adherence to these procedural steps will ensure safe laboratory practices and reliable experimental outcomes.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety procedures.[1] Always consult the product-specific Safety Data Sheet (SDS) before use.[2]
Personal Protective Equipment (PPE):
Appropriate PPE is mandatory to prevent accidental exposure through skin contact, inhalation, or eye contact.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet appropriate national standards. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles. |
First Aid Measures:
In the event of exposure, take the following immediate actions:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek medical attention.[3]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory until its disposal is critical for safety and for maintaining the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, store the lyophilized this compound in a tightly sealed container at -20°C or colder for long-term stability.[4][5][6]
-
For short-term storage, refrigeration is adequate.[7]
-
Protect the compound from direct sunlight.[7]
2. Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol outlines the steps for safely and accurately preparing a stock solution from the lyophilized powder.
-
Preparation:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent moisture absorption.[4][8]
-
Don all required PPE (lab coat, gloves, safety goggles).
-
Clean and sanitize the designated workspace, such as a laminar flow hood or a clean bench area.[8]
-
-
Reconstitution:
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[9]
-
Using a sterile syringe or pipette, slowly add the appropriate volume of sterile solvent (e.g., sterile water or a suitable buffer) to the vial.[7][8] Direct the solvent down the side of the vial to avoid disturbing the powder.[8]
-
Gently swirl or rock the vial to dissolve the peptide.[8][10] Avoid vigorous shaking, as this can cause aggregation or degradation.[7][10]
-
Visually inspect the solution to ensure complete dissolution.[10] The solution should be clear and free of particulates.[10]
-
-
Storage of Stock Solution:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and associated materials is essential to protect personnel and the environment.
Step-by-Step Disposal Procedure:
-
Segregation of Waste:
-
Treat all peptide waste as laboratory chemical waste.[7]
-
Solid Waste: Collect all contaminated solid waste, such as used vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[2][3]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container.[3][7] Do not pour peptide solutions down the drain.[2][7]
-
-
Waste Container Management:
-
Ensure all waste containers are properly sealed to prevent leaks or spills.[7]
-
Store waste containers in a designated and secure area away from general laboratory traffic.
-
-
Final Disposal:
By implementing these safety and handling protocols, you can ensure a secure research environment and maintain the high standards required for your scientific endeavors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. genscript.com [genscript.com]
- 6. jpt.com [jpt.com]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 10. jpt.com [jpt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
